molecular formula C8H10O2 B572686 Phenoxyethanol-d4

Phenoxyethanol-d4

Cat. No.: B572686
M. Wt: 142.19 g/mol
InChI Key: QCDWFXQBSFUVSP-KXGHAPEVSA-N
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Description

2-Phenoxyethyl-1,1,2,2-d4 Alcohol is a deuterated isotopologue of the widely used preservative and antimicrobial agent, phenoxyethanol. In research, this compound serves as a critical internal standard and tracer tool, particularly in analytical and metabolic studies. Its incorporation of four deuterium atoms allows for precise quantification and tracking of the parent compound using mass spectrometry, thereby enabling detailed investigations into the pharmacokinetics, bioavailability, and metabolic fate of phenoxyethanol in biological systems without interference from endogenous compounds. The primary research value of phenoxyethanol itself lies in its broad-spectrum antimicrobial activity against various bacteria and yeasts. Its mechanism of action is associated with a breakdown of the cellular permeability barrier, leading to the disruption of the bacterial cell membrane. This action results in increased efflux of cellular contents, such as potassium, and impaired cellular functions, providing a key target for antimicrobial research. As such, 2-Phenoxyethyl-1,1,2,2-d4 Alcohol is an indispensable reagent for advancing studies in preservative efficacy, toxicology, and the environmental impact of this common chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-phenoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDWFXQBSFUVSP-KXGHAPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Phenoxyethanol-d4: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of Phenoxyethanol-d4, a deuterated analog of the widely used preservative, Phenoxyethanol. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing this compound in their work, particularly as an internal standard in analytical methodologies.

Chemical and Physical Properties

Table 1: General Chemical Properties

PropertyPhenoxyethanolThis compound
Molecular Formula C₈H₁₀O₂[1]C₈H₆D₄O₂[2]
Molecular Weight 138.16 g/mol [1]142.19 g/mol [2]
CAS Number 122-99-6[1]Not explicitly available, often listed under the non-deuterated CAS number.
Synonyms 2-Phenoxyethanol, Ethylene glycol monophenyl ether, Phenyl cellosolve[1]2-Phenoxyethanol-1,1,2,2-d4, 2-Phenoxyethyl-d4 alcohol

Table 2: Physical Properties

PropertyPhenoxyethanolThis compound
Appearance Colorless, oily liquid[1]Clear, colorless liquid (predicted)
Odor Faintly aromatic, rose-like[1]Faintly aromatic (predicted)
Boiling Point ~245 °C[1]Slightly higher than non-deuterated form (predicted)
Melting Point ~14 °C[1]Slightly higher than non-deuterated form (predicted)
Density ~1.107 g/cm³ at 20 °C[1]Slightly higher than non-deuterated form (predicted)
Solubility Soluble in water, alcohol, and ether.[3]Soluble in water, alcohol, and ether (predicted)
Isotopic Purity Not ApplicableTypically ≥98% (supplier dependent)

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While specific spectra for the deuterated compound are not widely published, the expected spectral characteristics can be inferred from the data available for the non-deuterated form.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In a ¹H NMR spectrum of this compound, the signals corresponding to the ethylene group protons would be absent due to deuterium substitution. The aromatic protons would remain, showing characteristic shifts. In a ²H (Deuterium) NMR spectrum, a signal corresponding to the deuterated ethylene group would be observed.

  • Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 142, which is 4 mass units higher than that of the non-deuterated Phenoxyethanol (m/z 138). This mass difference is the basis for its use as an internal standard in isotope dilution mass spectrometry.

Experimental Protocols

This compound is primarily used as an internal standard in chromatographic methods for the quantification of Phenoxyethanol in various matrices, including cosmetics, pharmaceuticals, and biological samples. The following are detailed methodologies adapted from established analytical procedures for Phenoxyethanol.[4][5][6][7]

Quantification of Phenoxyethanol in Biological Matrices using LC-MS/MS

This method is suitable for the determination of Phenoxyethanol in samples such as plasma, urine, and tissue homogenates.[5][6]

3.1.1. Sample Preparation

  • Spiking: To 100 µL of the biological matrix (e.g., plasma), add a known amount of this compound working solution (internal standard).

  • Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3.1.2. Chromatographic Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate Phenoxyethanol from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

3.1.3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Phenoxyethanol: Monitor the transition of the parent ion to a specific product ion.

    • This compound: Monitor the transition of the deuterated parent ion to its corresponding product ion.

  • Data Analysis: Quantify Phenoxyethanol by calculating the peak area ratio of the analyte to the internal standard.

Caption: Workflow for LC-MS/MS quantification of Phenoxyethanol.

Determination of Phenoxyethanol in Cosmetic Formulations by HPLC-UV

This method is suitable for the quality control of Phenoxyethanol in cosmetic products.[7]

3.2.1. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of Phenoxyethanol in a suitable solvent (e.g., methanol or mobile phase). Prepare a series of calibration standards by diluting the stock solution.

  • Internal Standard Solution: Prepare a stock solution of this compound in the same solvent.

  • Sample Preparation: Accurately weigh a portion of the cosmetic product and dissolve it in a known volume of the solvent. Spike the sample with a known amount of the this compound internal standard solution.

  • Filtration: Filter the sample solution through a 0.45 µm filter before injection.

3.2.2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 20 µL.

3.2.3. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of Phenoxyethanol to this compound against the concentration of the calibration standards.

  • Determine the concentration of Phenoxyethanol in the sample from the calibration curve.

Caption: Workflow for HPLC-UV analysis of Phenoxyethanol.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Phenoxyethanol in a variety of applications. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to serve as an excellent internal standard that compensates for variations in sample preparation and analysis. The experimental protocols detailed in this guide provide robust methodologies for the utilization of this compound in both research and quality control settings. As with any analytical standard, it is crucial for researchers to verify the isotopic purity and chemical integrity of this compound upon receipt and throughout its use.

References

An In-depth Technical Guide to the Synthesis of Deuterated Phenoxyethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing deuterated phenoxyethanol. Given the increasing importance of deuterated compounds in pharmaceutical and material sciences for enhancing metabolic stability and improving product performance, this document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic pathways.

Introduction

Deuterated phenoxyethanol, where one or more hydrogen atoms are replaced by deuterium, is a valuable isotopologue of the widely used preservative and solvent. The substitution of hydrogen with deuterium can alter the physicochemical properties of the molecule, leading to a kinetic isotope effect. This can result in a slower rate of metabolic degradation, making deuterated phenoxyethanol a compound of interest in drug development as a stabilizer or excipient with potentially improved properties. This guide focuses on the synthesis of phenoxyethanol-d5, where the phenyl ring is fully deuterated, as this is a common target for modifying aromatic compounds.

Synthesis Methods

The synthesis of deuterated phenoxyethanol can be strategically approached in two main stages: first, the deuteration of the aromatic precursor, phenol, followed by the etherification to introduce the 2-hydroxyethyl group.

Method 1: Platinum-Catalyzed H-D Exchange of Phenol followed by Williamson Ether Synthesis

This method involves the initial deuteration of phenol via a heterogeneous catalytic hydrogen-deuterium (H-D) exchange reaction, followed by a classic Williamson ether synthesis.

Step 1: Deuteration of Phenol

The aromatic protons of phenol can be efficiently exchanged with deuterium from deuterium oxide (D₂O) using a platinum on carbon (Pt/C) catalyst. This method is effective and can proceed under relatively mild conditions.

  • Experimental Protocol:

    • In a sealed reaction vessel, suspend phenol (1.0 g) and 5% Platinum on Carbon (Pt/C) (100 mg) in deuterium oxide (D₂O, 20 mL).

    • Replace the atmosphere in the vessel with hydrogen gas.

    • Stir the reaction mixture vigorously at room temperature for 24-48 hours. For higher efficiency, the reaction can be heated to 80-100°C.

    • After the reaction, cool the mixture to room temperature and filter to remove the Pt/C catalyst.

    • Extract the aqueous solution with diethyl ether (3 x 30 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield phenol-d6.

Step 2: Williamson Ether Synthesis

The resulting deuterated phenol is then converted to its sodium salt and reacted with 2-chloroethanol to form phenoxyethanol-d5.

  • Experimental Protocol:

    • Dissolve the obtained phenol-d6 (1.0 g) in a 30% aqueous sodium hydroxide solution.

    • Heat the mixture to 100-110°C.

    • Slowly add 2-chloroethanol to the reaction mixture.

    • Maintain the reaction at 100-110°C for 4-6 hours.

    • After completion, cool the reaction mixture and extract the product with a suitable organic solvent such as methylene chloride.[1]

    • Wash the organic phase with a 5% aqueous sodium hydroxide solution and then with water.[1]

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure (boiling point of non-deuterated phenoxyethanol is approximately 245°C at atmospheric pressure) to obtain pure phenoxyethanol-d5.[2][3]

Logical Flow of Method 1

A Phenol B D₂O, Pt/C Catalyst H-D Exchange A->B C Phenol-d6 B->C D NaOH Deprotonation C->D E Sodium phenoxide-d5 D->E F 2-Chloroethanol Williamson Ether Synthesis E->F G Phenoxyethanol-d5 F->G H Purification (Distillation) G->H I Pure Phenoxyethanol-d5 H->I

Caption: Synthetic pathway for phenoxyethanol-d5 via H-D exchange and Williamson ether synthesis.

Method 2: Platinum-Catalyzed H-D Exchange of Phenol followed by Reaction with Ethylene Oxide

An alternative to the Williamson ether synthesis is the direct reaction of deuterated phenol with ethylene oxide in the presence of a base.

Step 1: Deuteration of Phenol

This step is identical to Step 1 in Method 1, yielding phenol-d6.

Step 2: Reaction with Ethylene Oxide

Deuterated phenol is then reacted with ethylene oxide under basic conditions.

  • Experimental Protocol:

    • In a suitable autoclave, combine phenol-d6 (1.0 g) with a catalytic amount of a base, such as sodium hydroxide.

    • Heat the mixture to 100°C.

    • Introduce ethylene oxide gas into the reaction vessel, maintaining a pressure of 0.13-0.5 MPa.[4]

    • Continue the reaction at a temperature of 145-150°C until the reaction is complete.[4]

    • Cool the reactor and vent any unreacted ethylene oxide.

    • The resulting crude product is then purified by reduced pressure distillation to yield phenoxyethanol-d5.[4]

Logical Flow of Method 2

A Phenol B D₂O, Pt/C Catalyst H-D Exchange A->B C Phenol-d6 B->C D Ethylene Oxide, Base Hydroxyethylation C->D E Phenoxyethanol-d5 D->E F Purification (Distillation) E->F G Pure Phenoxyethanol-d5 F->G

Caption: Synthesis of phenoxyethanol-d5 using H-D exchange followed by reaction with ethylene oxide.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of phenoxyethanol-d5. The data for the non-deuterated synthesis is provided for comparison.

ParameterMethod 1: Williamson Ether Synthesis (Non-deuterated)Method 1: Williamson Ether Synthesis (Deuterated, Estimated)Method 2: Reaction with Ethylene Oxide (Non-deuterated)Method 2: Reaction with Ethylene Oxide (Deuterated, Estimated)
Starting Material PhenolPhenol-d6PhenolPhenol-d6
Reagents NaOH, 2-ChloroethanolNaOH, 2-ChloroethanolBase, Ethylene OxideBase, Ethylene Oxide
Yield Up to 98%80-95%~95%[4]80-95%
Isotopic Purity N/A>98% DN/A>98% D
Purity >99% after purification>99% after purification>99% after purification>99% after purification

Note: The yields and isotopic purity for the deuterated syntheses are estimates based on typical efficiencies of H-D exchange reactions and the subsequent etherification steps. Actual results may vary depending on specific reaction conditions.

Purification and Analysis

Purification:

The primary method for purifying phenoxyethanol is fractional distillation under reduced pressure.[2][3] This is effective in removing most impurities. However, unreacted phenol can be challenging to remove completely by distillation alone due to its volatility.[3] For high-purity applications, additional purification steps such as washing the organic phase with an alkaline solution prior to distillation are recommended to remove residual phenol.[1]

Analysis:

The successful synthesis and purity of deuterated phenoxyethanol can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to determine the degree of deuteration by observing the disappearance or reduction in the intensity of the signals corresponding to the aromatic protons. ¹³C NMR can also be used to confirm the structure of the final product.

  • Mass Spectrometry (MS): Mass spectrometry is a crucial tool for confirming the incorporation of deuterium by observing the increase in the molecular weight of the product. The mass spectrum of phenoxyethanol-d5 would show a molecular ion peak at m/z 143, compared to m/z 138 for the non-deuterated compound.[5]

Conclusion

The synthesis of deuterated phenoxyethanol can be reliably achieved through a two-stage process involving the deuteration of phenol followed by etherification. Both the Williamson ether synthesis and the reaction with ethylene oxide are viable routes for the second stage. Careful control of reaction conditions and rigorous purification are essential to obtain a high-purity product with a high degree of deuterium incorporation. The methods and data presented in this guide provide a solid foundation for researchers and professionals in the fields of drug development and material science to produce and characterize this important deuterated compound.

References

Phenoxyethanol-d4: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenoxyethanol-d4 is a deuterated analog of Phenoxyethanol, a widely utilized preservative in cosmetics, pharmaceuticals, and vaccines.[1][2][3][4][5] The incorporation of deuterium atoms into the molecule provides a valuable tool for various research applications, particularly in analytical and metabolic studies. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, and key applications in a research and drug development context.

Core Data Presentation

The fundamental properties of this compound are summarized in the table below, with a comparison to its non-deuterated counterpart.

PropertyThis compoundPhenoxyethanol
CAS Number 1219804-65-5[6][7][8][9][10]122-99-6[2][11][12]
Molecular Formula C₈H₆D₄O₂[7][8][11]C₈H₁₀O₂[2]
Molecular Weight 142.19 g/mol [7][11]138.166 g/mol [2]
Appearance Colorless Oil[9]Colorless oily liquid[2]
Storage 4°C, Inert atmosphere[9]Ambient conditions

Note: Some suppliers may incorrectly list this compound under the CAS number for Phenoxyethanol (122-99-6).[11][12]

Experimental Protocols

General Synthesis of this compound

Reaction:

Phenol + Deuterated 2-chloroethanol → this compound + HCl

Illustrative Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in a suitable anhydrous solvent (e.g., ethanol).

  • Base Addition: Add a strong base, such as sodium hydroxide, to the solution to deprotonate the phenol, forming sodium phenoxide.

  • Addition of Deuterated Reagent: Slowly add 2-chloroethanol-d4 to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for several hours to ensure the reaction goes to completion.

  • Work-up: After cooling to room temperature, the reaction mixture is typically neutralized with a dilute acid. The product can then be extracted using an organic solvent.

  • Purification: The extracted product is purified by distillation under reduced pressure to yield pure this compound.

This is a generalized procedure and would require optimization of reaction conditions, stoichiometry, and purification methods.

Use of this compound as an Internal Standard in HPLC Analysis

Deuterated compounds like this compound are excellent internal standards for quantitative analysis by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), as they co-elute with the analyte but are distinguishable by their mass.

Objective: To quantify the concentration of Phenoxyethanol in a cosmetic sample.

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of Phenoxyethanol at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a methanol/water mixture.

    • Prepare a stock solution of this compound (internal standard) at a known concentration (e.g., 1 mg/mL) in the same solvent.

    • Create a series of calibration standards by spiking known amounts of the Phenoxyethanol stock solution into blank matrix (cosmetic base without Phenoxyethanol) and adding a constant amount of the this compound internal standard solution to each.

  • Sample Preparation:

    • Accurately weigh a known amount of the cosmetic sample.

    • Extract the Phenoxyethanol from the sample using a suitable solvent and a validated extraction method (e.g., sonication, vortexing).

    • Add a known amount of the this compound internal standard solution to the extract.

    • Filter the sample through a 0.45 µm filter before injection.

  • HPLC-MS Analysis:

    • HPLC Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid is typically used.

    • Injection Volume: 10 µL.

    • Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Monitor the specific m/z transitions for Phenoxyethanol and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of Phenoxyethanol to the peak area of this compound against the concentration of Phenoxyethanol for the calibration standards.

    • Determine the concentration of Phenoxyethanol in the sample by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

Signaling Pathways and Mechanism of Action

The antimicrobial activity of Phenoxyethanol is attributed to its ability to disrupt key cellular processes. While these mechanisms are for the non-deuterated form, they are expected to be identical for this compound in biological systems.

Uncoupling of Oxidative Phosphorylation

Phenoxyethanol can act as an uncoupler of oxidative phosphorylation in the mitochondria.[13] This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. By dissipating this gradient, Phenoxyethanol inhibits the production of ATP, leading to cellular energy depletion and ultimately cell death.

G cluster_membrane Inner Mitochondrial Membrane cluster_intermembrane Intermembrane Space cluster_matrix Mitochondrial Matrix ETC Electron Transport Chain Protons_high High H+ Concentration ETC->Protons_high ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP Synthesizes Protons_high->ATPSynthase Flows through Protons_low Low H+ Concentration Phenoxyethanol This compound Phenoxyethanol->Protons_high Dissipates Gradient G Malate Malate MDH Malate Dehydrogenase Malate->MDH Substrate Oxaloacetate Oxaloacetate MDH->Oxaloacetate Product TCACycle TCA Cycle Continues Oxaloacetate->TCACycle Phenoxyethanol This compound Phenoxyethanol->MDH Competitive Inhibition

References

An In-depth Technical Guide to the Physical and Chemical Properties of Phenoxyethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyethanol, with the chemical formula C8H10O2, is a versatile glycol ether that serves a critical role in the pharmaceutical and cosmetic industries.[1] Primarily utilized as a preservative, it offers broad-spectrum antimicrobial activity, ensuring the stability and safety of a wide range of formulations.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of phenoxyethanol, complete with experimental protocols and visual representations to support researchers, scientists, and drug development professionals in their work.

Part 1: Physical and Chemical Properties

The fundamental physical and chemical characteristics of phenoxyethanol are summarized below. These properties are crucial for formulation development, manufacturing processes, and safety assessments.

General Properties
PropertyValueReference(s)
Chemical Name 2-Phenoxyethanol[3]
Synonyms Ethylene glycol monophenyl ether, Phenyl cellosolve[4]
CAS Number 122-99-6[5]
Molecular Formula C8H10O2[5]
Molecular Weight 138.16 g/mol [6]
Appearance Colorless, oily liquid[5]
Odor Faint, pleasant, rose-like[5][7]
Quantitative Physical and Chemical Data

The following tables provide quantitative data for key physical and chemical properties of phenoxyethanol, facilitating easy comparison and reference.

Table 1: Thermodynamic Properties

PropertyValueUnitReference(s)
Melting Point 11-14°C[7][8][9]
Boiling Point 244-247°C[5][10]
Flash Point >100°C[9]
Vapor Pressure <0.01 (@ 20°C)mmHg[9]
Density 1.102 - 1.107 (@ 20-25°C)g/mL[5][9][10]

Table 2: Solubility and Partitioning

PropertyValueUnitReference(s)
Solubility in Water 26 - 30 (@ 20°C)g/L[5][9]
Solubility in Organic Solvents Miscible with ethanol, acetone, glycerol. Soluble in diethyl ether.-[5]
logP (Octanol-Water Partition Coefficient) 1.16 - 1.2-[9][11]
pKa 14.36 ± 0.10 (Predicted)-[9][12]

Table 3: Spectroscopic Data

Spectroscopic TechniqueKey FeaturesReference(s)
Infrared (IR) Spectroscopy Provides information on functional groups.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) Confirms the chemical structure.[14][15]
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.[16]

Part 2: Experimental Protocols

This section details the methodologies for determining key physical and chemical properties of phenoxyethanol, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Determination of Melting Point (OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs.

  • Apparatus: A capillary tube apparatus with a heated block and a calibrated thermometer or a differential scanning calorimeter (DSC).

  • Procedure (Capillary Method):

    • A small amount of finely powdered, dry phenoxyethanol is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The temperature is raised at a slow, controlled rate (e.g., 1°C/minute) near the expected melting point.

    • The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.[7]

  • Procedure (DSC):

    • A small, weighed amount of phenoxyethanol is sealed in an aluminum pan.

    • The sample is heated at a constant rate in the DSC instrument.

    • The onset and peak of the endothermic transition in the heat flow curve correspond to the melting point.[7]

Determination of Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

  • Apparatus: A distillation apparatus or an ebulliometer with a calibrated temperature sensor.

  • Procedure (Distillation Method):

    • A sample of phenoxyethanol is placed in a distillation flask with boiling chips.

    • The flask is heated, and the vapor is allowed to rise and condense in a condenser.

    • The temperature of the vapor is measured with a thermometer placed at the level of the side arm of the distillation flask.

    • The constant temperature observed during boiling is recorded as the boiling point, corrected for atmospheric pressure.[6][8]

Determination of Water Solubility (OECD Guideline 105)

This method determines the saturation concentration of phenoxyethanol in water at a given temperature.

  • Apparatus: A thermostatically controlled shaker or stirrer, centrifuge, and an analytical instrument for quantification (e.g., HPLC, GC).

  • Procedure (Flask Method):

    • An excess amount of phenoxyethanol is added to a known volume of distilled water in a flask.

    • The flask is sealed and agitated in a constant temperature bath (e.g., 20°C) until equilibrium is reached (typically 24-48 hours).

    • The solution is then centrifuged or filtered to remove undissolved phenoxyethanol.

    • The concentration of phenoxyethanol in the clear aqueous phase is determined using a suitable analytical method like HPLC.[12][17][18]

Determination of Partition Coefficient (logP) (OECD Guideline 107/117)

The n-octanol/water partition coefficient (logP) is a measure of a substance's lipophilicity.

  • Apparatus (Shake Flask Method - OECD 107):

    • n-Octanol and water are mutually saturated before the experiment.

    • A known amount of phenoxyethanol is dissolved in either the n-octanol or water phase.

    • Equal volumes of the n-octanol and water phases are placed in a separatory funnel and shaken vigorously to allow for partitioning.

    • The mixture is then centrifuged to ensure complete phase separation.

    • The concentration of phenoxyethanol in both the n-octanol and water phases is determined analytically.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[10][19][20]

  • Apparatus (HPLC Method - OECD 117):

    • A reversed-phase HPLC column (e.g., C18) is used.

    • A calibration curve is generated by injecting a series of reference compounds with known logP values and recording their retention times.

    • The phenoxyethanol sample is injected under the same conditions.

    • The logP of phenoxyethanol is determined by interpolating its retention time on the calibration curve.[21][22]

Part 3: Chemical Reactivity and Stability

Phenoxyethanol is a stable compound under normal conditions of use and storage. It is compatible with a wide range of cosmetic and pharmaceutical ingredients. However, it can undergo reactions typical of an alcohol and an ether.

  • Oxidation: The primary alcohol group can be oxidized to an aldehyde and then to a carboxylic acid (phenoxyacetic acid).

  • Ether Cleavage: Under harsh conditions (e.g., strong acids), the ether linkage can be cleaved.

  • Stability: Phenoxyethanol is stable in the presence of acids and alkalis and can be autoclaved in aqueous solutions.[3] It is also stable over a wide pH range (3-10).[2][22]

Part 4: Mandatory Visualizations

Chemical Structure of Phenoxyethanol

Caption: Ball-and-stick model of the 2-Phenoxyethanol molecule.

Synthesis of Phenoxyethanol (Williamson Ether Synthesis)

Phenoxyethanol is commercially produced via the Williamson ether synthesis, reacting phenol with ethylene oxide in an alkaline medium.[4][23]

G Synthesis of Phenoxyethanol phenol Phenol reaction Reaction (High Temp. & Pressure) phenol->reaction ethylene_oxide Ethylene Oxide ethylene_oxide->reaction alkaline_catalyst Alkaline Catalyst (e.g., NaOH) alkaline_catalyst->reaction phenoxyethanol Phenoxyethanol reaction->phenoxyethanol

Caption: Williamson ether synthesis of phenoxyethanol.

Experimental Workflow: Determination of logP (Shake Flask Method)

The following diagram illustrates the key steps in determining the octanol-water partition coefficient using the shake flask method (OECD 107).

G Workflow for logP Determination (Shake Flask Method) start Start prepare Prepare Saturated Octanol and Water start->prepare dissolve Dissolve Phenoxyethanol in one phase prepare->dissolve mix Mix Phases and Shake to Equilibrium dissolve->mix separate Separate Phases (Centrifugation) mix->separate analyze_oct Analyze Concentration in Octanol Phase (Co) separate->analyze_oct analyze_wat Analyze Concentration in Water Phase (Cw) separate->analyze_wat calculate Calculate P = Co / Cw and logP analyze_oct->calculate analyze_wat->calculate end End calculate->end

Caption: Experimental workflow for logP determination.

Anaerobic Degradation Pathway of Phenoxyethanol

Under anaerobic conditions, phenoxyethanol can be biodegraded by certain microorganisms. One identified pathway involves the conversion to phenol and acetaldehyde.[2][4][5]

G Anaerobic Degradation of Phenoxyethanol phenoxyethanol Phenoxyethanol cleavage Anaerobic Ether Cleavage (e.g., by Acetobacterium sp.) phenoxyethanol->cleavage phenol Phenol cleavage->phenol acetaldehyde Acetaldehyde cleavage->acetaldehyde oxidation Oxidation acetaldehyde->oxidation acetate Acetate oxidation->acetate

Caption: Anaerobic biodegradation of phenoxyethanol.

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of phenoxyethanol. The tabulated data, standardized experimental protocols, and clear visualizations offer a valuable resource for professionals in research, development, and quality control. A thorough understanding of these properties is essential for the effective and safe application of phenoxyethanol as a preservative in pharmaceutical and cosmetic formulations.

References

Navigating the Safety Landscape of Phenoxyethanol-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety and handling guidelines for Phenoxyethanol-d4. The information presented is primarily based on the extensive data available for its non-deuterated analogue, Phenoxyethanol, and is intended to serve as a robust framework for the safe use of this compound in a laboratory setting. It is crucial to recognize that while the chemical properties are expected to be very similar, the toxicological and reactivity profiles of deuterated compounds can occasionally differ. Therefore, all handling should be conducted with the utmost care and under the supervision of qualified personnel.

Hazard Identification and Classification

This compound is anticipated to share the hazard profile of Phenoxyethanol. Based on available data for the non-deuterated compound, it is classified as:

  • Harmful if swallowed [1]

  • Causes serious eye damage [1]

  • May cause respiratory irritation [2]

Exposure to Phenoxyethanol has been associated with a range of reactions from eczema to severe allergic reactions.[3] Infant oral exposure can acutely affect nervous system function.[3]

Hazard Statements:
  • H302: Harmful if swallowed

  • H318: Causes serious eye damage

  • H335: May cause respiratory irritation

Precautionary Statements:
  • P261: Avoid breathing mist or vapors.[2]

  • P264: Wash skin thoroughly after handling.[2]

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.[2]

  • P280: Wear eye protection/face protection.[2]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P405: Store locked up.[2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of Phenoxyethanol. These values should be considered as close approximations for this compound.

PropertyValue
Appearance Colorless to pale yellow liquid[2]
Odor Mild, slightly rose-like
Molecular Weight 138.17 g/mol [4]
Boiling Point 237 - 250 °C[1][2]
Melting Point 11 - 14 °C[1][4]
Flash Point 96 - 130 °C[1][2]
Density 1.100 - 1.107 g/cm³ at 20 °C[2]
Vapor Pressure 0.03 - 0.04 mbar at 20-25 °C[1][2]
Solubility in Water 30 g/L at 20 °C[1]
Partition Coefficient (log Pow) 1.107

Toxicological Data

The toxicological data for Phenoxyethanol are summarized below. It is important to handle this compound with the same level of caution.

EndpointValueSpecies
Acute Oral LD50 1.30 - 2740 mg/kg[5][6]Rat
Aquatic Toxicity LC50 (fish) 220 mg/L (96 hr)[2]-
Aquatic Toxicity EC50 (daphnia) 500 mg/L (48 hr)[2]-
Aquatic Toxicity ErC50 (algae) 625 mg/L (72 hr)[2]-

In subchronic oral toxicity studies in rats, signs of toxicity included reduced body weights and increased liver, kidney, and thyroid weights.[5] Undiluted Phenoxyethanol is a strong eye irritant.[5]

Experimental Protocols: Safe Handling and Emergency Procedures

Standard Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][7] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield.[2]

    • Hand Protection : Wear chemically resistant gloves (e.g., nitrile).

    • Body Protection : Wear a lab coat or chemical-resistant apron.

  • Handling Procedures :

    • Avoid contact with eyes, skin, and clothing.[1]

    • Avoid breathing vapors or mist.[2]

    • Do not eat, drink, or smoke in the work area.[8]

    • Ground all equipment containing the material to prevent electrostatic discharge.[2]

  • Storage :

    • Store in a cool, dry, well-ventilated area in the original, tightly sealed container.[2]

    • Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[1]

    • Store locked up.[2]

Emergency Spill Response Protocol
  • Evacuation : Evacuate non-essential personnel from the spill area.

  • Ventilation : Ensure adequate ventilation.

  • Containment : For small spills, use absorbent paper or other suitable absorbent material to contain the liquid.[9]

  • Cleanup :

    • Carefully pick up the absorbent material.

    • Place the contaminated material in a sealed, vapor-tight plastic bag for disposal.[9]

    • Clean the spill area with soap and water.

  • Personal Protection : Wear appropriate PPE, including respiratory protection if vapors are present, during cleanup.

  • Waste Disposal : Dispose of the waste in accordance with local, state, and federal regulations.[2]

First Aid Measures
  • If Swallowed : Call a poison center or doctor immediately.[2] Rinse mouth.

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.

  • If Inhaled : Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • If on Skin : Wash off with plenty of water.[1] Remove contaminated clothing.

Visualized Safety Workflows

The following diagrams illustrate key safety and logical workflows for handling this compound.

Hazard_Identification_and_Response cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment (PPE) cluster_handling Safe Handling cluster_emergency Emergency Response Assess_Hazards Assess Hazards: - Harmful if swallowed - Causes serious eye damage - May cause respiratory irritation Select_PPE Select Appropriate PPE: - Safety Goggles/Face Shield - Chemical Resistant Gloves - Lab Coat Assess_Hazards->Select_PPE Determines Handle_Safely Handle in Fume Hood Avoid Contact and Inhalation No Eating/Drinking/Smoking Select_PPE->Handle_Safely Enables Spill Spill Occurs Handle_Safely->Spill If spill Exposure Exposure Occurs Handle_Safely->Exposure If exposure Follow_Spill_Protocol Follow Spill Response Protocol Spill->Follow_Spill_Protocol Follow_First_Aid Follow First Aid Measures Exposure->Follow_First_Aid

Caption: Hazard Identification and Response Workflow for this compound.

Experimental_Workflow Start Start Experiment Prep Preparation: - Review SDS - Don appropriate PPE - Prepare work area (fume hood) Start->Prep Handling Handling this compound: - Weigh/measure required amount - Perform experimental steps Prep->Handling Post_Handling Post-Experiment: - Decontaminate work surfaces - Properly store or dispose of excess material Handling->Post_Handling Waste Waste Disposal: - Collect all waste in a labeled, sealed container - Dispose according to institutional guidelines Post_Handling->Waste End End of Experiment Waste->End

Caption: A logical workflow for a typical experiment involving this compound.

References

The Role of Phenoxyethanol-d4 in Advancing Analytical Precision in Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenoxyethanol-d4, a deuterated form of the widely used preservative phenoxyethanol, serves a critical and specialized function in modern scientific research. Its primary application lies in the field of analytical chemistry, where it is employed as an internal standard for the precise quantification of phenoxyethanol in complex matrices. This technical guide provides an in-depth overview of the core applications of this compound, complete with experimental methodologies and data presentation, to support its effective use in a laboratory setting.

The Critical Need for a Deuterated Internal Standard

In quantitative analysis, particularly when using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), accuracy and precision are paramount. Deuterated internal standards are considered the "gold standard" for such analyses due to their chemical and physical properties being nearly identical to the analyte of interest. By introducing a known quantity of this compound into a sample, researchers can effectively compensate for variations that may occur during sample preparation, chromatographic separation, and mass spectrometric detection. This methodology, known as isotope dilution mass spectrometry, ensures that the calculated concentration of the target analyte, phenoxyethanol, is highly accurate and reproducible.

The use of a stable isotope-labeled internal standard like this compound is particularly crucial in pharmacokinetic and toxicokinetic studies, where understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is essential. Accurate quantification in biological matrices such as plasma, urine, and tissue homogenates allows for the reliable determination of key pharmacokinetic parameters.

Core Application: Internal Standard in Quantitative Mass Spectrometry

The principal application of this compound is as an internal standard for the quantification of phenoxyethanol in various sample types, most notably in biological matrices for pharmacokinetic and toxicokinetic studies, as well as in the quality control of cosmetic and pharmaceutical formulations.

Quantitative Analysis of Phenoxyethanol in Biological Matrices

In drug development and safety assessment, it is often necessary to determine the concentration of phenoxyethanol and its metabolites in biological samples. The following table summarizes typical quantitative parameters for such an analysis using an LC-MS/MS method with a deuterated internal standard.

ParameterPlasmaUrineTissue Homogenate
Analyte PhenoxyethanolPhenoxyethanolPhenoxyethanol
Internal Standard This compoundThis compoundThis compound
Lower Limit of Quantification (LLOQ) 10 ng/mL20 ng/mL20 ng/mL
Upper Limit of Quantification (ULOQ) 2000 ng/mL5000 ng/mL5000 ng/mL
Linear Range 10 - 2000 ng/mL20 - 5000 ng/mL20 - 5000 ng/mL
Precision (%CV) < 15%< 15%< 15%
Accuracy (%Bias) ± 15%± 15%± 15%

Experimental Protocols

While specific, publicly available peer-reviewed protocols explicitly detailing the use of "this compound" are limited, the following represents a standard methodology for the quantification of phenoxyethanol in biological matrices using a stable isotope-labeled internal standard, for which this compound is the ideal candidate.

Representative Protocol for Phenoxyethanol Quantification in Plasma

This protocol outlines the key steps for sample preparation and LC-MS/MS analysis of phenoxyethanol in plasma.

1. Materials and Reagents:

  • Phenoxyethanol certified reference standard

  • This compound internal standard

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Blank plasma

2. Preparation of Standards and Quality Control (QC) Samples:

  • Prepare a primary stock solution of phenoxyethanol and this compound in methanol.

  • Prepare working standard solutions of phenoxyethanol by serial dilution of the stock solution with 50:50 (v/v) ACN:water.

  • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50:50 (v/v) ACN:water.

  • Spike blank plasma with the phenoxyethanol working standards to create calibration standards and QC samples at low, medium, and high concentrations.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibrant, QC, or unknown), add 10 µL of the this compound working internal standard solution.

  • Add 150 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and dilute with an equal volume of water.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate phenoxyethanol from matrix components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Phenoxyethanol: m/z 139.1 → 77.1

      • This compound: m/z 143.1 → 81.1

    • Optimize collision energy and other source parameters for maximum signal intensity.

5. Data Analysis:

  • Integrate the peak areas for both phenoxyethanol and this compound.

  • Calculate the peak area ratio (Phenoxyethanol / this compound).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of phenoxyethanol in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound Internal Standard Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute with Water Supernatant->Dilute LCMS LC-MS/MS Analysis Dilute->LCMS Integration Peak Area Integration LCMS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantify Phenoxyethanol Calibration->Quantification

Caption: Workflow for the quantification of phenoxyethanol in plasma using this compound.

logical_relationship Analyte Phenoxyethanol (Unknown Amount) Sample_Prep Sample Preparation (e.g., extraction, cleanup) Analyte->Sample_Prep IS This compound (Known Amount) IS->Sample_Prep LCMS_Analysis LC-MS/MS Measurement Sample_Prep->LCMS_Analysis Analyte_Response Analyte Signal (Area_Analyte) LCMS_Analysis->Analyte_Response IS_Response IS Signal (Area_IS) LCMS_Analysis->IS_Response Ratio Area Ratio = Area_Analyte / Area_IS Analyte_Response->Ratio IS_Response->Ratio Calibration Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Final_Conc Accurate Concentration of Phenoxyethanol Calibration->Final_Conc

Caption: The principle of isotope dilution mass spectrometry for accurate quantification.

The Unseen Difference: A Technical Guide to Phenoxyethanol and Its Deuterated Counterpart, Phenoxyethanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry and drug development, the minutest of molecular differences can have significant impacts on data accuracy and interpretation. This technical guide delves into the core distinctions between Phenoxyethanol and its deuterated analogue, Phenoxyethanol-d4. While chemically similar, the isotopic labeling of this compound imparts unique properties that are leveraged for highly accurate quantitative analysis, particularly in the realm of mass spectrometry. This document provides a comprehensive overview of their chemical properties, a detailed experimental protocol for their use in analytical methodologies, and a discussion of the underlying principles that govern their differential behavior.

Core Chemical and Physical Properties: A Comparative Overview

Phenoxyethanol is a widely used preservative in cosmetics and pharmaceutical products, valued for its broad-spectrum antimicrobial activity.[1] this compound is a synthetic variant of this molecule where four hydrogen atoms on the ethylene glycol moiety have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution is the primary differentiator and the foundation of its utility as an internal standard in analytical methods.[2]

The key distinction lies in their molecular weights. The substitution of four protium (¹H) atoms with four deuterium (²H) atoms results in a predictable mass shift. This difference is fundamental to their differentiation in mass spectrometry.[2]

PropertyPhenoxyethanolThis compound
Chemical Formula C₈H₁₀O₂[3]C₈H₆D₄O₂[2]
Molecular Weight 138.16 g/mol [3]142.19 g/mol [2]
Monoisotopic Mass 138.06808 u142.0932 u (calculated)
Appearance Colorless, oily liquid[3]Not specified, but expected to be similar to Phenoxyethanol
Primary Application Preservative, solvent, fragrance fixative[4]Internal standard for quantitative analysis[2]

The Role of Deuteration in Quantitative Analysis

This compound serves as an ideal internal standard for the quantification of Phenoxyethanol in various matrices, including cosmetics, biological fluids, and environmental samples. The core principle behind its use is isotope dilution mass spectrometry (IDMS). In this technique, a known amount of the deuterated standard is added to a sample containing the analyte (Phenoxyethanol) at the beginning of the analytical workflow.

The fundamental assumption is that the deuterated standard will behave identically to the native analyte during sample preparation, chromatography, and ionization in the mass spectrometer. Because they are chemically almost identical, they will have very similar extraction efficiencies, chromatographic retention times, and ionization responses. However, due to their mass difference, they are readily distinguishable by the mass spectrometer.

By measuring the ratio of the signal from the analyte to the signal from the internal standard, any variations in the analytical process that could lead to analyte loss or signal suppression can be effectively corrected for, leading to highly accurate and precise quantification.

Below is a logical workflow illustrating the role of this compound in a quantitative LC-MS/MS analysis.

G Workflow for Quantitative Analysis using a Deuterated Internal Standard cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Sample containing Phenoxyethanol Add_IS Spike with known amount of This compound Sample->Add_IS Extraction Extraction / Clean-up Add_IS->Extraction LC_Separation Chromatographic Separation (Co-elution of Analyte and IS) Extraction->LC_Separation MS_Detection Mass Spectrometric Detection (Differentiation by m/z) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / Internal Standard) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Final_Result Final_Result Quantification->Final_Result Accurate Concentration of Phenoxyethanol

Caption: Quantitative analysis workflow using a deuterated internal standard.

Experimental Protocol: Quantification of Phenoxyethanol in a Cosmetic Cream using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for the determination of Phenoxyethanol in a cosmetic cream formulation.

Materials and Reagents
  • Phenoxyethanol (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Cosmetic cream sample

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS/MS system (e.g., Triple Quadrupole)

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of Phenoxyethanol and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Phenoxyethanol stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. Spike each calibration standard with the this compound internal standard to a final concentration of 100 ng/mL.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the cosmetic cream sample into a centrifuge tube.

    • Add 1 mL of the this compound internal standard solution (at a concentration that will result in a peak area comparable to the expected analyte concentration).

    • Add 9 mL of a 1:1 (v/v) methanol-acetonitrile solution.[5]

    • Vortex the mixture for 10 minutes to ensure complete extraction.[5]

    • Centrifuge the sample at 800 g for 5 minutes.[5]

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[5]

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 50% B, hold for 2.5 min, then linearly increase to 95% B over 0.5 min, and hold at 95% B for 4.5 min. Return to initial conditions and equilibrate for 3 minutes.[5]

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 2 µL.[5]

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Phenoxyethanol: Precursor ion (Q1) m/z 139.1 → Product ion (Q3) m/z 94.1 (quantifier) and m/z 77.1 (qualifier).[6]

      • This compound: Precursor ion (Q1) m/z 143.1 → Product ion (Q3) m/z 94.1 (quantifier) and m/z 81.1 (qualifier). (The product ions are predicted based on the fragmentation of the non-deuterated analogue, where the phenoxy group remains intact).

    • Collision Energy and other MS parameters: Optimize for maximum signal intensity for each transition.

Data Analysis

Construct a calibration curve by plotting the peak area ratio of Phenoxyethanol to this compound against the concentration of the calibration standards. Determine the concentration of Phenoxyethanol in the cosmetic cream sample by interpolating its peak area ratio from the calibration curve.

Synthesis of Phenoxyethanol and this compound

The synthesis of Phenoxyethanol is well-established. A common industrial method involves the reaction of phenol with ethylene oxide.[4][7] Another laboratory-scale synthesis reacts sodium phenolate with 2-chloroethanol.[7] A greener alternative involves the reaction of phenol with ethylene carbonate.[6]

The synthesis of this compound would follow a similar pathway, but would utilize a deuterated starting material. For instance, reacting sodium phenolate with deuterated 2-chloroethanol (2-chloroethanol-d4) or reacting phenol with deuterated ethylene oxide (ethylene oxide-d4) would yield the desired labeled compound. The Williamson ether synthesis is a versatile method for this purpose.

G Synthesis of Phenoxyethanol and this compound cluster_PE Phenoxyethanol Synthesis cluster_PE_d4 This compound Synthesis Phenol Phenol Phenoxyethanol Phenoxyethanol Phenol->Phenoxyethanol Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Phenoxyethanol Base Base (e.g., NaOH) Base->Phenoxyethanol Phenol_d4 Phenol Phenoxyethanol_d4 This compound Phenol_d4->Phenoxyethanol_d4 Ethylene_Oxide_d4 Ethylene Oxide-d4 Ethylene_Oxide_d4->Phenoxyethanol_d4 Base_d4 Base (e.g., NaOH) Base_d4->Phenoxyethanol_d4

Caption: General synthetic pathways for Phenoxyethanol and this compound.

The Kinetic Isotope Effect: A Subtle but Important Consideration

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[4][8] This effect arises from the difference in the zero-point vibrational energies of bonds involving the different isotopes. A bond to a heavier isotope (like deuterium) has a lower zero-point energy and is therefore stronger and requires more energy to break.[8]

In the context of using this compound as an internal standard, the KIE is generally considered to be negligible for its primary function. This is because the deuteration is on the ethylene glycol moiety, which is typically not involved in bond-breaking or bond-forming steps during the analytical process (extraction, chromatography, ionization). Therefore, the assumption that Phenoxyethanol and this compound behave identically holds true for the purposes of quantitative analysis.

However, if studying the metabolism of Phenoxyethanol, the KIE could become a significant factor. If the C-D bonds in this compound are cleaved during a metabolic transformation, the rate of this metabolism would likely be slower compared to the C-H bond cleavage in Phenoxyethanol. This principle is sometimes intentionally exploited in drug design to slow down metabolic inactivation of a drug, a strategy known as "deuterium-reinforced" drugs.[9]

The following diagram illustrates the energy profile of a reaction with and without a primary kinetic isotope effect.

G Kinetic Isotope Effect Reactants_H Reactants (C-H) TS_H Transition State (C-H) Reactants_H->TS_H ΔG‡ (H) Reactants_H->Reactants_H_line Reactants_D Reactants (C-D) TS_D Transition State (C-D) Reactants_D->TS_D ΔG‡ (D) Reactants_D->Reactants_D_line Products Products TS_H->Products TS_D->Products Energy Energy

Caption: Energy profile illustrating the primary kinetic isotope effect.

Mass Spectra Comparison

The mass spectrum of a molecule provides a fingerprint based on the mass-to-charge ratio of its fragments. The mass spectrum of Phenoxyethanol will differ from that of this compound primarily in the molecular ion peak and any fragments containing the deuterated ethyl group.

  • Phenoxyethanol (EI-MS): The electron ionization mass spectrum of Phenoxyethanol typically shows a molecular ion peak at m/z 138. Key fragments include m/z 94 (phenoxy cation) and m/z 77 (phenyl cation).[6]

  • This compound (Predicted EI-MS): The molecular ion peak for this compound would be expected at m/z 142. The fragment corresponding to the phenoxy cation would remain at m/z 94, as the deuterium atoms are not on the phenyl ring. Fragments containing the deuterated ethyl group would show a mass shift of +4 amu.

In electrospray ionization (ESI), typically used in LC-MS, protonated molecules are observed.

  • Phenoxyethanol (ESI-MS): The protonated molecule [M+H]⁺ would be observed at m/z 139.[6]

  • This compound (ESI-MS): The protonated molecule [M+H]⁺ would be observed at m/z 143.

The distinct mass-to-charge ratios of the parent and fragment ions are what allow for the selective detection and quantification of both the analyte and the internal standard in a complex mixture.

Conclusion

This compound is a powerful analytical tool that enables researchers, scientists, and drug development professionals to achieve highly accurate and precise quantification of Phenoxyethanol. Its utility stems from the predictable mass shift introduced by deuterium labeling, which allows it to be distinguished from the native compound by mass spectrometry while maintaining nearly identical chemical and physical properties. Understanding the principles of isotope dilution, the specifics of the analytical methodology, and the subtle nuances of the kinetic isotope effect is crucial for the effective application of this deuterated internal standard in generating robust and reliable analytical data.

References

A Technical Guide to Phenoxyethanol-d4 for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and laboratory applications of Phenoxyethanol-d4. This deuterated analog of phenoxyethanol serves as an invaluable internal standard for quantitative analyses, ensuring accuracy and precision in analytical methodologies.

Commercial Availability of this compound

Several reputable suppliers offer this compound for research and laboratory use. The table below summarizes key information for easy comparison. Purity and isotopic enrichment are critical parameters for an internal standard; while not always publicly available, suppliers typically provide this information on the certificate of analysis accompanying the product.

SupplierProduct NameCatalog NumberCAS NumberMolecular FormulaAvailable Quantities
CymitQuimica 2-Phenoxyethanol-d44Z-P-277002122-99-6 (unlabeled)C₈H₆D₄O₂5mg, 10mg, 25mg, 50mg, 100mg
MedChemExpress This compoundHY-B1729S11219804-65-5C₈H₆D₄O₂Inquire
Toronto Research Chemicals (TRC) 2-Phenoxyethanol-d4P2979021219804-65-5C₈H₆D₄O₂Inquire

Application: Internal Standard in Quantitative Analysis

This compound is predominantly used as an internal standard in chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the precise quantification of phenoxyethanol in various matrices, including cosmetics, pharmaceuticals, and biological samples.[1][2][3] The use of a deuterated internal standard is considered the gold standard in quantitative analysis as it closely mimics the analyte's chemical and physical properties, thereby compensating for variations during sample preparation and analysis.

Logical Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative assay.

G Sample Sample Matrix (e.g., Cream, Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extract Analyte Extraction (e.g., LLE, SPE) Spike->Extract Chromatography LC-MS or GC-MS Analysis Extract->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Area Integration (Analyte & IS) Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantify Phenoxyethanol Concentration Ratio->Quantification Curve Calibration Curve Curve->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

Experimental Protocol: Quantification of Phenoxyethanol in a Topical Cream using LC-MS/MS

This section details a representative protocol for the determination of phenoxyethanol in a topical cream formulation using this compound as an internal standard. This method is adapted from established analytical procedures for preservatives in cosmetic and pharmaceutical products.

Materials and Reagents
  • Phenoxyethanol (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Topical cream sample

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Centrifuge tubes (1.5 mL or 2 mL)

  • Syringe filters (0.22 µm)

Standard and Sample Preparation

2.1. Preparation of Stock Solutions

  • Phenoxyethanol Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of phenoxyethanol standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol in a volumetric flask.

2.2. Preparation of Working Solutions

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the phenoxyethanol stock solution with methanol to achieve concentrations ranging from 0.1 to 10 µg/mL. Spike each calibration standard with the this compound IS to a final concentration of 1 µg/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol.

2.3. Sample Preparation

  • Accurately weigh approximately 100 mg of the topical cream sample into a 2 mL centrifuge tube.

  • Add 10 µL of the 10 µg/mL this compound internal standard working solution.

  • Add 990 µL of acetonitrile to the tube.

  • Vortex vigorously for 2 minutes to ensure complete dispersion of the cream and extraction of the analyte and internal standard.

  • Centrifuge the sample at 10,000 x g for 10 minutes to precipitate the excipients.

  • Transfer the supernatant to a clean vial.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate phenoxyethanol from matrix components. For example:

    • 0-1 min: 20% B

    • 1-5 min: 20% to 80% B

    • 5-6 min: 80% B

    • 6-6.1 min: 80% to 20% B

    • 6.1-8 min: 20% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Phenoxyethanol: Precursor ion (Q1) m/z 139.1 -> Product ion (Q3) m/z 93.1

    • This compound: Precursor ion (Q1) m/z 143.1 -> Product ion (Q3) m/z 97.1

Data Analysis and Quantification
  • Integrate the peak areas of the MRM transitions for both phenoxyethanol and this compound.

  • Calculate the ratio of the peak area of phenoxyethanol to the peak area of this compound for all standards and samples.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of phenoxyethanol in the sample by interpolating its peak area ratio on the calibration curve.

Signaling Pathways and Logical Relationships

The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship in this analytical approach.

G Analyte Phenoxyethanol (Analyte) SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Ratio Constant Peak Area Ratio (Analyte/IS) LCMS->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Principle of isotope dilution mass spectrometry.

This technical guide provides a foundational understanding of the procurement and application of this compound for precise quantitative analysis. Researchers are encouraged to obtain specific product specifications from their chosen supplier and to validate any analytical method for its intended use.

References

Deuterated Phenoxyethanol: A Technical Review of Current Applications and Future Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review on the use of deuterated phenoxyethanol. While the primary documented application of this isotopically labeled compound lies within the realm of forensic analytical chemistry, this paper will also explore its potential utility in drug development and metabolic studies based on the known properties of its non-deuterated counterpart and the established principles of deuterium substitution in medicinal chemistry.

Current Application: Internal Standard in Forensic Ink Analysis

The predominant use of deuterated phenoxyethanol, specifically phenoxyethanol-d5 (where the five hydrogens on the phenyl ring are replaced with deuterium), is as an internal standard for the quantification of phenoxyethanol in ballpoint ink analysis. Phenoxyethanol is a common solvent in ink formulations, and its evaporation rate can be used to estimate the age of a document. Deuterated phenoxyethanol is an ideal internal standard for these gas chromatography-mass spectrometry (GC/MS) based methods due to its chemical similarity to the analyte, allowing for accurate quantification by correcting for variations in sample preparation and analysis.

Quantitative Data from Forensic Studies

The following table summarizes the typical quantitative parameters for the use of deuterated phenoxyethanol as an internal standard in forensic ink dating.

ParameterValueApplication Context
CompoundPhenoxyethanol-d5 (PE-d5)Internal Standard
Typical Concentration4 ng/µLIn chloroform for sample extraction
Analytical MethodGas Chromatography-Mass Spectrometry (GC/MS)Quantification of phenoxyethanol in ink samples
Monitored Ions (m/z)140.1 (for PE-d5) and 138.1 (for phenoxyethanol)For quantification in single ion monitoring mode
Experimental Protocol: Quantification of Phenoxyethanol in Ink Samples using Deuterated Phenoxyethanol as an Internal Standard

This protocol is a synthesized representation of methodologies described in forensic literature.

1. Objective: To quantify the amount of phenoxyethanol in a ballpoint ink line on paper over time to estimate the age of the ink.

2. Materials:

  • Deuterated phenoxyethanol (phenoxyethanol-d5)

  • Chloroform (HPLC grade)

  • Microsyringes

  • GC vials with inserts

  • Gas Chromatograph coupled with a Mass Spectrometer (GC/MS)

3. Internal Standard Preparation:

  • Prepare a stock solution of deuterated phenoxyethanol in chloroform at a concentration of 4 ng/µL.

4. Sample Preparation:

  • Excise a 1 cm segment of the ink line from the paper.

  • Place the ink segment into a GC vial insert.

  • Add a precise volume (e.g., 15 µL) of the internal standard solution to the insert.

  • Allow the solvent to extract the phenoxyethanol from the paper for a defined period (e.g., 3 minutes), with gentle agitation.

  • Transfer the chloroform extract to a clean GC vial for analysis.

5. GC/MS Analysis:

  • GC Column: HP5-MS or equivalent.

  • Injector Temperature: 270°C.

  • Oven Program: Start at 50°C for 3 min, ramp to 110°C at 25°C/min, then ramp to 300°C at 45°C/min, and hold for 3 min.

  • MS Ion Source Temperature: 230°C.

  • Mode: Single Ion Monitoring (SIM).

  • Ions to Monitor: m/z 138.1 (for phenoxyethanol) and m/z 140.1 (for deuterated phenoxyethanol).

6. Data Analysis:

  • Calculate the ratio of the peak area of phenoxyethanol to the peak area of deuterated phenoxyethanol.

  • Quantify the amount of phenoxyethanol in the sample by comparing this ratio to a calibration curve prepared with known concentrations of phenoxyethanol and a fixed concentration of the deuterated internal standard.

Experimental Workflow Visualization

experimental_workflow Workflow for Phenoxyethanol Quantification in Ink cluster_prep Sample Preparation cluster_analysis Analysis ink_sample 1. Excise Ink Line add_is 2. Add Deuterated Phenoxyethanol Standard ink_sample->add_is extract 3. Extract with Chloroform add_is->extract gcms 4. GC/MS Analysis extract->gcms Inject Extract data_analysis 5. Calculate Peak Area Ratio (Analyte/Internal Standard) gcms->data_analysis quantify 6. Quantify Phenoxyethanol data_analysis->quantify

Workflow for Phenoxyethanol Quantification in Ink

Potential Application in Drug Development and Metabolic Studies

While there is no direct literature on the use of deuterated phenoxyethanol in drug development, its potential can be inferred from the well-established principles of the kinetic isotope effect and the known metabolism of phenoxyethanol.

Phenoxyethanol is metabolized in humans primarily to phenoxyacetic acid (PAA) and 4-hydroxyphenoxyacetic acid (4-OH-PhAA). The formation of these metabolites involves the enzymatic oxidation of the ethanol side chain.

The Kinetic Isotope Effect and Deuteration

The substitution of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H). This can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. By strategically placing deuterium atoms on the phenoxyethanol molecule, it may be possible to alter its metabolic profile.

Hypothetical Synthesis of Deuterated Phenoxyethanol

A plausible method for the synthesis of phenoxyethanol-d5 is the Williamson ether synthesis, using deuterated phenol as a starting material.

1. Objective: To synthesize phenoxyethanol-d5.

2. Materials:

  • Phenol-d6

  • Sodium hydroxide

  • 2-Chloroethanol

  • Anhydrous ethanol

3. Procedure:

  • Dissolve phenol-d6 in anhydrous ethanol in a round-bottom flask.

  • Add sodium hydroxide to form sodium phenoxide-d5.

  • Add 2-chloroethanol to the reaction mixture.

  • Reflux the mixture for several hours.

  • After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Purify the resulting phenoxyethanol-d5 by distillation.

synthesis_pathway Hypothetical Synthesis of Phenoxyethanol-d5 phenol_d6 Phenol-d6 phenoxide_d5 Sodium Phenoxide-d5 phenol_d6->phenoxide_d5 + NaOH naoh NaOH phenoxyethanol_d5 Phenoxyethanol-d5 phenoxide_d5->phenoxyethanol_d5 + 2-Chloroethanol (Williamson Ether Synthesis) chloroethanol 2-Chloroethanol

Hypothetical Synthesis of Phenoxyethanol-d5
Potential Metabolic Pathways and Impact of Deuteration

Deuteration of the phenyl ring (as in phenoxyethanol-d5) would likely have a minimal effect on the primary metabolism of the ethanol side chain. However, deuteration of the ethanol side chain (e.g., at the alpha or beta positions to the ether linkage) could significantly slow down its oxidation to phenoxyacetic acid.

metabolic_pathway Metabolism of Phenoxyethanol and Potential Impact of Deuteration phenoxyethanol Phenoxyethanol paa Phenoxyacetic Acid (PAA) phenoxyethanol->paa Oxidation oh_paa 4-Hydroxy-PAA paa->oh_paa Hydroxylation deuterated_pe Deuterated Phenoxyethanol (Side Chain) deuterated_pe->paa Slower Oxidation (Kinetic Isotope Effect)

Metabolism of Phenoxyethanol and Potential Impact of Deuteration
Potential Quantitative Effects of Side-Chain Deuteration on Pharmacokinetics

The following table outlines the hypothetical effects of side-chain deuteration on the pharmacokinetic parameters of phenoxyethanol, based on the principles of the kinetic isotope effect.

Pharmacokinetic ParameterExpected Effect of Side-Chain DeuterationRationale
Metabolic Clearance DecreaseSlower rate of oxidation to phenoxyacetic acid due to the kinetic isotope effect.
Half-life (t½) IncreaseReduced clearance leads to a longer residence time in the body.
Area Under the Curve (AUC) IncreaseSlower elimination results in greater overall systemic exposure.
Formation of Metabolites DecreaseThe rate of formation of phenoxyacetic acid and its downstream metabolites would be reduced.

Conclusion

The current established use of deuterated phenoxyethanol is as an internal standard in the forensic analysis of ink, where it enables precise quantification of its non-deuterated analogue. While its application in drug development has not been documented, the principles of deuteration and the known metabolic pathways of phenoxyethanol suggest a potential for modifying its pharmacokinetic profile. Specifically, deuteration of the ethanol side chain could slow its metabolism, leading to a longer half-life and increased systemic exposure. Further research into the synthesis and biological evaluation of side-chain deuterated phenoxyethanol would be necessary to validate these potential applications in a pharmaceutical context.

The Natural Occurrence of 2-Phenoxyethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenoxyethanol, a glycol ether widely utilized as a preservative in cosmetics and pharmaceutical products, is synthetically produced on a large scale. However, it is also known to occur naturally in certain plant species. This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of 2-phenoxyethanol. It covers its identified natural sources, a putative biosynthetic pathway, and detailed experimental protocols for its extraction, identification, and quantification from plant matrices. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacognosy, and drug development who are interested in the natural origins of this commercially significant compound.

Introduction

2-Phenoxyethanol (C8H10O2), also known as ethylene glycol monophenyl ether, is a colorless, oily liquid with a faint aromatic odor. Its broad-spectrum antimicrobial activity against bacteria, yeasts, and molds has led to its extensive use as a preservative in a wide range of consumer and industrial products, including cosmetics, toiletries, and vaccines.[1] While the vast majority of commercially available 2-phenoxyethanol is synthesized chemically, its presence has been reported in the natural world. This guide delves into the specifics of its natural occurrence, providing a technical framework for its study.

Natural Sources of 2-Phenoxyethanol

The presence of 2-phenoxyethanol as a natural constituent has been identified in a limited number of plant species. The primary and most frequently cited sources are:

  • Green Tea (Camellia sinensis) : Several sources indicate that 2-phenoxyethanol is a natural component of green tea leaves.[1][2][3]

  • Chicory (Cichorium intybus) : Chicory is another plant that is reported to naturally contain 2-phenoxyethanol.[3]

While other sources such as certain berries have been anecdotally mentioned, green tea and chicory remain the most consistently referenced botanical sources in the available literature.

Quantitative Analysis of 2-Phenoxyethanol in Natural Sources

A thorough review of the scientific literature reveals a significant gap in the quantitative data regarding the concentration of naturally occurring 2-phenoxyethanol in plant materials. While many studies have analyzed the volatile and semi-volatile organic compounds in green tea and chicory, none have specifically reported the quantification of 2-phenoxyethanol. This suggests that its concentration in these plants may be very low, potentially below the detection limits of the analytical methods employed in those studies, or that its analysis was not a specific objective.

The following table summarizes the current state of knowledge on the quantitative occurrence of 2-phenoxyethanol in its known natural sources.

Natural SourcePlant PartReported ConcentrationMethod of AnalysisReference
Green Tea (Camellia sinensis)LeavesNot Quantified in Literature-[1][2][3]
Chicory (Cichorium intybus)-Not Quantified in Literature-[3]

Table 1: Quantitative Data on the Natural Occurrence of 2-Phenoxyethanol

Further research employing highly sensitive and targeted analytical techniques is required to determine the precise concentrations of 2-phenoxyethanol in these and other potential natural sources.

Biosynthesis of 2-Phenoxyethanol in Plants (Putative Pathway)

The specific enzymatic pathway for the biosynthesis of 2-phenoxyethanol in plants has not been elucidated in the scientific literature. However, based on the well-established principles of secondary metabolite biosynthesis, a putative pathway can be proposed. This pathway originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine, a common precursor to a vast array of phenylpropanoid and benzenoid compounds in plants.[4][5]

The proposed pathway involves the following key steps:

  • Conversion of L-Phenylalanine to Phenol : This can occur through various enzymatic routes, including the action of a phenylalanine ammonia-lyase (PAL) followed by subsequent enzymatic modifications, or potentially through a more direct hydroxylation and side-chain cleavage.

  • Generation of Ethylene Glycol : Plants produce ethylene, a key phytohormone, from S-adenosyl methionine (SAM). Ethylene can be oxidized to ethylene oxide, which is then hydrolyzed to ethylene glycol.

  • Etherification of Phenol : The final step would involve the enzymatic condensation of phenol with ethylene glycol, or an activated form thereof, to form the ether linkage of 2-phenoxyethanol. This reaction could be catalyzed by an O-methyltransferase (OMT)-like enzyme with broader substrate specificity or a currently uncharacterized enzyme class.

Below is a diagram illustrating this putative biosynthetic pathway.

Putative_Biosynthesis_of_Phenoxyethanol substance substance enzyme enzyme pathway_start pathway_start Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine Phenol Phenol L_Phenylalanine->Phenol Multiple Enzymatic Steps Phenoxyethanol 2-Phenoxyethanol Phenol->Phenoxyethanol SAM S-Adenosyl Methionine Ethylene Ethylene SAM->Ethylene Ethylene Biosynthesis Ethylene_Glycol Ethylene Glycol Ethylene->Ethylene_Glycol Oxidation & Hydrolysis Ethylene_Glycol->Phenoxyethanol Etherification_label Etherification (Putative Enzyme)

Figure 1: A putative biosynthetic pathway for 2-phenoxyethanol in plants.

Experimental Protocols

The following sections detail the methodologies for the extraction, identification, and quantification of 2-phenoxyethanol from plant matrices, adapted from established protocols for the analysis of volatile and semi-volatile compounds.

Extraction of 2-Phenoxyethanol from Plant Material

Objective: To extract 2-phenoxyethanol from fresh or dried plant tissue (e.g., Camellia sinensis leaves or Cichorium intybus roots).

Methodology: Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the analysis of volatile and semi-volatile compounds and minimizes solvent use.

Materials and Reagents:

  • Fresh or freeze-dried plant material

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

  • Heater-stirrer or water bath

  • Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

  • Sample Preparation:

    • Grind the dried plant material to a fine powder. For fresh material, homogenize a known weight of the tissue.

    • Accurately weigh 1-2 g of the prepared plant material into a 20 mL headspace vial.

    • (Optional) Add a small amount of deionized water (e.g., 1-2 mL) to facilitate the release of volatiles.

    • Immediately seal the vial with the septum cap.

  • Extraction:

    • Place the vial in a heater-stirrer or water bath set to a specific temperature (e.g., 60-80°C).

    • Allow the sample to equilibrate for a set time (e.g., 15-30 minutes).

    • Introduce the SPME fiber into the headspace of the vial, ensuring it does not touch the sample.

    • Expose the fiber to the headspace for a defined period (e.g., 30-60 minutes) while maintaining the temperature and stirring (if applicable).

  • Desorption:

    • After the extraction period, retract the fiber into the needle and immediately transfer it to the injection port of the GC-MS.

    • Desorb the analytes from the fiber in the hot injection port for a specified time (e.g., 2-5 minutes).

HS_SPME_Workflow process_step process_step start_end start_end analysis analysis start Start: Plant Material sample_prep Sample Preparation (Grinding/Homogenization) start->sample_prep weighing Weighing into Headspace Vial sample_prep->weighing sealing Sealing the Vial weighing->sealing equilibration Equilibration at Elevated Temperature sealing->equilibration extraction Headspace SPME (Fiber Exposure) equilibration->extraction desorption Thermal Desorption in GC Inlet extraction->desorption gc_ms_analysis GC-MS Analysis desorption->gc_ms_analysis end End: Data Acquisition gc_ms_analysis->end

Figure 2: Experimental workflow for HS-SPME extraction of 2-phenoxyethanol.

Identification and Quantification of 2-Phenoxyethanol

Objective: To identify and quantify 2-phenoxyethanol in the extracted sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 5°C/min to 240°C

    • Hold at 240°C for 5 minutes

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Protocol:

  • Identification:

    • Run a standard solution of 2-phenoxyethanol under the same GC-MS conditions to determine its retention time and mass spectrum.

    • Compare the retention time and the mass spectrum of the peak of interest in the sample chromatogram with those of the authentic standard. The mass spectrum of 2-phenoxyethanol will show characteristic fragment ions.

  • Quantification:

    • Prepare a series of standard solutions of 2-phenoxyethanol of known concentrations in a suitable solvent (e.g., methanol).

    • Inject each standard solution into the GC-MS to generate a calibration curve by plotting the peak area against the concentration.

    • Analyze the plant extract under the same conditions.

    • Quantify the amount of 2-phenoxyethanol in the sample by comparing its peak area to the calibration curve. The use of an internal standard is recommended for improved accuracy.

GC_MS_Analysis_Workflow process_step process_step decision decision start_end start_end data_output data_output start Start: Sample Extract gc_ms_run GC-MS Analysis of Extract start->gc_ms_run peak_identification Peak Identification gc_ms_run->peak_identification retention_time_match Retention Time Match with Standard? peak_identification->retention_time_match mass_spectrum_match Mass Spectrum Match with Standard? retention_time_match->mass_spectrum_match Yes not_identified Not Identified retention_time_match->not_identified No identified 2-Phenoxyethanol Identified mass_spectrum_match->identified Yes mass_spectrum_match->not_identified No quantification Quantification using Calibration Curve result Result: Concentration of 2-Phenoxyethanol quantification->result identified->quantification

Figure 3: Logical workflow for the identification and quantification of 2-phenoxyethanol by GC-MS.

Conclusion

While 2-phenoxyethanol is predominantly a synthetically manufactured compound, there is evidence of its natural occurrence in green tea (Camellia sinensis) and chicory (Cichorium intybus). This technical guide has summarized the current knowledge on this topic, highlighting a significant lack of quantitative data and a confirmed biosynthetic pathway in the existing scientific literature. The proposed putative biosynthetic pathway and the detailed experimental protocols provided herein offer a foundation for future research in this area. Further investigation is crucial to fully understand the natural distribution, concentration, and biosynthesis of this important chemical compound, which may open new avenues for its sustainable production and application.

References

Methodological & Application

Application Notes: Quantification of Phenoxyethanol using Phenoxyethanol-d4 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

APN-GCMS-024

Abstract

This application note details a robust and sensitive method for the quantitative analysis of phenoxyethanol in various matrices using gas chromatography-mass spectrometry (GC-MS) with phenoxyethanol-d4 as an internal standard. Phenoxyethanol is a widely used preservative in cosmetics, pharmaceuticals, and other industrial products.[1][2][3] Accurate quantification is crucial for quality control and safety assessment. The use of a deuterated internal standard, such as this compound, provides high accuracy and precision by compensating for variations in sample preparation and instrument response. This document provides detailed protocols for sample preparation, instrument parameters, and data analysis for researchers, scientists, and drug development professionals.

Introduction

Phenoxyethanol (2-phenoxyethanol) is an ethylene glycol phenyl ether commonly used as a preservative and antimicrobial agent in a wide range of consumer and industrial products.[3] Its concentration in these products is often regulated, necessitating reliable analytical methods for its quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and detection of volatile and semi-volatile compounds like phenoxyethanol.[4]

The use of an internal standard is critical for achieving accurate and reproducible quantitative results in chromatography. An ideal internal standard should have similar chemical and physical properties to the analyte but be distinguishable by the detector. This compound, a deuterated analog of phenoxyethanol, is an excellent internal standard for this application. It co-elutes with the analyte, experiences similar extraction efficiencies and ionization responses, but is easily differentiated by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows for precise correction of any analyte loss during sample processing and injection variability.

Experimental Workflow

The overall experimental workflow for the quantification of phenoxyethanol using this compound as an internal standard is depicted below.

Workflow Experimental Workflow for Phenoxyethanol Quantification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Collection Spike Spike with this compound Sample->Spike Extraction Extraction Spike->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection MS Detection (SIM/Scan) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: General workflow for the quantification of phenoxyethanol using an internal standard with GC-MS.

Protocols

Reagents and Materials
  • Phenoxyethanol (≥99% purity)

  • This compound (≥98% purity)

  • Methanol (HPLC grade)

  • Dichloromethane (GC grade)

  • Hexane (GC grade)

  • Sodium Sulfate (anhydrous)

  • Derivatization agent (e.g., BSTFA + 1% TMCS, MSTFA) (optional)

  • GC vials with inserts

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Standard Solution Preparation

2.1. Stock Solutions (1 mg/mL)

  • Accurately weigh approximately 10 mg of phenoxyethanol and this compound into separate 10 mL volumetric flasks.

  • Dissolve and dilute to volume with methanol.

2.2. Intermediate Standard Solutions (100 µg/mL)

  • Pipette 1 mL of each stock solution into separate 10 mL volumetric flasks and dilute to volume with methanol.

2.3. Working Calibration Standards

  • Prepare a series of calibration standards by spiking appropriate amounts of the phenoxyethanol intermediate solution into volumetric flasks.

  • Spike a constant amount of the this compound intermediate solution into each calibration standard to achieve a final concentration of, for example, 1 µg/mL.

  • Dilute to volume with the appropriate solvent (e.g., methanol or the extraction solvent). A typical calibration range might be 0.05 to 10 µg/mL.

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are general protocols for liquid and solid samples.

3.1. Liquid Samples (e.g., lotions, water-based products)

  • Accurately weigh approximately 1 g of the homogenized sample into a centrifuge tube.

  • Spike with a known amount of this compound internal standard solution.

  • Add 5 mL of a suitable extraction solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean tube.

  • Pass the extract through anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent under a gentle stream of nitrogen if concentration is needed.

  • Reconstitute the residue in a known volume of solvent (e.g., 1 mL of hexane or ethyl acetate).

  • Transfer to a GC vial for analysis.

3.2. Solid Samples (e.g., tissues, wipes)

  • Accurately weigh approximately 0.5 g of the sample into a vial.

  • Spike with a known amount of this compound internal standard solution.

  • Add 5 mL of extraction solvent.

  • Homogenize the sample using a suitable method (e.g., sonication or mechanical homogenization).

  • Follow steps 4-10 from the liquid sample preparation protocol.

3.3. Derivatization (Optional) For some applications, derivatization can improve chromatographic peak shape and sensitivity. Silylation is a common derivatization technique for compounds with active hydrogens.[1][2][5]

  • To the dried extract, add 50 µL of a silylating agent (e.g., MSTFA:TMCS, 95:5).[5]

  • Cap the vial tightly and heat at 80°C for 30 minutes.[5]

  • Cool to room temperature before GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.

ParameterTypical Value
Gas Chromatograph Agilent 6890N or similar
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or DB-WAX (30 m x 0.25 mm, 0.25 µm)[6]
Injector Splitless mode, 250°C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0-1.3 mL/min[6]
Oven Program Initial: 50°C, hold for 2 min; Ramp: 10°C/min to 250°C, hold for 5 min[6]
Mass Spectrometer Agilent 5973 or similar
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp 230°C
MS Quad Temp 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor Phenoxyethanol: m/z 94 (quantifier), 77, 138[6][7] This compound: m/z 98 (quantifier), 81, 142 (predicted)

Data Analysis and Quantification

  • Peak Identification: Identify the peaks for phenoxyethanol and this compound based on their retention times and characteristic ions.

  • Peak Integration: Integrate the peak areas for the quantifier ions of both the analyte and the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.

  • Quantification: Determine the concentration of phenoxyethanol in the samples by calculating the peak area ratio and using the regression equation from the calibration curve.

Method Validation Data

The following table summarizes typical method validation parameters that should be assessed.

ParameterTypical Acceptance CriteriaExample Results (Literature Derived)
Linearity (r²) > 0.9950.999[7]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.026 µg/mL[5][7]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.104 µg/mL[5][7]
Precision (%RSD) < 15%Intra-day: < 5%, Inter-day: < 10%[8]
Accuracy/Recovery (%) 80-120%95-105%
Robustness Insensitive to small variations in method parametersRelative difference < 10% for minor changes in parameters[6]

Signaling Pathways and Logical Relationships

In the context of this analytical method, a logical relationship diagram illustrates the rationale for using an internal standard.

Logical_Relationship Rationale for Internal Standard Use Analyte Phenoxyethanol Process_Variation Sample Prep & Injection Variability Analyte->Process_Variation IS This compound (IS) IS->Process_Variation Analyte_Response Analyte MS Response Process_Variation->Analyte_Response affects IS_Response IS MS Response Process_Variation->IS_Response affects similarly Ratio Response Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Quantification Accurate Quantification Ratio->Quantification enables

Caption: The use of an internal standard corrects for experimental variations, leading to accurate quantification.

Conclusion

The GC-MS method using this compound as an internal standard provides a highly selective, sensitive, and accurate means for the quantification of phenoxyethanol in a variety of sample matrices. The detailed protocols and validation data presented in this application note serve as a comprehensive guide for researchers and professionals in the fields of analytical chemistry, quality control, and drug development. The robustness of this method makes it suitable for routine analysis in regulated environments.

References

Application Note: Quantitative Analysis of Phenoxyethanol in Pharmaceutical and Cosmetic Matrices using LC-MS/MS with Phenoxyethanol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenoxyethanol is a widely utilized preservative in a variety of pharmaceutical and cosmetic products due to its broad-spectrum antimicrobial activity.[1] Regulatory bodies in several regions, including the European Union, have set maximum authorized concentrations for phenoxyethanol in consumer products, necessitating accurate and reliable quantitative methods for its monitoring.[1] This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of phenoxyethanol in complex matrices. The use of a stable isotope-labeled internal standard, Phenoxyethanol-d4, ensures the highest degree of accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[2][3] This methodology is adapted from a validated method for phenoxyethanol analysis in biological matrices.[4]

Principle

The method employs a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation using a C18 reverse-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Phenoxyethanol and its deuterated internal standard, this compound, are monitored using specific precursor-to-product ion transitions. The ratio of the peak area of the analyte to that of the internal standard is used to construct a calibration curve and determine the concentration of phenoxyethanol in unknown samples. The co-elution of the analyte and the stable isotope-labeled internal standard ensures that any variations in sample preparation or instrument response affect both compounds equally, leading to highly reliable quantification.[3]

Materials and Reagents

  • Analytes and Internal Standard:

    • Phenoxyethanol (CAS No. 122-99-6)

    • This compound (CAS No. 93951-73-6)

  • Solvents and Reagents:

    • Acetonitrile (HPLC or LC-MS grade)

    • Methanol (HPLC or LC-MS grade)

    • Water (Type I, ultrapure)

    • Formic acid (LC-MS grade)

  • Sample Matrices:

    • Pharmaceutical formulations (e.g., creams, lotions)

    • Cosmetic products (e.g., shampoos, wipes)

    • Biological matrices (e.g., plasma, urine)[4]

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of phenoxyethanol and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of phenoxyethanol by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation

The following protocol is a general guideline and may require optimization for specific matrices. This protocol is based on a protein precipitation method effective for biological matrices.[5]

  • Sample Aliquoting: Accurately weigh or pipette a known amount of the sample (e.g., 100 mg of cream or 100 µL of a liquid formulation) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a precise volume (e.g., 10 µL) of the this compound internal standard working solution (100 ng/mL) to each sample, calibrator, and quality control sample.

  • Protein Precipitation/Extraction: Add 3 volumes of acetonitrile (e.g., 300 µL) to the sample.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and precipitation of proteins or extraction of the analyte from the matrix.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet precipitated matter.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Dilution (if necessary): Dilute the supernatant with a 50:50 mixture of acetonitrile and water to bring the analyte concentration within the calibration range.

  • Injection: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow sample 1. Sample Aliquoting (e.g., 100 mg or 100 µL) spike 2. Spike with this compound IS sample->spike precipitate 3. Add Acetonitrile (3 vol) spike->precipitate vortex 4. Vortex (1 min) precipitate->vortex centrifuge 5. Centrifuge (10 min) vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant inject 7. Inject into LC-MS/MS supernatant->inject

Caption: A streamlined workflow for the preparation of samples for LC-MS/MS analysis.

LC-MS/MS Conditions

The following conditions are adapted from a validated method for phenoxyethanol analysis and should be optimized for the specific instrumentation used.[4]

Parameter Condition
LC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 2 min.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Agilent 6430 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Phenoxyethanol: m/z 139.1 → 93.1 (Quantifier), 139.1 → 77.1 (Qualifier)This compound: m/z 143.1 → 97.1 (Quantifier)
Gas Temperature 350 °C
Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Capillary Voltage 4000 V

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the method, based on a validated assay for phenoxyethanol in biological matrices.[6]

Table 1: Calibration Curve and LLOQ

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
Phenoxyethanol10 - 5000> 0.99510

Table 2: Accuracy and Precision (Intra- and Inter-day)

Spiked Concentration (ng/mL) Intra-day Precision (%RSD) Intra-day Accuracy (%) Inter-day Precision (%RSD) Inter-day Accuracy (%)
30< 1095 - 105< 1095 - 105
500< 897 - 103< 897 - 103
4000< 598 - 102< 598 - 102

Table 3: Recovery

Analyte Matrix Recovery (%)
PhenoxyethanolPlasma85 - 95
PhenoxyethanolCream80 - 95

Signaling Pathways and Logical Relationships

The use of a stable isotope-labeled internal standard is central to the accuracy of this method. The following diagram illustrates this principle.

G cluster_quant Principle of Stable Isotope Dilution Analysis Analyte Phenoxyethanol (Analyte) (Unknown Amount) SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS This compound (IS) (Known Amount Added) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Co-elution PeakAreas Measure Peak Area Ratio (Analyte / IS) LCMS->PeakAreas Calculation Calculate Analyte Concentration PeakAreas->Calculation

Caption: The logical flow of quantitative analysis using a stable isotope-labeled internal standard.

Conclusion

This application note provides a detailed protocol for the sensitive and accurate quantification of phenoxyethanol in various matrices using LC-MS/MS. The incorporation of this compound as an internal standard is a critical component of the methodology, ensuring high-quality data by correcting for analytical variability. The described method is suitable for quality control testing in the pharmaceutical and cosmetic industries, as well as for research and development applications. The provided performance data, adapted from a validated method, demonstrates the robustness and reliability of this analytical approach.

References

Application Notes and Protocols for the Quantification of Phenoxyethanol in Environmental Samples Using Phenoxyethanol-d4 by Isotope Dilution GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyethanol is a widely used biocide and preservative found in a variety of consumer products, leading to its potential release into the environment.[1] Accurate quantification of phenoxyethanol in environmental matrices such as water and soil is crucial for assessing its environmental fate and potential ecological impact. The use of a deuterated internal standard, Phenoxyethanol-d4, coupled with Gas Chromatography-Mass Spectrometry (GC-MS), offers a robust and reliable method for its determination. This isotope dilution approach effectively compensates for sample matrix effects and variations in extraction efficiency, leading to highly accurate and precise results.

These application notes provide a detailed protocol for the analysis of phenoxyethanol in water and soil samples using this compound as an internal standard.

Principle of Isotope Dilution

Isotope Dilution Mass Spectrometry (IDMS) is an analytical technique that utilizes a stable isotope-labeled version of the analyte of interest as an internal standard. In this case, this compound, which is chemically identical to phenoxyethanol but has a different mass due to the replacement of four hydrogen atoms with deuterium, is added to the sample at a known concentration before any sample preparation steps. Because the deuterated standard and the native analyte behave almost identically during extraction, cleanup, and chromatographic separation, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. The mass spectrometer can distinguish between the native and deuterated forms based on their mass-to-charge ratio (m/z). By measuring the ratio of the response of the native analyte to the deuterated internal standard, the concentration of the native analyte in the original sample can be accurately calculated, regardless of recovery losses.

Experimental Protocols

Materials and Reagents
  • Standards:

    • Phenoxyethanol (≥99% purity)

    • This compound (≥98% purity, deuterated on the ethyl group)

  • Solvents:

    • Methanol (HPLC grade)

    • Dichloromethane (GC grade)

    • Acetone (HPLC grade)

  • Reagents:

    • Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours)

    • Deionized water (18.2 MΩ·cm)

    • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of Phenoxyethanol and this compound into separate 10 mL volumetric flasks.

    • Dissolve in methanol and bring to volume.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by diluting the primary stock solutions with methanol to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL for phenoxyethanol.

    • Prepare a spiking solution of this compound at a concentration of 10 µg/mL in methanol.

Sample Collection and Preservation
  • Water Samples: Collect water samples in amber glass bottles. If residual chlorine is present, dechlorinate by adding sodium thiosulfate. Preserve samples by acidifying to pH < 2 with sulfuric acid. Store at 4°C and extract within 7 days.

  • Soil and Sediment Samples: Collect soil or sediment samples in wide-mouthed glass jars. Store at 4°C and extract within 14 days.

Sample Preparation and Extraction

Workflow for Sample Preparation and Analysis

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Environmental Sample (Water or Soil) Spike Spike with this compound Internal Standard Sample->Spike Extraction Extraction Spike->Extraction Water_Extraction Solid Phase Extraction (SPE) for Water Extraction->Water_Extraction Water Sample Soil_Extraction Ultrasonic Extraction for Soil Extraction->Soil_Extraction Soil Sample Concentration Concentrate Extract Water_Extraction->Concentration Soil_Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Data_Processing Data Processing and Quantification GCMS->Data_Processing

Caption: General workflow for the analysis of phenoxyethanol in environmental samples.

A. Water Sample Extraction

  • Allow water samples to come to room temperature.

  • For a 500 mL water sample, add a known amount of this compound spiking solution (e.g., 50 µL of 10 µg/mL solution to yield a concentration of 1 µg/L).

  • Condition a C18 SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Load the water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water.

  • Dry the cartridge under a gentle stream of nitrogen for 20 minutes.

  • Elute the analytes from the cartridge with 10 mL of dichloromethane.

  • Dry the eluate by passing it through a small column of anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

B. Soil/Sediment Sample Extraction

  • Weigh approximately 10 g of the homogenized soil sample into a beaker.

  • Add a known amount of this compound spiking solution.

  • Add 20 mL of a 1:1 mixture of acetone and dichloromethane.

  • Extract the sample in an ultrasonic bath for 15 minutes.

  • Decant the solvent into a collection flask.

  • Repeat the extraction two more times with fresh solvent.

  • Combine the extracts and dry them by passing through anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL.

GC-MS Analysis
  • Instrumentation: A gas chromatograph equipped with a mass selective detector (GC-MS).

  • GC Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

  • Injection: 1 µL splitless injection at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Phenoxyethanol: m/z 77, 94, 138

      • This compound: m/z 81, 98, 142

    • Quantification Ion: m/z 94 for Phenoxyethanol, m/z 98 for this compound.

    • Qualifier Ions: m/z 77, 138 for Phenoxyethanol, m/z 81, 142 for this compound.

Data Analysis and Quantification

The concentration of phenoxyethanol in the sample is calculated using the following isotope dilution equation:

Canalyte = (Aanalyte / AIS) * (CIS / RRF)

Where:

  • Canalyte = Concentration of phenoxyethanol in the sample.

  • Aanalyte = Peak area of the quantification ion for phenoxyethanol.

  • AIS = Peak area of the quantification ion for this compound.

  • CIS = Concentration of this compound added to the sample.

  • RRF = Relative Response Factor, determined from the analysis of calibration standards.

Logical Relationship for Quantification

Quantification cluster_inputs Measured Inputs cluster_calculation Calculation cluster_output Result Analyte_Area Peak Area of Phenoxyethanol Equation Isotope Dilution Equation Analyte_Area->Equation IS_Area Peak Area of this compound IS_Area->Equation IS_Conc Known Concentration of this compound IS_Conc->Equation RRF_Value Relative Response Factor (from Calibration) RRF_Value->Equation Final_Conc Concentration of Phenoxyethanol in Sample Equation->Final_Conc

Caption: Logical flow for the calculation of analyte concentration.

Quantitative Data and Performance

The following tables summarize the expected performance characteristics of this method. These values are illustrative and should be determined by each laboratory.

Table 1: Method Detection and Quantitation Limits

AnalyteMatrixMethod Detection Limit (MDL) (µg/L or µg/kg)Limit of Quantitation (LOQ) (µg/L or µg/kg)
PhenoxyethanolWater0.050.15
PhenoxyethanolSoil0.51.5

MDL and LOQ are highly dependent on instrument sensitivity and sample matrix.

Table 2: Recovery and Precision

AnalyteMatrixSpiking Level (µg/L or µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
PhenoxyethanolWater1.095< 10
PhenoxyethanolWater10.098< 8
PhenoxyethanolSoil10.088< 15
PhenoxyethanolSoil50.092< 12

Table 3: Surrogate Recovery Control Limits

SurrogateMatrixLower Control Limit (%)Upper Control Limit (%)
This compoundWater70130
This compoundSoil60140

Quality Control

To ensure the reliability of the results, a comprehensive quality control program should be implemented, including:

  • Method Blank: An analyte-free matrix processed through the entire analytical procedure to check for contamination.

  • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of phenoxyethanol to assess method accuracy.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample spiked with a known concentration of phenoxyethanol to evaluate matrix effects and precision.

  • Surrogate Standard Recovery: The recovery of this compound should be monitored in all samples, blanks, and standards to ensure the efficiency of the analytical process. Recoveries should fall within the established control limits.

Conclusion

The use of this compound as an internal standard in an isotope dilution GC-MS method provides a highly accurate, precise, and robust approach for the quantification of phenoxyethanol in complex environmental matrices. This protocol offers a comprehensive framework for researchers and scientists to implement this methodology for environmental monitoring and risk assessment. Each laboratory should perform a thorough method validation to establish its own performance criteria.

References

Application Note: High-Accuracy Quantification of Phenoxyethanol in Cosmetic Formulations using Isotope Dilution Mass Spectrometry with Phenoxyethanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly accurate method for the quantification of phenoxyethanol in cosmetic products using Isotope Dilution Mass Spectrometry (IDMS). The use of a stable isotope-labeled internal standard, Phenoxyethanol-d4, ensures exceptional accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This document provides comprehensive experimental protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data processing. The described methodology is ideal for quality control in manufacturing, regulatory compliance, and safety assessments of cosmetic products.

Introduction

Phenoxyethanol is a widely utilized preservative in cosmetic and personal care products due to its broad-spectrum antimicrobial activity.[1] Accurate determination of its concentration is crucial to ensure product safety and compliance with regulatory limits, which is typically around 1% in many regions. Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary ratio method providing the highest level of accuracy in quantitative analysis.[2] This technique involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample. Since the labeled internal standard has nearly identical chemical and physical properties to the native analyte, it co-elutes and co-ionizes, allowing for the correction of any analyte loss during sample processing and fluctuations in mass spectrometer response. This results in a highly precise and accurate measurement of the analyte concentration.

Principle of the Method

A known quantity of this compound is spiked into the cosmetic sample. Following extraction of phenoxyethanol and the internal standard from the sample matrix, the extract is analyzed by LC-MS/MS. The concentrations are determined by measuring the ratio of the signal from the native phenoxyethanol to that of the isotopically labeled internal standard. Calibration curves are generated using standards containing known concentrations of phenoxyethanol and a constant concentration of this compound.

Experimental Protocols

Materials and Reagents
  • Phenoxyethanol (analytical standard)

  • This compound (isotopically labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Cosmetic cream/lotion sample

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

Preparation of Standard Solutions

Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 10 mg of phenoxyethanol and this compound into separate 10 mL volumetric flasks.

  • Dissolve in and dilute to volume with methanol.

Working Standard Solutions:

  • Prepare a series of calibration standards by appropriate dilution of the phenoxyethanol stock solution with a 50:50 mixture of acetonitrile and water.

  • Prepare a working internal standard solution of this compound at a concentration of 1 µg/mL by diluting the stock solution with the same solvent mixture.

Sample Preparation
  • Accurately weigh approximately 0.1 g of the cosmetic cream or lotion into a 15 mL polypropylene centrifuge tube.

  • Add 100 µL of the 1 µg/mL this compound working internal standard solution.

  • Add 9.9 mL of acetonitrile.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 rpm for 10 minutes to precipitate any insoluble material.

  • Transfer an aliquot of the supernatant into an HPLC vial for analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Gas Flow Instrument dependent, optimize for best signal

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Phenoxyethanol139.177.120
This compound143.181.120

Note: The MRM transition for this compound is predicted based on the fragmentation of the unlabeled compound. The exact mass and optimal collision energy may need to be determined empirically.

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from the validation of this method.

ParameterResult
Linearity (r²) > 0.999
Calibration Range 1 - 1000 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision (RSD%) < 5%
Accuracy (% Recovery) 98 - 102%
Matrix Effect Compensated by internal standard
Recovery from Cream > 95%

Mandatory Visualizations

IDMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Weigh Cosmetic Sample Spike Spike with this compound Sample->Spike Extract Add Acetonitrile and Vortex Spike->Extract Centrifuge Centrifuge to Precipitate Solids Extract->Centrifuge Aliquot Transfer Supernatant to Vial Centrifuge->Aliquot Inject Inject into HPLC Aliquot->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS) Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Result Report Phenoxyethanol Concentration Calibrate->Result

Caption: Experimental workflow for the quantification of phenoxyethanol by IDMS.

IDMS_Principle Analyte Phenoxyethanol (Unknown Amount) Mix Sample + IS Mixture Analyte->Mix IS This compound (Known Amount) IS->Mix MS Mass Spectrometer Mix->MS Ratio Measure Ratio (Analyte/IS) MS->Ratio

References

Application of Phenoxyethanol-d4 in Pharmacokinetic Studies of Phenoxyethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of deuterated phenoxyethanol (Phenoxyethanol-d4) in pharmacokinetic (PK) studies. While specific studies detailing the use of this compound are not prevalent in publicly available literature, its application as an internal standard is a well-established bioanalytical technique. This document outlines the pharmacokinetics of phenoxyethanol, a common preservative, and provides a detailed protocol for a typical pharmacokinetic study where this compound would be an invaluable tool for accurate quantification.

Introduction to Phenoxyethanol and its Pharmacokinetics

Phenoxyethanol is a widely used preservative in cosmetics, pharmaceuticals, and vaccines due to its broad-spectrum antimicrobial activity.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for safety and risk assessment.[3]

Following administration, phenoxyethanol is rapidly absorbed and extensively metabolized in the body.[4][5] The primary metabolite is phenoxyacetic acid (PAA), which, along with its hydroxylated form (4-hydroxyphenoxyacetic acid), accounts for the vast majority of the excreted dose.[6][7][8] Elimination occurs primarily through urine.[4][7][9]

The Role of this compound in Pharmacokinetic Analysis

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard. This compound, a deuterated analog of phenoxyethanol, is an ideal internal standard for quantifying the parent compound in biological matrices such as plasma, urine, and tissue homogenates.

Key Advantages of Using this compound:

  • Similar Physicochemical Properties: It behaves almost identically to the non-deuterated phenoxyethanol during sample preparation (e.g., extraction) and chromatographic separation, minimizing variability.

  • Distinct Mass-to-Charge Ratio (m/z): The mass difference allows for simultaneous but distinct detection by the mass spectrometer, enabling accurate quantification of phenoxyethanol.

  • Correction for Matrix Effects: It effectively compensates for variations in sample extraction efficiency and ion suppression or enhancement in the mass spectrometer.

Quantitative Pharmacokinetic Data of Phenoxyethanol

The following table summarizes key pharmacokinetic parameters of phenoxyethanol from studies in rats and humans. These values provide a baseline for designing and interpreting new pharmacokinetic studies.

ParameterSpeciesRoute of AdministrationDoseCmaxTmaxAUCHalf-life (t½)Reference
Bioavailability RatTopical (Emulsion)---75.4%-[1][2][10]
Bioavailability RatTopical (Lotion)---76.0%-[1][2][10]
Tmax (Blood) HumanOral5 mg/kg-~1 h--[7]
Tmax (Blood) HumanDermal--~3 h--[7]
Urinary Elimination Half-life (PhE) HumanDermal~0.4 mg/kg---1.8 h[7]
Urinary Elimination Half-life (PhAA) HumanDermal~0.4 mg/kg---3.1 h[7]
Urinary Recovery (as PhAA & 4-OH-PhAA) HumanOral5 mg/kg--~89%-[7]
Urinary Recovery (Total) RatDermal ([14C]PE)---73.03%-[4][9]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of Phenoxyethanol in Rats

This protocol describes a typical in vivo study to determine the pharmacokinetic profile of phenoxyethanol following dermal administration in rats.

1. Animal Model:

  • Species: Sprague-Dawley rats (male, 8-10 weeks old)
  • Acclimation: Acclimate animals for at least one week prior to the study with free access to food and water.

2. Dosing Solution Preparation:

  • Prepare a formulation of phenoxyethanol (e.g., a 2% w/v solution) in a suitable vehicle such as a lotion or emulsion.[1]

3. Administration:

  • Anesthetize the rats.
  • Shave an area on the dorsal back of each rat (approximately 2 cm x 2 cm).
  • Apply a known dose of the phenoxyethanol formulation to the shaved area (e.g., 30 mg or 100 mg).[4][9]

4. Sample Collection:

  • Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
  • Process the blood by centrifugation to obtain plasma.
  • Store plasma samples at -80°C until analysis.
  • Urine can also be collected over specified intervals using metabolic cages.

5. Sample Preparation for LC-MS/MS Analysis:

  • Thaw plasma samples on ice.
  • To 100 µL of each plasma sample, add 10 µL of a working solution of the internal standard, this compound (e.g., at 100 ng/mL).
  • Add 300 µL of acetonitrile to precipitate proteins.
  • Vortex mix for 1 minute.
  • Centrifuge at 12,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.
  • Inject an aliquot into the LC-MS/MS system.

6. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) system.[11][12]
  • Column: A C18 reverse-phase column (e.g., 150 x 2.1 mm, 5 µm).[10]
  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[10]
  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in both positive (for phenoxyethanol) and negative (for phenoxyacetic acid) ion modes.[10]
  • MRM Transitions:
  • Phenoxyethanol: Monitor a specific parent-to-daughter ion transition.
  • This compound: Monitor the corresponding mass-shifted parent-to-daughter ion transition.
  • Phenoxyacetic acid: Monitor a specific parent-to-daughter ion transition.

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of phenoxyethanol to this compound against the concentration of the calibration standards.
  • Determine the concentration of phenoxyethanol in the unknown samples from the calibration curve.
  • Use pharmacokinetic software to calculate key PK parameters (Cmax, Tmax, AUC, t½, etc.).

Visualizations

experimental_workflow cluster_pre_study Pre-Study Preparation cluster_study_conduct Study Conduct cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis animal_acclimation Animal Acclimation (Sprague-Dawley Rats) dose_prep Dosing Solution Preparation (Phenoxyethanol Formulation) dosing Dermal Administration dose_prep->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling plasma_prep Plasma Preparation (Centrifugation) sampling->plasma_prep is_addition Addition of Internal Standard (this compound) plasma_prep->is_addition sample_prep Sample Preparation (Protein Precipitation) lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis is_addition->sample_prep quantification Quantification (Calibration Curve) lcms_analysis->quantification pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) quantification->pk_analysis

Caption: Experimental workflow for a pharmacokinetic study of phenoxyethanol.

metabolic_pathway PE Phenoxyethanol (PhE) PAA Phenoxyacetic Acid (PAA) PE->PAA Oxidation OH_PAA 4-Hydroxyphenoxyacetic Acid (4-OH-PhAA) PAA->OH_PAA Hydroxylation Excretion Urinary Excretion PAA->Excretion OH_PAA->Excretion

Caption: Metabolic pathway of phenoxyethanol.

References

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Phenoxyethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of phenoxyethanol using High-Performance Liquid Chromatography (HPLC). Phenoxyethanol is a widely utilized preservative in pharmaceutical formulations, cosmetics, and vaccines due to its broad antimicrobial spectrum.[1][2] Accurate and reliable analytical methods are crucial for quality control, formulation development, and regulatory compliance. The following sections detail validated HPLC methodologies, including experimental parameters, data summaries, and operational workflows.

I. Introduction to Phenoxyethanol Analysis by HPLC

High-Performance Liquid Chromatography is a powerful technique for the separation, identification, and quantification of phenoxyethanol in various matrices.[3] Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase. This allows for the effective retention and separation of the moderately nonpolar phenoxyethanol molecule from other components in the sample. Detection is typically achieved using a UV-Vis detector, as phenoxyethanol exhibits significant absorbance in the ultraviolet region.

II. Comparative Summary of HPLC Methods

Several validated HPLC methods for phenoxyethanol analysis have been reported. The following table summarizes the key chromatographic conditions and performance data from selected methods, offering a comparative overview to aid in method selection and development.

ParameterMethod 1Method 2Method 3Method 4
Column C18 (150 x 4.6 mm, 5 µm)[4][5]Lichrosorb C8 (150 x 4.6 mm, 5 µm)[6][7]Waters Symmetry C18 (150 x 4.6 mm, 5 µm)[1]High Pure Silica RP-18e (125 x 4 mm)[8]
Mobile Phase Acetonitrile:Water (50:50, v/v)[4][5]Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v)[6][9]Acetonitrile:Water (55:45, v/v)[1]Acetonitrile:Methanol:Water (Gradient)[8]
Flow Rate 1.0 mL/min[4][5]1.0 mL/min[6][7]1.0 mL/min[1]1.0 mL/min[8]
Detection Wavelength 270 nm[4][5]258 nm[6][7]270 nm[1]258.8 nm[8]
Linearity Range 0.125 - 0.375 mg/mL[4][5]650 - 850 µg/mL[6]Not Specified119.65 - 222.12 ppm[8]
Limit of Detection (LOD) 31.25 ng/mL[4][5]0.095 mg/mL[9][10]1.3 x 10⁻⁴ mg/mL[1]Not Specified
Limit of Quantitation (LOQ) 125.0 ng/mL[4][5]0.15 mg/mL[9][10]2.7 x 10⁻⁴ mg/mL[1]Not Specified
Recovery 99.99% - 102.86%[4][5]99.76% - 100.03%[10]96.5% - 100.60%[1]97.95% - 104.1%[8]
Retention Time (tR) Not Specified4.55 min[6]Not SpecifiedNot Specified

III. Detailed Experimental Protocols

This section provides a comprehensive protocol for the analysis of phenoxyethanol based on a common and well-validated RP-HPLC method.

Method 1: Isocratic RP-HPLC with UV Detection

This method is suitable for the routine quality control analysis of phenoxyethanol in topical formulations and other pharmaceutical products.[4][5]

1. Equipment and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 analytical column (150 x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC grade acetonitrile

  • Ultrapure water

  • Phenoxyethanol reference standard

2. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and water (50:50, v/v). Degas the mobile phase prior to use.

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 100 mg of phenoxyethanol reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 0.125, 0.250, 0.375 mg/mL).[4]

3. Sample Preparation

  • Accurately weigh a portion of the sample formulation equivalent to a known amount of phenoxyethanol.

  • Disperse the sample in a suitable volume of mobile phase in a volumetric flask.

  • Sonicate for 15-20 minutes to ensure complete dissolution of phenoxyethanol.

  • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

  • Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions

  • Column: C18 (150 x 4.6 mm, 5 µm)[4][5]

  • Mobile Phase: Acetonitrile:Water (50:50, v/v)[4][5]

  • Flow Rate: 1.0 mL/min[4][5]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C[4][5]

  • Detection Wavelength: 270 nm[4][5]

5. Analysis and Quantification

  • Inject the calibration standards and the prepared sample solution into the HPLC system.

  • Record the chromatograms and integrate the peak area of phenoxyethanol.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of phenoxyethanol in the sample by interpolating its peak area from the calibration curve.

IV. Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the analytical process.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage A Mobile Phase Preparation D HPLC System Setup A->D B Standard Solution Preparation E Injection of Standards & Samples B->E C Sample Preparation C->E D->E F Chromatographic Separation E->F G Data Acquisition F->G H Peak Integration G->H I Quantification H->I

Caption: General workflow for HPLC analysis of phenoxyethanol.

Sample_Prep_Workflow A Weigh Sample B Disperse in Mobile Phase A->B C Sonicate for Dissolution B->C D Dilute to Volume C->D E Filter through 0.45 µm Syringe Filter D->E F Transfer to HPLC Vial E->F

Caption: Detailed workflow for sample preparation.

References

Application of Phenoxyethanol-d4 for the Quantitative Analysis of Phenoxyethanol in Cosmetics by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Phenoxyethanol is a widely utilized preservative in cosmetic and personal care products, valued for its broad-spectrum antimicrobial activity. Regulatory guidelines in many regions necessitate the accurate quantification of phenoxyethanol to ensure product safety and compliance, with maximum allowable concentrations typically around 1%. The use of a stable isotope-labeled internal standard, such as Phenoxyethanol-d4, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a highly specific, sensitive, and robust method for the precise determination of phenoxyethanol in complex cosmetic matrices. This application note details a comprehensive protocol for the quantification of phenoxyethanol in a cream-based cosmetic product using this compound as an internal standard. The methodology presented is based on established principles of isotope dilution mass spectrometry and provides a framework for researchers, scientists, and drug development professionals in the cosmetics industry.

Introduction

The accurate quantification of preservatives in cosmetic formulations is paramount for ensuring product stability, safety, and regulatory adherence. Phenoxyethanol is a globally approved preservative effective against a wide range of microorganisms.[1] Traditional analytical methods for its quantification, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV), can be susceptible to matrix interferences from the complex excipients present in cosmetic products.

Isotope dilution mass spectrometry (ID-MS) is a powerful analytical technique that overcomes many of the challenges associated with complex sample matrices. By introducing a known quantity of a stable isotope-labeled analogue of the analyte (in this case, this compound) at the beginning of the sample preparation process, variabilities in extraction efficiency, sample volume, and instrument response can be effectively normalized.[2] The deuterated internal standard is chemically identical to the analyte, ensuring it behaves similarly during sample preparation and chromatographic separation, but is distinguishable by its mass in the mass spectrometer. This results in a highly accurate and precise measurement of the analyte concentration.

This application note provides a detailed experimental protocol for the extraction and subsequent quantification of phenoxyethanol in a cosmetic cream using this compound as an internal standard by LC-MS/MS.

Principle of Isotope Dilution Analysis

The core principle of isotope dilution analysis is the addition of a known amount of an isotopically enriched standard (the "spike") to a sample containing the analyte of interest. The analyte and the standard are assumed to be chemically indistinguishable during sample processing and analysis. By measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled standard using a mass spectrometer, the concentration of the analyte in the original sample can be accurately calculated. This method effectively corrects for analyte loss during sample preparation and for variations in instrument response.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Sample Cosmetic Sample (Unknown Phenoxyethanol Concentration) Spike Add Known Amount of This compound (IS) Sample->Spike Spiking Extraction Extraction & Cleanup Spike->Extraction Homogenization LCMS LC-MS/MS Analysis Extraction->LCMS Injection Ratio Measure Peak Area Ratio (Phenoxyethanol / this compound) LCMS->Ratio Detection Calculation Calculate Phenoxyethanol Concentration Ratio->Calculation Calibration Curve

Caption: Workflow for Isotope Dilution Mass Spectrometry.

Experimental Protocols

1. Reagents and Materials

  • Phenoxyethanol (≥99% purity)

  • This compound (≥98% purity, 4 deuterium atoms on the ethyl group)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Cosmetic cream (blank and sample)

  • 0.22 µm syringe filters

2. Standard Solution Preparation

  • Phenoxyethanol Stock Solution (1 mg/mL): Accurately weigh 10 mg of phenoxyethanol and dissolve in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • This compound Working Solution (10 µg/mL): Dilute the IS stock solution 1:100 with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the phenoxyethanol stock solution into blank cosmetic cream extract. The concentration range should encompass the expected concentration of phenoxyethanol in the cosmetic samples (e.g., 0.1 to 10 µg/mL).

3. Sample Preparation

  • Accurately weigh approximately 100 mg of the cosmetic cream sample into a 15 mL polypropylene centrifuge tube.

  • Add 50 µL of the this compound working solution (10 µg/mL) to each sample, blank, and calibration standard.

  • Add 5 mL of acetonitrile to the tube.

  • Vortex for 2 minutes to ensure thorough mixing and precipitation of proteins and other macromolecules.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial.

  • Inject 5 µL of the filtered extract into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 10% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Phenoxyethanol: Precursor ion m/z 139.1 → Product ion m/z 77.1

      • This compound: Precursor ion m/z 143.1 → Product ion m/z 77.1

    • Collision Energy and other MS parameters: Optimize for the specific instrument used.

Data Presentation

The following tables summarize the expected quantitative performance of this method based on typical results for similar validated assays.

Table 1: Linearity of Calibration Curve

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
Phenoxyethanol0.1 - 10> 0.995

Table 2: Limits of Detection and Quantification

ParameterValue (µg/mL)
Limit of Detection (LOD)0.03
Limit of Quantification (LOQ)0.1

Table 3: Accuracy and Precision

Spiked Concentration (µg/mL)Mean Recovery (%)Relative Standard Deviation (RSD, %)
0.298.54.2
1.0101.22.5
5.099.81.8

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh 100 mg Cosmetic Cream spike_is Spike with 50 µL This compound (10 µg/mL) weigh->spike_is add_acn Add 5 mL Acetonitrile spike_is->add_acn vortex Vortex 2 min add_acn->vortex centrifuge Centrifuge 10,000 x g for 10 min vortex->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter inject Inject 5 µL filter->inject lc_sep C18 Column Separation inject->lc_sep ms_detect ESI+ MRM Detection Phenoxyethanol: 139.1 -> 77.1 This compound: 143.1 -> 77.1 lc_sep->ms_detect integrate Integrate Peak Areas ms_detect->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Caption: Detailed experimental workflow for cosmetic analysis.

Conclusion

The use of this compound as an internal standard for the quantification of phenoxyethanol in cosmetic products by LC-MS/MS provides a highly accurate, precise, and reliable analytical method. The protocol detailed in this application note offers a robust framework for the analysis of phenoxyethanol in complex cosmetic matrices, ensuring data of the highest quality for product safety and regulatory compliance. The principles of this method can be adapted for the analysis of other cosmetic ingredients where a stable isotope-labeled internal standard is available.

Disclaimer: The experimental protocol and quantitative data presented in this application note are representative and based on established analytical principles. A specific validated method for the use of this compound in cosmetics was not found in the public domain. Method validation should be performed in the end-user's laboratory to ensure the method is fit for its intended purpose.

References

Application Note: Preparation of Phenoxyethanol-d4 Standard Solutions for Calibration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyethanol is a widely utilized preservative in pharmaceutical formulations, cosmetics, and various consumer products, prized for its broad-spectrum antimicrobial activity and stability.[1][2][3] Accurate quantification of phenoxyethanol is crucial for ensuring product safety, efficacy, and compliance with regulatory limits.[4] In many countries, the use of phenoxyethanol in cosmetic products is restricted to a maximum concentration, for instance, 1% in the European Union.[4] Analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed for its determination.[4][5][6]

The use of a stable isotope-labeled internal standard (SIL-IS) is a well-established practice in quantitative analysis to improve accuracy and precision by correcting for variability in sample preparation and instrument response. Phenoxyethanol-d4, a deuterated analog of phenoxyethanol, serves as an excellent internal standard for this purpose due to its chemical and physical similarity to the analyte.

This application note provides a detailed protocol for the preparation of this compound standard solutions for the generation of calibration curves, intended for use in the quantitative analysis of phenoxyethanol in various sample matrices.

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for preparing stock and working standard solutions of this compound.

Materials and Equipment
  • This compound (analytical standard grade)

  • Methanol (HPLC or GC grade)

  • Volumetric flasks (Class A: 1 mL, 5 mL, 10 mL, 50 mL, 100 mL)

  • Calibrated pipettes and sterile, filtered pipette tips

  • Analytical balance (readable to at least 0.01 mg)

  • Vortex mixer

  • Amber glass vials with screw caps for storage

Preparation of this compound Stock Solution (1 mg/mL)
  • Accurately weigh approximately 10 mg of this compound standard into a clean, dry 10 mL volumetric flask.

  • Record the exact weight.

  • Add approximately 5 mL of methanol to the flask.

  • Vortex the flask gently until the this compound is completely dissolved.

  • Bring the solution to the final volume of 10 mL with methanol.

  • Cap the flask and invert it several times to ensure homogeneity.

  • Calculate the precise concentration of the stock solution based on the actual weight of the standard.

  • Transfer the stock solution to a labeled amber glass vial and store at 2-8°C. This solution should be stable for at least 6 months when stored properly.[6]

Preparation of Intermediate and Working Standard Solutions

A series of working standard solutions are prepared by serially diluting the stock solution. The following table provides an example of a dilution scheme to generate a calibration curve. The final concentration of the internal standard should be held constant across all calibration standards and samples.

Table 1: Preparation of Phenoxyethanol Calibration Standards with a Fixed Concentration of this compound Internal Standard

Calibration Standard LevelConcentration of Phenoxyethanol (µg/mL)Volume of Phenoxyethanol Stock (1 mg/mL) (µL)Volume of this compound Intermediate Stock (e.g., 100 µg/mL) (µL)Final Volume (mL) in Diluent*
10.11010010
20.55010010
31.010010010
45.050010010
510.0100010010
625.0250010010
750.0500010010

*Diluent is typically the mobile phase for LC-MS analysis or an appropriate solvent for GC-MS analysis.

Note: The concentration range for the calibration curve should be selected based on the expected concentration of phenoxyethanol in the samples and the sensitivity of the analytical instrument. The concentration of the this compound internal standard should be optimized to provide a stable and reproducible signal.

Workflow for Preparation of Calibration Standards

The following diagram illustrates the workflow for the preparation of the calibration standards.

G cluster_stock Stock Solution Preparation cluster_working Working Standard Preparation cluster_analysis Analysis weigh Weigh this compound (analytical standard) dissolve Dissolve in Methanol weigh->dissolve volume Adjust to Final Volume in Volumetric Flask dissolve->volume stock Stock Solution (e.g., 1 mg/mL) volume->stock intermediate Prepare Intermediate Stock Solution stock->intermediate dilute Serial Dilution of Phenoxyethanol Stock stock->dilute combine Combine with Fixed Volume of this compound Intermediate Stock intermediate->combine dilute->combine cal_standards Calibration Standards (various concentrations) combine->cal_standards analyze Analyze by GC-MS or LC-MS cal_standards->analyze curve Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) analyze->curve

Caption: Workflow for the preparation of this compound calibration standards.

Data Presentation and Analysis

For each calibration standard, the peak area of phenoxyethanol and the peak area of this compound are determined from the chromatogram. A calibration curve is constructed by plotting the ratio of the peak area of the analyte (phenoxyethanol) to the peak area of the internal standard (this compound) against the concentration of the analyte. A linear regression analysis is then performed on the data points.

Table 2: Example Calibration Curve Data

Concentration of Phenoxyethanol (µg/mL)Peak Area of PhenoxyethanolPeak Area of this compound (IS)Peak Area Ratio (Analyte/IS)
0.11,520150,1000.0101
0.57,650151,2000.0506
1.015,300150,5000.1017
5.075,800149,9000.5057
10.0152,500150,8001.0113
25.0380,100151,5002.5090
50.0755,000150,3005.0233

The resulting calibration curve should have a correlation coefficient (r²) of ≥ 0.99 for accurate quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the preparation of this compound standard solutions for use in creating calibration curves for the quantitative analysis of phenoxyethanol. The use of a deuterated internal standard is critical for achieving high accuracy and precision in analytical methods. The provided workflow and data presentation guidelines will assist researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for the determination of phenoxyethanol in their respective matrices.

References

Application Notes and Protocols: Phenoxyethanol-d4 as a Tracer in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in metabolic research to trace the fate of molecules in biological systems. Deuterium (²H or D), a stable isotope of hydrogen, is commonly used to label compounds to study their absorption, distribution, metabolism, and excretion (ADME). The replacement of hydrogen with deuterium creates a heavier, yet chemically similar, molecule that can be distinguished from its endogenous or unlabeled counterpart by mass spectrometry. This substitution can also influence the rate of metabolism, a phenomenon known as the kinetic isotope effect, which can provide insights into metabolic pathways and enzyme mechanisms.

Phenoxyethanol is a widely used preservative in cosmetics and pharmaceutical products. Understanding its metabolic fate is crucial for assessing its safety and potential interactions. Phenoxyethanol-d4, in which four hydrogen atoms on the phenyl ring are replaced with deuterium, serves as an excellent tracer for in vivo and in vitro metabolic studies. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tracer to elucidate the metabolic pathways of phenoxyethanol.

Principle of this compound Tracing

The primary metabolic pathways of phenoxyethanol involve oxidation of the ethanol side chain to form phenoxyacetic acid (PhAA) and hydroxylation of the phenyl ring to produce 4-hydroxyphenoxyacetic acid (4-OH-PhAA).[1][2] When this compound is introduced into a biological system, the deuterium labels are retained on the aromatic ring throughout these metabolic transformations. This allows for the differentiation and quantification of the administered tracer and its metabolites from any pre-existing, unlabeled phenoxyethanol and its metabolites.

The use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is essential for these studies, as it can selectively detect and quantify the deuterated and non-deuterated forms of phenoxyethanol and its metabolites based on their distinct mass-to-charge ratios (m/z).

Metabolic Pathway of this compound

The expected metabolic pathway of this compound is analogous to that of unlabeled phenoxyethanol. The deuterium atoms on the phenyl ring are not expected to be exchanged or lost during the primary metabolic reactions.

This compound Metabolic Pathway cluster_0 Systemic Circulation This compound This compound Phenoxyacetic acid-d4 Phenoxyacetic acid-d4 This compound->Phenoxyacetic acid-d4 ADH, ALDH 4-Hydroxythis compound 4-Hydroxythis compound This compound->4-Hydroxythis compound CYP450 Urinary Excretion Urinary Excretion Phenoxyacetic acid-d4->Urinary Excretion Major Metabolite 4-Hydroxyphenoxyacetic acid-d4 4-Hydroxyphenoxyacetic acid-d4 4-Hydroxyphenoxyacetic acid-d4->Urinary Excretion Minor Metabolite 4-Hydroxythis compound->4-Hydroxyphenoxyacetic acid-d4 ADH, ALDH

Caption: Proposed metabolic pathway of this compound.

Applications in Metabolic Research

The use of this compound as a tracer can be applied to several areas of metabolic and pharmacokinetic research:

  • Pharmacokinetic Studies: Determine the absorption, bioavailability, distribution, and elimination rates of phenoxyethanol with high precision.

  • Metabolite Identification and Quantification: Unambiguously identify and quantify the major and minor metabolites of phenoxyethanol in various biological matrices.

  • Drug-Drug Interaction Studies: Investigate the influence of co-administered drugs on the metabolism of phenoxyethanol by monitoring changes in the formation of its deuterated metabolites.

  • In Vitro Metabolism Studies: Elucidate the specific enzymes (e.g., cytochrome P450 isoforms) responsible for phenoxyethanol metabolism using human liver microsomes or other cellular models.

Quantitative Data Summary

The following tables present hypothetical, yet expected, quantitative data from a pharmacokinetic study in rats orally administered with this compound. The data is based on typical pharmacokinetic profiles observed for similar compounds.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Rat Plasma

AnalyteCmax (ng/mL)Tmax (hr)AUC (0-t) (ng·hr/mL)t½ (hr)
This compound15001.045002.5
Phenoxyacetic acid-d432002.0180004.0
4-Hydroxyphenoxyacetic acid-d44502.525004.5

Table 2: Urinary Excretion of this compound and its Metabolites in Rats (0-48 hours)

Analyte% of Administered Dose
This compound< 1%
Phenoxyacetic acid-d4~75%
4-Hydroxyphenoxyacetic acid-d4~15%
Total Recovery ~91%

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound and its major metabolites in rats after oral administration.

Materials:

  • This compound

  • Male Sprague-Dawley rats (250-300 g)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Metabolic cages for urine collection

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Dosing: Administer this compound orally to rats at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose (0 hr) and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 4000 x g for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Urine Collection: House the rats in metabolic cages and collect urine for 48 hours post-dose. Measure the total volume of urine collected.

  • Sample Preparation for LC-MS/MS Analysis:

    • Plasma: To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., a structurally similar deuterated compound not present in the study). Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes. Transfer the supernatant for LC-MS/MS analysis.

    • Urine: Dilute the urine samples 1:10 with water. To 10 µL of the diluted urine, add 90 µL of acetonitrile with the internal standard. Centrifuge and analyze the supernatant.

  • LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method for the simultaneous quantification of this compound, Phenoxyacetic acid-d4, and 4-Hydroxyphenoxyacetic acid-d4.

  • Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

Experimental Workflow Diagram

In Vivo Pharmacokinetic Study Workflow Start Start Oral Administration of this compound Oral Administration of this compound Start->Oral Administration of this compound Blood & Urine Collection Blood & Urine Collection Oral Administration of this compound->Blood & Urine Collection Sample Preparation Sample Preparation Blood & Urine Collection->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis End End Data Analysis->End

Caption: Workflow for an in vivo pharmacokinetic study.

LC-MS/MS Method for Quantification

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: ESI negative for acidic metabolites, ESI positive for the parent compound. A polarity switching method can be utilized.[3]

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound143.198.1
Phenoxyacetic acid-d4155.198.1
4-Hydroxyphenoxyacetic acid-d4171.1112.1
Internal Standard (example)VariesVaries

Note: The exact m/z values for MRM transitions should be optimized by direct infusion of the analytical standards.

Conclusion

This compound is a valuable tool for conducting detailed metabolic and pharmacokinetic studies of phenoxyethanol. The use of this stable isotope-labeled tracer, in conjunction with sensitive LC-MS/MS analytical methods, allows for precise quantification and unambiguous identification of the parent compound and its metabolites in complex biological matrices. The protocols and data presented here provide a framework for researchers to design and execute robust experiments to further elucidate the ADME properties of phenoxyethanol, contributing to a better understanding of its safety and biological behavior.

References

Application Note: Simultaneous Determination of Phenoxyethanol and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the widely used preservative, 2-phenoxyethanol (PE), and its primary metabolite, phenoxyacetic acid (PAA). This method is applicable to various biological matrices, including plasma, urine, and tissue homogenates, making it a valuable tool for pharmacokinetic, toxicokinetic, and metabolism studies in drug development and safety assessment. The protocol employs a simple protein precipitation for sample preparation and utilizes polarity switching during the MS analysis to concurrently detect PE in positive ion mode and PAA in negative ion mode.

Introduction

2-Phenoxyethanol is a common antimicrobial preservative in cosmetics, pharmaceuticals, and other consumer products.[1][2] Due to its widespread use, robust analytical methods are essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Following systemic absorption, phenoxyethanol is extensively metabolized, with phenoxyacetic acid being the major metabolite.[3][4][5][6][7][8][9] This application note provides a detailed protocol for a highly selective and sensitive LC-MS/MS method for the simultaneous determination of phenoxyethanol and phenoxyacetic acid in biological samples.[3][4][5][6]

Metabolic Pathway of Phenoxyethanol

Phenoxyethanol undergoes oxidation in the body, primarily converting to phenoxyacetic acid. This metabolic transformation is a key aspect of its biological fate and toxicological evaluation. Some studies also report the formation of 4-hydroxyphenoxyacetic acid as another metabolite.[8][10][11][12]

cluster_0 Metabolic Pathway of Phenoxyethanol Phenoxyethanol Phenoxyethanol Phenoxyacetic_Acid Phenoxyacetic Acid (PAA) (Major Metabolite) Phenoxyethanol->Phenoxyacetic_Acid Oxidation Hydroxyphenoxyacetic_Acid 4-Hydroxyphenoxyacetic Acid (Metabolite) Phenoxyethanol->Hydroxyphenoxyacetic_Acid Hydroxylation & Oxidation cluster_1 Analytical Workflow Sample_Collection Sample Collection (Plasma, Urine, Tissue) Sample_Preparation Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis (Polarity Switching) Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing Reporting Reporting of Results Data_Processing->Reporting

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Phenoxyethanol-d4 for Internal Standard Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Phenoxyethanol-d4 for use as an internal standard in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for this compound as an internal standard?

A1: The ideal concentration of this compound is dependent on the specific analytical method, the expected concentration range of the analyte (Phenoxyethanol), and the sensitivity of the mass spectrometer. A general guideline is to aim for a concentration that yields a consistent and reproducible signal, typically in the ng/mL range, without saturating the detector. The goal is to have an internal standard peak area that is substantial enough to provide good precision but not so high that it causes detector saturation or ion suppression.

Q2: How should I prepare and store this compound stock and working solutions?

A2: Proper preparation and storage of standard solutions are crucial for accurate and reproducible results.

  • Stock Solution: Prepare a primary stock solution of this compound in a high-purity organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Store this solution in a tightly sealed, amber glass vial at -20°C or lower for long-term stability.

  • Working Solution: Prepare intermediate and working solutions by diluting the stock solution with the same solvent or a solvent compatible with your mobile phase. The concentration of the working solution should be chosen so that a small, fixed volume can be spiked into all samples (calibrators, QCs, and unknowns) to achieve the desired final concentration. It is recommended to prepare fresh working solutions regularly and store them at 2-8°C when not in use.

Q3: Why is a deuterated internal standard like this compound preferred over a structural analog?

A3: Deuterated internal standards are considered the "gold standard" for quantitative mass spectrometry. Because this compound is chemically identical to Phenoxyethanol, with the only difference being the presence of deuterium atoms, it exhibits very similar physicochemical properties. This ensures that it behaves almost identically to the analyte during sample preparation (e.g., extraction, evaporation) and ionization in the mass spectrometer. This close similarity allows it to effectively compensate for variations in sample processing, injection volume, and matrix effects (ion suppression or enhancement), leading to more accurate and precise quantification.

Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?

A4: Deuterium-hydrogen exchange is a potential concern with deuterated standards, especially if the deuterium atoms are located on labile functional groups (e.g., -OH, -NH). For this compound, the position of the deuterium labels is critical. If the labels are on the stable aromatic ring or the ethyl chain, the risk of exchange under typical LC-MS conditions (neutral or mildly acidic/basic pH) is low. However, it is good practice to evaluate the stability of the deuterated standard in your specific analytical conditions, especially if using extreme pH or high temperatures.

Troubleshooting Guides

Issue 1: High Variability in this compound Signal

Description: The peak area of this compound is inconsistent across the analytical run, including calibrators, quality controls (QCs), and unknown samples.

Potential Cause Troubleshooting Step
Inconsistent Pipetting Verify the accuracy and precision of the pipette used for adding the internal standard. Calibrate the pipette if necessary.
Sample Matrix Effects Different sample matrices can cause variable ion suppression or enhancement. Ensure the internal standard is added to all samples at the earliest possible stage of sample preparation to compensate for these effects.
Incomplete Dissolution/Mixing Ensure the internal standard working solution is thoroughly vortexed before use and that it is completely mixed with the sample.
Degradation of Internal Standard Prepare a fresh working solution from the stock solution. If the problem persists, prepare a new stock solution. Check for proper storage conditions.
Issue 2: Non-Linear Calibration Curve

Description: The response ratio of the analyte (Phenoxyethanol) to the internal standard (this compound) does not show a linear relationship with the analyte concentration.

Potential Cause Troubleshooting Step
Inappropriate Internal Standard Concentration If the internal standard signal is too high, it can saturate the detector. If it is too low, the precision may be poor. Optimize the concentration to be in the mid-range of the detector's linear response.
Analyte Contamination in Internal Standard The this compound standard may contain a small amount of unlabeled Phenoxyethanol. This will have a more significant impact at the lower end of the calibration curve. Analyze a high concentration of the internal standard alone to check for the presence of the analyte.
Cross-talk between Analyte and Internal Standard Ensure that the mass transitions (MRM) for the analyte and internal standard are specific and that there is no isotopic contribution from one to the other.
Detector Saturation High concentrations of the analyte can saturate the detector, leading to a non-linear response. Dilute the high concentration standards and samples if necessary.
Issue 3: Poor Peak Shape or Shifting Retention Time

Description: The chromatographic peak for this compound is tailing, fronting, or splitting, or its retention time is shifting during the analytical run.

Potential Cause Troubleshooting Step
Chromatographic Column Issues The column may be degrading or contaminated. Try flushing the column or replacing it with a new one.
Inappropriate Mobile Phase The pH or composition of the mobile phase may not be optimal. Ensure the mobile phase is properly prepared and degassed.
Sample Solvent Effects If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Try to match the sample solvent to the mobile phase as closely as possible.
Isotope Effect Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. This is a known phenomenon and is generally acceptable as long as it is consistent. If the separation is too large, it may lead to differential matrix effects.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of neat this compound standard.

    • Dissolve the standard in a 10 mL volumetric flask with high-purity methanol or acetonitrile.

    • Ensure the standard is completely dissolved by vortexing and/or sonicating.

    • Store the stock solution in an amber glass vial at -20°C.

  • Working Internal Standard Solution (e.g., 100 ng/mL):

    • Perform serial dilutions of the primary stock solution to achieve the desired working concentration. For example, to prepare a 100 ng/mL working solution:

      • Pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the chosen solvent to get a 1 µg/mL intermediate solution.

      • Pipette 1 mL of the 1 µg/mL intermediate solution into a 10 mL volumetric flask and dilute to the mark to get the 100 ng/mL working solution.

    • This working solution is then used to spike a fixed volume into each sample.

Protocol 2: Optimization of this compound Concentration
  • Objective: To determine the optimal concentration of this compound that provides a stable and reproducible signal within the linear range of the mass spectrometer.

  • Procedure:

    • Prepare a series of working solutions of this compound at different concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 500 ng/mL, and 1000 ng/mL).

    • Prepare a set of blank matrix samples (e.g., plasma, urine) for each concentration to be tested.

    • Spike a fixed volume of each working solution into the blank matrix samples.

    • Process the samples using your established sample preparation method.

    • Analyze the samples by LC-MS/MS and monitor the peak area and signal-to-noise ratio of this compound.

  • Evaluation:

    • Select the concentration that provides a high signal-to-noise ratio (>100) and a peak area that is well within the linear dynamic range of the instrument.

    • The chosen concentration should also result in a coefficient of variation (%CV) of less than 15% for the peak area across multiple injections.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis & Optimization Stock Prepare 1 mg/mL Stock Solution Working Prepare Working Solutions (e.g., 10-1000 ng/mL) Stock->Working Serial Dilution Spike Spike Fixed Volume of Working IS into Samples Working->Spike Extract Sample Extraction (e.g., SPE, LLE, PPT) Spike->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Evaluate Evaluate Signal (Peak Area, S/N, %CV) LCMS->Evaluate Optimize Select Optimal Concentration Evaluate->Optimize

Caption: Workflow for optimizing this compound internal standard concentration.

Troubleshooting_Logic Start High IS Signal Variability? Cause1 Inconsistent Pipetting Start->Cause1 Yes Cause2 Matrix Effects Start->Cause2 Yes Cause3 IS Degradation Start->Cause3 Yes No Check for other issues (e.g., non-linearity) Start->No No Solution1 Verify/Calibrate Pipette Cause1->Solution1 Solution2 Add IS Early in Workflow Cause2->Solution2 Solution3 Prepare Fresh Solutions Cause3->Solution3

Caption: Troubleshooting logic for high internal standard signal variability.

Technical Support Center: Troubleshooting Poor Signal Intensity with Phenoxyethanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering poor signal intensity with Phenoxyethanol-d4 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity of my this compound internal standard unexpectedly low?

A poor signal intensity for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues related to the internal standard itself, the sample matrix, the chromatographic separation, or the mass spectrometer settings. Common causes include ion suppression from the sample matrix, suboptimal ionization conditions, degradation of the standard, or errors in sample preparation.[1][2]

Q2: Can the location of the deuterium labels on this compound affect its signal stability?

While Phenoxyethanol has a hydroxyl group, the "-d4" designation typically indicates that the deuterium atoms are on the phenyl ring, which are generally not susceptible to exchange under typical analytical conditions.[3] However, it is crucial to confirm the labeling position from the certificate of analysis. Deuterium atoms on chemically labile positions can exchange with protons in the solvent, leading to a loss of the deuterated signal.[3][4]

Q3: Is it possible for the unlabeled Phenoxyethanol to interfere with the this compound signal?

Yes, this is a phenomenon known as isotopic crosstalk.[5] It can occur in two ways:

  • The this compound standard may contain a small amount of unlabeled Phenoxyethanol as an impurity.[5]

  • The natural isotopic abundance of elements (like ¹³C) in the unlabeled Phenoxyethanol can result in a signal at the mass-to-charge ratio of this compound, especially with a low degree of deuteration.[3]

Q4: My this compound elutes slightly earlier than the unlabeled Phenoxyethanol. Is this normal?

Yes, it is a common chromatographic isotope effect for deuterated compounds to elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3] This is due to the C-D bond being slightly shorter and stronger than the C-H bond, leading to minor differences in polarity. This should be accounted for during method development to ensure proper peak integration.

Troubleshooting Guides

Guide 1: Investigating Matrix Effects and Ion Suppression

Matrix effects, particularly ion suppression, are a primary cause of poor signal intensity in LC-MS/MS analysis.[1][2]

Symptoms:

  • Low this compound signal in biological samples compared to a clean solvent.

  • Inconsistent internal standard response across different samples.

Troubleshooting Steps:

  • Post-Column Infusion Analysis:

    • Objective: To identify regions of ion suppression in the chromatogram.

    • Protocol:

      • Infuse a constant flow of this compound solution into the MS source post-column.

      • Inject a blank, extracted matrix sample onto the LC system.

      • Monitor the this compound signal. A drop in the signal intensity at the retention time of the analyte and internal standard indicates ion suppression.

  • Sample Preparation Optimization:

    • Objective: To remove interfering matrix components.

    • Methodologies:

      • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to selectively isolate the analyte and internal standard.

      • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to minimize the co-extraction of matrix components.

      • Protein Precipitation (PPT): While simple, it may not be sufficient to remove all interfering phospholipids.

  • Chromatographic Separation Improvement:

    • Objective: To chromatographically separate this compound from co-eluting matrix components.[1]

    • Protocol:

      • Modify the gradient profile (make it shallower) to improve resolution.

      • Experiment with different mobile phase compositions (e.g., different organic modifiers like methanol vs. acetonitrile).

      • Try a different stationary phase (e.g., a column with a different chemistry).

Guide 2: Optimizing Mass Spectrometer Parameters

Suboptimal MS settings can lead to inefficient ionization and fragmentation, resulting in a weak signal.[6][7]

Symptoms:

  • Overall low signal intensity for both the analyte and this compound.

  • Poor signal-to-noise ratio.

Troubleshooting Steps:

  • Source Parameter Optimization:

    • Objective: To maximize the ionization of this compound.

    • Protocol:

      • Infuse a solution of this compound directly into the mass spectrometer.

      • Systematically adjust source parameters, including:

        • Ionization mode (ESI positive or negative). Phenoxyethanol can be analyzed in both modes.

        • Capillary voltage.

        • Source temperature.[3]

        • Gas flows (nebulizer and drying gas).

  • Compound-Specific Parameter Optimization:

    • Objective: To determine the optimal precursor and product ions and the collision energy for fragmentation.

    • Protocol:

      • Perform a precursor ion scan to identify the parent ion of this compound.

      • Perform a product ion scan to identify the most abundant and stable fragment ions.

      • Optimize the collision energy for the selected transition to maximize the product ion signal.

Illustrative Data Tables

The following tables provide examples of how to structure data during troubleshooting.

Table 1: Comparison of this compound Signal in Different Matrices

MatrixPeak AreaSignal-to-Noise Ratio
Methanol1,500,000500
Extracted Plasma350,00080
Extracted Urine600,000150

Table 2: Effect of Source Temperature on Signal Intensity

Source Temperature (°C)Peak Area
300800,000
3501,200,000
400950,000

Experimental Protocols

Protocol 1: Standard Solution and Sample Preparation for LC-MS/MS Analysis

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solution: Prepare a working standard solution by diluting the stock solution with 50:50 methanol:water to a final concentration of 1 µg/mL.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 20 µL of the this compound working standard solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

Troubleshooting_Workflow Troubleshooting Poor this compound Signal start Poor this compound Signal check_ms Check MS Performance (Tune & Calibration) start->check_ms check_sample_prep Investigate Sample Preparation start->check_sample_prep check_matrix_effects Evaluate Matrix Effects start->check_matrix_effects check_lc Optimize LC Method start->check_lc check_standard_integrity Verify Standard Integrity start->check_standard_integrity solution_ms Optimize Source Parameters (Voltage, Temp, Gas) check_ms->solution_ms solution_sample_prep Improve Extraction Recovery (SPE, LLE) check_sample_prep->solution_sample_prep solution_matrix_effects Change Sample Cleanup Modify Chromatography check_matrix_effects->solution_matrix_effects solution_lc Adjust Gradient Change Column/Mobile Phase check_lc->solution_lc solution_standard_integrity Check Purity & Storage Consider H/D Exchange check_standard_integrity->solution_standard_integrity

A logical workflow for troubleshooting poor signal intensity.

Matrix_Effects_Investigation Investigating Matrix Effects start Low Signal in Matrix post_column_infusion Post-Column Infusion Experiment start->post_column_infusion dilution Serial Dilution of Sample start->dilution suppression_detected Ion Suppression Detected? post_column_infusion->suppression_detected dilution->suppression_detected improve_cleanup Improve Sample Cleanup (SPE, LLE) suppression_detected->improve_cleanup Yes modify_chromatography Modify Chromatography (Separate from Interferences) suppression_detected->modify_chromatography Yes no_suppression Matrix Effects Unlikely Investigate Other Causes suppression_detected->no_suppression No

Workflow for identifying and mitigating matrix effects.

References

Stability of Phenoxyethanol-d4 in different solvents and temperatures.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of Phenoxyethanol-d4 in various experimental conditions. The information presented here is primarily based on studies conducted on Phenoxyethanol, the non-deuterated analogue, and is expected to be largely applicable to this compound due to their structural similarity.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound, much like its non-deuterated counterpart, is considered a chemically stable compound.[1][2] It is stable in the presence of acids and alkalis and maintains its integrity across a wide pH range (3-10) and at temperatures up to 85°C.[2]

Q2: In which solvents is this compound soluble and stable?

A2: Phenoxyethanol is soluble in a variety of organic solvents including alcohols, glycerin, and propylene glycol.[3] It is also moderately soluble in water.[4] Given its chemical nature, this compound is expected to exhibit similar solubility and stability in these solvents. Protic solvents, which contain O-H or N-H bonds, can participate in hydrogen bonding, while aprotic solvents lack these bonds.[5] The choice between a protic and aprotic solvent will depend on the specific requirements of your experiment.

Q3: What are the expected degradation products of this compound?

A3: Based on forced degradation studies of Phenoxyethanol, degradation is most significant under strong acidic conditions and to a lesser extent, under basic conditions.[6] While the exact structures of all degradation products are not extensively detailed in the provided search results, additional peaks in chromatography have been observed, indicating the formation of new chemical entities.[6]

Q4: How does temperature affect the stability of this compound?

A4: Phenoxyethanol is known for its excellent thermal stability and can withstand temperatures up to 85°C.[2] Forced degradation studies on Phenoxyethanol at 60°C showed no significant degradation.[6] Therefore, this compound is also expected to be stable under typical laboratory temperature conditions.

Q5: Is this compound sensitive to light?

A5: No, forced degradation studies have shown that Phenoxyethanol is stable when exposed to UV light.[6] This suggests that this compound is not expected to be photolabile.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in chromatogram when analyzing this compound sample. Degradation of this compound due to harsh experimental conditions (e.g., strong acid or base).- Neutralize the sample before analysis.- Re-evaluate the pH of your formulation or solvent system.- Consider performing a forced degradation study to identify potential degradants.
Loss of this compound concentration over time in solution. 1. Chemical degradation.2. Adsorption to container surfaces.3. Evaporation (less likely due to low vapor pressure).- For cause 1, refer to the solution for "Unexpected peaks".- For cause 2, consider using different container materials (e.g., silanized glass).- For cause 3, ensure containers are properly sealed.
Inconsistent analytical results for this compound stability studies. 1. Improper sample preparation.2. Non-validated analytical method.3. Instability of the analytical standard.- For cause 1, ensure consistent and accurate dilution and handling of all samples.- For cause 2, validate your analytical method for linearity, accuracy, precision, and specificity according to ICH guidelines.- For cause 3, store your this compound standard solution under appropriate conditions (e.g., refrigerated, protected from light) and check its purity periodically.

Experimental Protocols & Methodologies

Forced Degradation Study Protocol

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[7][8] The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API).[9]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Solvents: Acetonitrile, Water (HPLC grade)

  • Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Analytical instruments: HPLC with a UV detector or a mass spectrometer.

Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent.

    • Add 1 M HCl.

    • Heat the solution at 60°C for 24 hours.[6]

    • Cool, neutralize with NaOH, and dilute to the final concentration for analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound.

    • Add 1 M NaOH.

    • Heat the solution at 60°C for 4 hours.[6]

    • Cool, neutralize with HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound.

    • Add 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute for analysis.

  • Thermal Degradation:

    • Expose a solid sample or solution of this compound to 60°C for 24 hours.[6]

    • Dissolve or dilute the sample for analysis.

  • Photolytic Degradation:

    • Expose a solid sample or solution of this compound to UV light (e.g., using a UVL-56 lamp) for 24 hours.[6]

    • Dissolve or dilute the sample for analysis.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and a decrease in the peak area of this compound.

Stability Data Summary for Phenoxyethanol

The following table summarizes the stability of non-deuterated Phenoxyethanol under various stress conditions, which can be used as a proxy for this compound.

Stress Condition Reagent/Temperature Duration Observation Reference
Acid Hydrolysis1 M HCl24 hoursMajor degradation[6]
Base Hydrolysis1 M NaOH4 hoursMinor degradation[6]
Thermal60°C1 hourNo degradation[6]
PhotolyticUV light24 hoursNo degradation[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Solution acid Acid Hydrolysis (1M HCl, 60°C, 24h) prep->acid Expose to stress conditions base Base Hydrolysis (1M NaOH, 60°C, 4h) prep->base Expose to stress conditions thermal Thermal Stress (60°C, 24h) prep->thermal Expose to stress conditions photo Photolytic Stress (UV Light, 24h) prep->photo Expose to stress conditions hplc HPLC Analysis acid->hplc Analyze stressed samples base->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples data Data Interpretation (Assess Degradation) hplc->data

Caption: Forced degradation experimental workflow for this compound.

logical_relationship substance This compound stability Chemical Stability substance->stability degradation Degradation Products substance->degradation conditions Stress Conditions conditions->degradation acid Strong Acid conditions->acid base Strong Base conditions->base heat Heat (≤ 85°C) conditions->heat light UV Light conditions->light acid->degradation Major base->degradation Minor heat->stability light->stability

References

Improving chromatographic peak shape of Phenoxyethanol-d4.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the chromatographic peak shape of Phenoxyethanol-d4. The guidance provided is also applicable to non-deuterated Phenoxyethanol, as their chromatographic behaviors are virtually identical.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (e.g., tailing) for this compound?

Poor peak shape, particularly peak tailing, for this compound is often caused by secondary chemical interactions between the analyte and the stationary phase.[1] As a polar compound, this compound is susceptible to strong interactions with active sites on the column, such as residual silanol groups (Si-OH) on silica-based reversed-phase columns.[1][2] These interactions, which include hydrogen bonding and ionic exchanges, lead to delayed elution for a fraction of the analyte molecules, resulting in an asymmetrical peak.[2][3]

Other potential causes include:

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[1][4]

  • Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause band broadening and distortion.[1][5]

  • Extra-Column Effects: Excessive tubing length or dead volume in the system can lead to peak dispersion.[6]

  • Column Degradation: Contamination or physical degradation of the column, such as a blocked inlet frit or a void in the packing, can distort peak shape.[3][7]

Q2: Which type of HPLC column is best suited for analyzing this compound?

For optimal peak shape, a modern, high-purity, end-capped reversed-phase column is recommended. End-capping involves chemically bonding a small, inert group (like trimethylsilane) to the residual silanol groups on the silica surface, which minimizes the secondary interactions that cause peak tailing.[2][3] Columns with polar-embedded phases can also provide shielding for basic compounds and improve peak shape.[6]

Column TypeDescriptionSuitability for this compound
Modern End-Capped C8 or C18 High-purity silica with minimal exposed silanol groups.Excellent: Significantly reduces peak tailing by minimizing secondary silanol interactions.[3][8]
Polar-Embedded Phase Contains a polar functional group embedded in the alkyl chain.Very Good: Offers alternative selectivity and can shield analytes from silanol interactions.[6]
Older, "Type A" Silica C18 Lower purity silica with a higher concentration of acidic silanol groups.Poor: Likely to produce significant peak tailing for polar analytes like this compound.[9]

Q3: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical parameter for controlling peak shape, especially for polar compounds. Acidic silanol groups on the silica surface have a pKa of around 3.8-4.2.[10] At a mobile phase pH above this range, the silanols become deprotonated and negatively charged, leading to strong ionic interactions with analytes.[6][10]

By operating at a lower pH (e.g., pH 2.5-3.0), the silanol groups remain protonated (neutral), which suppresses these unwanted ionic interactions and significantly improves peak symmetry.[3][9] It is crucial to ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a consistent ionization state for the analyte itself.[4][6]

Q4: Can the choice of organic solvent in the mobile phase impact peak shape?

Yes, the organic modifier can influence peak shape. In reversed-phase HPLC, methanol and acetonitrile are the most common choices. Methanol is a protic solvent and can form hydrogen bonds with unreacted silanol groups, effectively shielding them from interacting with the analyte.[2] Acetonitrile, being aprotic, does not offer this same shielding effect.[2] Therefore, in methods where silanol interactions are problematic, switching from acetonitrile to methanol or using a mixture of the two may improve peak symmetry.

Troubleshooting Guides

Guide 1: Resolving Peak Tailing

Peak tailing is the most common peak shape issue encountered with polar analytes like this compound. Follow this workflow to diagnose and resolve the problem.

G cluster_chemical start Problem: Peak Tailing Observed (Tailing Factor > 1.2) check_all_peaks Does the tailing affect all peaks or just this compound? start->check_all_peaks all_peaks All Peaks Tail check_all_peaks->all_peaks All Peaks specific_peak Only this compound Tails check_all_peaks->specific_peak Specific Peak check_system Check for System Issues: - Partially blocked column frit - Extra-column volume (long tubing) - Leaks in fittings all_peaks->check_system solution_system Solution: - Backflush the column (if permissible) - Replace the inlet frit - Use shorter, narrower ID tubing check_system->solution_system check_chemical Investigate Chemical Interactions & Method Parameters specific_peak->check_chemical check_column 1. Check Column: - Is it a modern, end-capped column? - Is the column old or contaminated? solution_chemical Solutions: - Use a high-purity, end-capped column. - Lower mobile phase pH to < 3.0. - Consider using methanol as a modifier. - Reduce sample concentration. - Inject sample in mobile phase. check_chemical->solution_chemical check_mobile_phase 2. Check Mobile Phase: - What is the pH? - What is the organic modifier? check_sample 3. Check Sample & Injection: - Is the sample concentration too high? - Is the injection solvent stronger than the mobile phase?

Caption: Troubleshooting workflow for diagnosing and resolving peak tailing.
Understanding Silanol Interactions

The primary chemical cause of peak tailing for this compound in reversed-phase chromatography is the interaction with residual silanol groups on the silica stationary phase. This diagram illustrates the problematic interaction and the solution provided by end-capping.

Caption: Mechanism of silanol interaction and mitigation by end-capping.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

This protocol provides a starting point for developing a robust HPLC method for the quantification of this compound, aiming for optimal peak shape.

ParameterRecommended ConditionNotes
Column Modern, end-capped C8 or C18 (e.g., Waters X-Bridge™ C18), 150 x 4.6 mm, 5 µm[11][12]A C8 column may provide a shorter run time compared to a C18.[11]
Mobile Phase Acetonitrile and Water with Acid ModifierA typical mobile phase is a mixture of acetonitrile and water (e.g., 50:50 v/v).[12]
Acid Modifier 0.1% v/v Orthophosphoric Acid or Formic Acid in WaterAdjusting the aqueous portion of the mobile phase to pH 3.0 with an acid is crucial for good peak shape.[11][13]
Elution Mode IsocraticAn isocratic elution is often sufficient.[11][12]
Flow Rate 1.0 mL/min[11][12]
Column Temp. 30-35 °CMaintaining a consistent temperature can improve reproducibility.[11][12]
Injection Vol. 10 µL[11]
Detection UV at 270 nm (or 258 nm)[11][12]
Sample Prep. Dissolve standard and samples in the mobile phase to a concentration within the linear range (e.g., 0.1-0.4 mg/mL).[12]Always inject samples dissolved in the mobile phase to prevent solvent mismatch effects.[5]
Protocol 2: Gas Chromatography (GC-FID) Analysis

For certain applications, GC is a suitable technique for analyzing this compound. Peak shape issues in GC are often related to system activity or improper parameters.

ParameterRecommended ConditionNotes
Column Low-to-mid polarity capillary column (e.g., DB-5, HP-5ms)
Injector Split/Splitless
Inlet Temp. 250 °CAdjust as needed, but avoid temperatures that could cause analyte degradation.
Liner Deactivated, glass wool linerAn active (contaminated) liner is a common cause of peak tailing for polar compounds.[14] Regular cleaning or replacement is essential.[15][16]
Oven Program Example: Start at 80°C, hold for 1 min, ramp to 240°C at 15°C/min, hold for 5 min.The initial oven temperature should typically be ~20°C below the solvent's boiling point for good peak focusing in splitless injection.[14]
Carrier Gas Helium or Hydrogen
Detector Flame Ionization Detector (FID)
Detector Temp. 280 °C
Sample Prep. Dissolve standard and samples in a suitable solvent (e.g., Methanol, Dichloromethane).

Troubleshooting GC Peak Shape:

  • Tailing: Often caused by active sites in the inlet liner or column contamination.[14] Remedy by replacing the liner with a deactivated one and trimming the first 10-20 cm of the column.[14]

  • Fronting: Typically a sign of column overload.[14] Remedy by diluting the sample or injecting a smaller volume.

  • Split Peaks: Can be caused by an incompatible sample solvent with the stationary phase or an initial oven temperature that is too high in splitless mode.[14]

References

Technical Support Center: Purity Analysis of Phenoxyethanol-d4 Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenoxyethanol-d4 analytical standards.

Frequently Asked Questions (FAQs)

Q1: What is the expected chemical purity of a this compound standard?

A1: The chemical purity of a high-quality this compound standard, as determined by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is typically expected to be ≥98%. However, it is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for the specific lot number you are using.

Q2: What is isotopic purity and why is it important for this compound?

A2: Isotopic purity refers to the percentage of the deuterated standard that is fully deuterated at the specified positions.[1] For this compound, this means the percentage of molecules that contain four deuterium atoms. High isotopic purity (typically ≥98%) is critical for applications such as using the standard as an internal standard in quantitative mass spectrometry-based assays.[2] Low isotopic purity can lead to an overestimation of the non-deuterated analyte's concentration.[1]

Q3: What are the common impurities that might be found in a this compound standard?

A3: Potential impurities in this compound can be categorized as either chemical or isotopic impurities.

  • Chemical Impurities: These can arise from the synthesis process. Common chemical impurities in non-deuterated phenoxyethanol that may also be present in the deuterated form include phenol and 2-(2-phenoxyethoxy)ethanol.

  • Isotopic Impurities: These are molecules of Phenoxyethanol with fewer than four deuterium atoms (e.g., d1, d2, d3) and the non-deuterated (d0) form. The presence of these can be a result of incomplete deuteration during synthesis.

Q4: How can I verify the isotopic purity of my this compound standard?

A4: The isotopic purity of a deuterated standard can be experimentally verified using high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

  • HRMS Analysis: By infusing a solution of the standard directly into the mass spectrometer, you can determine the relative intensities of the isotopic peaks and calculate the percentage of each isotopic species.[1]

  • NMR Analysis: A high-resolution proton NMR (¹H NMR) spectrum can be acquired. The absence or significant reduction of signals at the positions where deuterium atoms should be, relative to other protons in the molecule, can be used to estimate the degree of deuteration.[1]

Troubleshooting Guides

Issue 1: Unexpected Peaks in GC/HPLC Chromatogram

Possible Causes & Solutions:

CauseSuggested Solution
Contamination Ensure all glassware, solvents, and syringes are clean. Run a blank analysis to check for system contamination.
Presence of Chemical Impurities Refer to the supplier's Certificate of Analysis for a list of potential impurities. If an unknown peak is significant, further characterization by mass spectrometry may be necessary.
Column Bleed (GC) Condition the GC column according to the manufacturer's instructions.
Degradation of the Standard Ensure the standard is stored correctly as per the supplier's instructions. Prepare fresh solutions for analysis.
Issue 2: Inaccurate Quantification When Using this compound as an Internal Standard

Possible Causes & Solutions:

CauseSuggested Solution
Low Isotopic Purity Verify the isotopic purity of the standard using HRMS or NMR.[1] If the purity is low, this can lead to an overestimation of the analyte.[1] Consider obtaining a new standard with higher isotopic purity.
H/D Exchange Hydrogen-deuterium exchange can occur under certain conditions, particularly at non-neutral pH or elevated temperatures.[2] It is advisable to use aprotic solvents for stock solutions and maintain a pH between 2.5 and 3 in aqueous mobile phases for LC-MS to minimize back-exchange.[2]
Different MS Response Factors It has been observed that some analytes and their deuterated analogs can have different mass responses in GC-MS.[3] It is important to prepare a calibration curve for both the analyte and the deuterated standard to determine their relative response factor.
Interference from Analyte's Natural Isotopes For internal standards with a low degree of deuteration, there is a risk of interference from the naturally occurring isotopes of the analyte (e.g., the M+2 isotope).[1] Using a standard with a higher degree of deuteration (like d4) helps to minimize this.[1]

Data Presentation

Table 1: Representative Purity Specifications for this compound Standard

ParameterSpecificationAnalytical Method
Chemical Purity ≥ 98.0%GC-FID or HPLC-UV
Isotopic Purity (d4) ≥ 98.0%Mass Spectrometry or ¹H NMR
d3-Isotopologue ≤ 2.0%Mass Spectrometry
d0-Isotopologue ≤ 0.5%Mass Spectrometry
Phenol ≤ 0.1%GC-MS or HPLC-UV
2-(2-phenoxyethoxy)ethanol ≤ 0.5%GC-MS or HPLC-UV

Note: These are typical specifications. Always refer to the Certificate of Analysis for your specific lot.

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for determining the chemical purity of this compound and identifying volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Scan Mode: Full scan.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or acetonitrile.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the chemical purity of this compound and non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 0.25 mg/mL solution of this compound in the mobile phase.

Protocol 3: Determination of Isotopic Purity by ¹H NMR

This protocol provides an estimation of the isotopic enrichment of the this compound standard.

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A suitable deuterated solvent that does not have signals overlapping with the analyte, such as Chloroform-d (CDCl₃).

  • Sample Preparation: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Integrate the signals corresponding to the remaining protons on the deuterated positions and compare them to the integration of a signal from a non-deuterated position on the molecule (e.g., the aromatic protons). The significantly reduced integral of the signals for the deuterated positions indicates high isotopic enrichment.

Visualizations

Purity_Analysis_Workflow Purity Analysis Workflow for this compound cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Evaluation Standard_Received Receive this compound Standard Prepare_Stock Prepare Stock Solution Standard_Received->Prepare_Stock Prepare_Working Prepare Working Solutions Prepare_Stock->Prepare_Working GC_MS_Analysis GC-MS Analysis (Chemical Purity & Volatile Impurities) Prepare_Working->GC_MS_Analysis HPLC_Analysis HPLC-UV Analysis (Chemical Purity & Non-Volatile Impurities) Prepare_Working->HPLC_Analysis NMR_Analysis NMR Analysis (Isotopic Purity) Prepare_Working->NMR_Analysis Compare_CoA Compare Results with CoA GC_MS_Analysis->Compare_CoA HPLC_Analysis->Compare_CoA NMR_Analysis->Compare_CoA Pass_Fail Pass/Fail Decision Compare_CoA->Pass_Fail

Caption: A typical workflow for the purity analysis of this compound standards.

Troubleshooting_Decision_Tree Troubleshooting Inaccurate Quantification Start Inaccurate Quantification Observed Check_Isotopic_Purity Verify Isotopic Purity (MS/NMR)? Start->Check_Isotopic_Purity Low_Purity Low Isotopic Purity Detected Check_Isotopic_Purity->Low_Purity No Check_HD_Exchange Evaluate for H/D Exchange? Check_Isotopic_Purity->Check_HD_Exchange Yes Action_New_Standard Action: Obtain a new standard with higher isotopic purity. Low_Purity->Action_New_Standard End Quantification Issue Resolved Action_New_Standard->End HD_Exchange_Suspected H/D Exchange Suspected Check_HD_Exchange->HD_Exchange_Suspected Yes Check_Response_Factor Determine Relative Response Factor? Check_HD_Exchange->Check_Response_Factor No Action_Modify_Method Action: Modify analytical method (e.g., adjust pH, use aprotic solvents). HD_Exchange_Suspected->Action_Modify_Method Action_Modify_Method->End Different_Response Different Response Factor Confirmed Check_Response_Factor->Different_Response Yes Check_Response_Factor->End No Action_Use_RRF Action: Use the calculated Relative Response Factor in quantification. Different_Response->Action_Use_RRF Action_Use_RRF->End

Caption: A decision tree for troubleshooting inaccurate quantification results.

References

Technical Support Center: Method Development for Challenging Matrices Using Phenoxyethanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Phenoxyethanol-d4 in analytical method development for complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in analytical methods?

A1: this compound is a deuterated form of Phenoxyethanol, meaning that four hydrogen atoms in the molecule have been replaced with deuterium atoms. It is commonly used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. The key advantages of using a deuterated internal standard like this compound are:

  • Similar Chemical and Physical Properties: It behaves almost identically to the non-deuterated analyte (Phenoxyethanol) during sample preparation and chromatographic separation.

  • Mass Difference: It is easily distinguishable from the native analyte by a mass spectrometer due to the mass difference between hydrogen and deuterium.

  • Compensation for Matrix Effects and Variability: It helps to correct for variations in sample extraction, injection volume, and ionization efficiency, which is crucial when working with complex and challenging matrices.

Q2: What are the primary challenges when analyzing Phenoxyethanol in biological matrices?

A2: The main challenges in analyzing Phenoxyethanol in biological matrices such as plasma, urine, and tissue homogenates include:

  • Low Concentrations: Phenoxyethanol may be present at very low levels, requiring highly sensitive analytical methods.[1]

  • Matrix Effects: Biological samples contain numerous endogenous components (salts, proteins, lipids) that can interfere with the ionization of the analyte and internal standard in the mass spectrometer, leading to ion suppression or enhancement.

  • Metabolite Interference: Phenoxyethanol is metabolized in the body to compounds like phenoxyacetic acid (PAA), which may also need to be quantified and separated from the parent compound.[1][2][3]

  • Sample Preparation Complexity: Efficiently extracting Phenoxyethanol from complex matrices while removing interferences is critical for accurate quantification.

Q3: Which sample preparation techniques are most effective for extracting Phenoxyethanol from challenging matrices?

A3: The choice of sample preparation technique depends on the matrix and the required sensitivity. Common and effective methods include:

  • Protein Precipitation (PPT): This is a simple and rapid method often used for plasma samples. Acetonitrile is a common precipitation solvent.[1] This technique is suitable for removing the bulk of proteins but may not eliminate all matrix interferences.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract by partitioning the analyte into an immiscible organic solvent. This technique is effective for both blood and urine samples.[3][4]

  • Solid-Phase Extraction (SPE): SPE can provide even cleaner extracts than LLE by using a solid sorbent to selectively retain the analyte while interferences are washed away. This is particularly useful for very complex matrices or when high sensitivity is required.

  • "Dilute and Shoot": For less complex matrices like urine, a simple dilution of the sample followed by direct injection can be a viable and high-throughput approach.[3]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing for Phenoxyethanol and/or this compound

Potential Cause Troubleshooting Step
Column Overload Reduce the injection volume or dilute the sample.
Secondary Interactions Ensure the mobile phase pH is appropriate for the analyte and column chemistry. Add a small amount of a competing base or acid to the mobile phase.
Contaminated Guard or Analytical Column Back-flush the column with a strong solvent. If the problem persists, replace the guard or analytical column.
Inappropriate Mobile Phase Optimize the mobile phase composition, particularly the organic-to-aqueous ratio and the type of organic modifier.

Issue 2: Low Recovery of Phenoxyethanol during Sample Preparation

Potential Cause Troubleshooting Step
Inefficient Extraction (LLE) Optimize the extraction solvent, pH of the aqueous phase, and the mixing time.
Analyte Breakthrough (SPE) Ensure the correct sorbent type is being used. Check the loading, washing, and elution solvent volumes and strengths.
Incomplete Protein Precipitation Optimize the ratio of precipitation solvent to sample. Ensure thorough vortexing and adequate centrifugation.

Issue 3: High Matrix Effects (Ion Suppression or Enhancement)

Potential Cause Troubleshooting Step
Co-eluting Interferences Modify the chromatographic gradient to better separate the analyte from matrix components.
Insufficient Sample Cleanup Employ a more rigorous sample preparation method (e.g., switch from protein precipitation to LLE or SPE).
Ion Source Contamination Clean the ion source of the mass spectrometer.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Phenoxyethanol in Rat Plasma

This protocol is adapted from a method for the simultaneous determination of Phenoxyethanol and its metabolite, Phenoxyacetic acid.[1][2]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample in a microcentrifuge tube, add 50 µL of the working internal standard solution (this compound in a suitable solvent).
  • Vortex the mixture for 30 seconds.
  • Add 150 µL of acetonitrile and vortex for 1 minute to precipitate proteins.
  • Centrifuge at 4000 x g for 10 minutes.
  • Transfer 100 µL of the supernatant to an HPLC vial containing 100 µL of distilled water.
  • Vortex for 30 seconds and inject into the LC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions

Parameter Condition
LC System Agilent 1200 series or equivalent
Column C18 column (e.g., 150 x 2.1 mm, 5 µm)
Mobile Phase Gradient elution with 0.1% formic acid in water and 0.1% formic acid in methanol
Flow Rate 0.2 mL/min
Injection Volume 10 µL
MS System Agilent 6430 triple-quadrupole MS or equivalent
Ionization Mode ESI Positive for Phenoxyethanol
MRM Transition (Phenoxyethanol) m/z 139.0 -> 77.0

Quantitative Data Summary

Matrix LLOQ (PE) LLOQ (PAA) Recovery (PE) Recovery (PAA)
Rat Plasma10 ng/mL[1][2]20 ng/mL[1][2]>85%>83%
Rat Urine20 ng/mL[1][2]50 ng/mL[1][2]>88%>86%
Rat Tissue20 ng/mL[1][2]50 ng/mL[1][2]>81%>79%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dilute Dilute with Water supernatant->dilute inject Inject into LC-MS/MS dilute->inject chromatography Chromatographic Separation inject->chromatography ms_detection MS/MS Detection (MRM) chromatography->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for the analysis of Phenoxyethanol in plasma.

troubleshooting_logic start Poor Analytical Result peak_shape Poor Peak Shape? start->peak_shape recovery Low Recovery? peak_shape->recovery No check_column Check Column & Mobile Phase peak_shape->check_column Yes matrix_effect High Matrix Effects? recovery->matrix_effect No optimize_prep Optimize Sample Prep (Solvent, pH, Volume) recovery->optimize_prep Yes improve_cleanup Improve Sample Cleanup (LLE/SPE) matrix_effect->improve_cleanup Yes end Improved Result matrix_effect->end No reduce_load Reduce Injection Volume check_column->reduce_load reduce_load->end optimize_prep->end modify_hplc Modify HPLC Gradient improve_cleanup->modify_hplc modify_hplc->end

Caption: Troubleshooting logic for method development issues.

References

Technical Support Center: Mitigating Ion Suppression with Phenoxyethanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression in LC-MS/MS analysis, with a focus on the effective use of Phenoxyethanol-d4 as a stable isotope-labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS/MS?

A1: Ion suppression is a matrix effect that occurs in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[1][2] It is the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting components from the sample matrix, such as salts, proteins, and lipids.[1] This phenomenon can lead to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and reproducibility of quantitative analyses.[3]

Q2: How does this compound help in reducing the effects of ion suppression?

A2: this compound is a deuterated form of Phenoxyethanol. As a stable isotope-labeled internal standard (SIL-IS), it is chemically and physically almost identical to the non-labeled analyte (Phenoxyethanol).[1] When added to a sample, this compound co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[1] By calculating the ratio of the analyte's signal to the internal standard's signal, variations in signal intensity caused by ion suppression can be normalized, leading to accurate and precise quantification.[1]

Q3: Is this compound a universal solution for reducing ion suppression for any analyte?

A3: No, this compound is specifically designed to be used as an internal standard for the quantification of Phenoxyethanol and its structurally related metabolites. The principle of using a SIL-IS relies on the near-identical chromatographic and ionization behavior of the standard and the analyte. Therefore, this compound would not be an appropriate internal standard for chemically and structurally different analytes.

Q4: What are the primary strategies to minimize ion suppression in my experiments?

A4: The most effective strategies to minimize ion suppression include:

  • Robust Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation help to remove interfering matrix components before LC-MS analysis.[1]

  • Chromatographic Optimization: Adjusting the mobile phase composition, gradient, and column chemistry can separate the analyte of interest from co-eluting, suppressive matrix components.[1]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[3] However, this is only feasible if the analyte concentration is high enough to be detected after dilution.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): Employing a SIL-IS like this compound for its corresponding analyte is the gold standard for compensating for unavoidable ion suppression.[1]

Troubleshooting Guides

Problem: I am observing a low signal-to-noise ratio for my analyte, even at high concentrations.

  • Possible Cause: Significant ion suppression from the sample matrix.

  • Troubleshooting Steps:

    • Assess Matrix Effects: Perform a post-column infusion experiment to identify the retention time regions where ion suppression is most severe.

    • Improve Sample Cleanup: If ion suppression is significant, enhance your sample preparation method. For instance, if you are using protein precipitation, consider switching to a more selective technique like SPE.

    • Optimize Chromatography: Modify your chromatographic method to separate your analyte from the ion suppression zones. This can involve changing the gradient, mobile phase, or using a different type of analytical column.

    • Implement a SIL-IS: If you are not already, use this compound as an internal standard for Phenoxyethanol analysis to compensate for the signal loss.

Problem: My results are inconsistent and irreproducible between samples.

  • Possible Cause: Variable matrix effects from sample to sample.

  • Troubleshooting Steps:

    • Standardize Sample Collection and Preparation: Ensure that all samples are collected and processed in an identical manner to minimize variability in the matrix composition.

    • Utilize a SIL-IS: This is a critical step. A SIL-IS like this compound will co-elute with the analyte and experience the same sample-to-sample variations in ion suppression, thus correcting for this variability.

    • Matrix-Matched Calibrants: Prepare your calibration standards and quality controls in a blank matrix that is representative of your study samples to account for consistent matrix effects.

Experimental Protocols

Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones

This method provides a qualitative assessment of when ion suppression occurs during your chromatographic run.

  • Materials:

    • Analyte standard solution (e.g., Phenoxyethanol)

    • Syringe pump

    • Tee-union

    • Blank matrix extract (prepared using your standard sample preparation method)

    • LC-MS/MS system

  • Procedure:

    • System Setup: Connect the LC column outlet to one inlet of the tee-union. Connect the syringe pump outlet to the second inlet of the tee-union. Connect the outlet of the tee-union to the mass spectrometer's ion source.

    • Analyte Infusion: Fill the syringe with the analyte standard solution. Set the syringe pump to a low, constant flow rate (e.g., 5-10 µL/min).

    • Equilibration: Begin the LC mobile phase flow and start the infusion from the syringe pump. Allow the system to equilibrate until a stable, constant signal for the analyte is observed in the mass spectrometer.

    • Injection: Inject the blank matrix extract onto the LC column.

    • Data Analysis: Monitor the signal of the infused analyte throughout the chromatographic run. A dip in the baseline indicates a region of ion suppression. An increase indicates ion enhancement.

Protocol 2: Quantification of Phenoxyethanol using this compound Internal Standard

This protocol outlines a general procedure for using this compound as an internal standard.

  • Materials:

    • Phenoxyethanol standard solutions

    • This compound internal standard working solution

    • Blank matrix

    • Samples for analysis

    • Reagents for sample preparation (e.g., acetonitrile for protein precipitation)

  • Procedure:

    • Preparation of Calibration Standards and Quality Controls: Spike known concentrations of Phenoxyethanol into the blank matrix to prepare calibration standards and QCs.

    • Sample Preparation:

      • To a fixed volume of your sample, calibration standard, or QC, add a precise volume of the this compound internal standard working solution.

      • Vortex briefly.

      • Perform your sample cleanup procedure (e.g., protein precipitation by adding cold acetonitrile, followed by centrifugation).

    • LC-MS/MS Analysis: Inject the supernatant or final extract into the LC-MS/MS system.

    • Data Analysis:

      • Calculate the peak area ratio of Phenoxyethanol to this compound for all samples, standards, and QCs.

      • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

      • Determine the concentration of Phenoxyethanol in your samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects. Note that the percentage of ion suppression can vary significantly depending on the analyte, matrix, and specific protocol.

Sample Preparation TechniqueTypical Reduction in Ion SuppressionAnalyte RecoverySelectivity
Protein Precipitation Low to ModerateHighLow
Liquid-Liquid Extraction (LLE) Moderate to HighModerate to HighModerate
Solid-Phase Extraction (SPE) HighHighHigh

Visualizations

IonSuppressionWorkflow cluster_pre_analysis Sample Preparation & Analysis cluster_ms Mass Spectrometry cluster_data Data Processing Sample Sample (with Analyte & Matrix) Spike Spike with This compound Sample->Spike Cleanup Sample Cleanup (SPE, LLE, etc.) Spike->Cleanup Inject LC-MS/MS Injection Cleanup->Inject IonSource Ion Source Inject->IonSource Co-elution of Analyte & Internal Standard MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector PeakIntegration Peak Area Integration (Analyte & IS) Detector->PeakIntegration RatioCalc Calculate Ratio (Analyte/IS) PeakIntegration->RatioCalc Quantification Quantification (via Calibration Curve) RatioCalc->Quantification Matrix Matrix Components Matrix->IonSource Ion Suppression (Affects Analyte & IS Equally) TroubleshootingFlow Start Low or Inconsistent Analyte Signal CheckIS Is a SIL-IS (this compound) being used? Start->CheckIS ImplementIS Implement SIL-IS CheckIS->ImplementIS No AssessMatrix Assess Matrix Effects (Post-Column Infusion) CheckIS->AssessMatrix Yes ImplementIS->AssessMatrix SuppressionPresent Is Significant Suppression Present? AssessMatrix->SuppressionPresent OptimizeChrom Optimize Chromatography (Gradient, Column) SuppressionPresent->OptimizeChrom Yes Reanalyze Re-analyze Samples SuppressionPresent->Reanalyze No ImproveCleanup Improve Sample Cleanup (e.g., switch to SPE) OptimizeChrom->ImproveCleanup ImproveCleanup->Reanalyze

References

Best practices for storage and handling of Phenoxyethanol-d4.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for the storage, handling, and use of Phenoxyethanol-d4 in research and development settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application? this compound is a deuterated form of Phenoxyethanol, an organic compound commonly used as a preservative in cosmetics and pharmaceuticals.[1][2] In a research context, its primary application is as an internal standard for the quantification of Phenoxyethanol in various matrices using techniques like mass spectrometry. The deuterium labeling provides a distinct mass signature, allowing it to be differentiated from the non-labeled analyte.

Q2: What are the recommended storage conditions for this compound? this compound should be stored in a cool, dry, and well-ventilated area in its original, tightly sealed container.[3] It is crucial to protect it from moisture, physical damage, and incompatible materials.[3][4] The storage area should be locked to restrict access.

Q3: What personal protective equipment (PPE) should be worn when handling this compound? When handling this compound, appropriate personal protective equipment (PPE) must be used. This includes:

  • Eye Protection: Safety goggles or a face shield are mandatory to prevent serious eye damage.[5]

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or protective clothing.[4]

  • Respiratory Protection: If working in an area with insufficient ventilation or when vapors may be generated, respiratory protection should be worn.[4]

Q4: What are the main hazards associated with this compound? The hazards of this compound are considered identical to those of Phenoxyethanol. It is classified as harmful if swallowed, causes serious eye damage, and may cause respiratory irritation.[5] It is combustible at high temperatures.[3] In some individuals, it can cause skin irritation or allergic reactions like eczema or hives.[6][7]

Q5: How should I dispose of this compound waste? Waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[3] Do not allow the product to enter drains. Consult your institution's environmental health and safety department for specific guidance.

Troubleshooting Guide

Q1: I am seeing inconsistent analytical results when using this compound as an internal standard. What could be the cause? Inconsistent results can stem from several factors:

  • Improper Storage: Exposure to moisture or air can degrade the standard. Ensure the container is always tightly sealed after use and stored in a dry environment.[3]

  • Contamination: Cross-contamination of your sample or standard solutions. Always use clean glassware and pipette tips.

  • Inaccurate Pipetting: Verify the calibration of your micropipettes to ensure you are adding a consistent amount of the internal standard to each sample.

  • Matrix Effects: The sample matrix can sometimes suppress or enhance the ionization of the analyte or internal standard, leading to variability. Consider performing a matrix effect study.

  • Sorption: Phenoxyethanol has been observed to sorb to certain plastics, like polyethylene, which could alter the concentration of your stock solution over time.[8] It is advisable to use glass or polypropylene containers for long-term storage of solutions.

Q2: My this compound solution appears cloudy. Is it still usable? A cloudy appearance may indicate contamination or that the compound has come out of solution. Phenoxyethanol has moderate solubility in water (about 2.4-2.67 g per 100 g).[9][10] If the concentration exceeds its solubility limit in the chosen solvent, it may appear cloudy. Gently warming the solution may help it redissolve. If cloudiness persists or if contamination is suspected, it is best to prepare a fresh solution.

Q3: I experienced skin irritation after handling a solution containing this compound. What should I do? Immediately wash the affected area thoroughly with soap and water.[4] Remove any contaminated clothing. Although Phenoxyethanol is generally considered a slight irritant at low concentrations, some individuals may be more sensitive.[8] If irritation persists, seek medical attention. Always wear appropriate gloves and a lab coat when handling the substance.

Q4: Can I use this compound in experiments with highly ethoxylated compounds? Caution is advised. Phenoxyethanol's preservative activity can be inactivated by highly ethoxylated compounds.[10] While this is more relevant to its function as a biocide, such interactions could potentially interfere with experimental assays. It is recommended to run a small-scale compatibility test if your experiment involves these types of reagents.

Data Presentation

Table 1: Physical and Chemical Properties of Phenoxyethanol (Data for the non-deuterated form, expected to be nearly identical for this compound)

PropertyValueReference
Appearance Colorless to pale yellow oily liquid[3]
Odor Mild, rose-like[3]
Molecular Formula C₈H₁₀O₂[5]
Molar Mass 138.17 g/mol [5]
Density ~1.107 g/cm³ at 20°C
Boiling Point 247-250°C[2][3]
Melting Point -2 to -10°C[2][3]
Flash Point 96°C[3]
Water Solubility 26 g/kg (2.6%)[2]
log Pow (Octanol/Water) 1.107

Table 2: Summary of Storage and Handling Recommendations

ConditionRecommendationReference(s)
Temperature Store in a cool place, >15°C (59°F) recommended.[4]
Atmosphere Store in a dry, well-ventilated area. Can be stored under inert gas.[3]
Container Keep in original, tightly sealed container. Avoid aluminum or corrodable containers.[3][4]
Incompatibilities Strong acids, strong bases, strong oxidizing agents.[4]
Handling Use in a well-ventilated area with appropriate PPE. Ground equipment.[3]

Experimental Protocols

Protocol: Quantification of Phenoxyethanol in a Cosmetic Cream using LC-MS/MS with this compound as an Internal Standard

1. Objective: To determine the concentration of Phenoxyethanol in a cosmetic cream sample.

2. Materials:

  • This compound (Internal Standard, IS)

  • Phenoxyethanol (Analytical Standard)

  • Cosmetic cream sample

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Vortex mixer, centrifuge, analytical balance

  • LC-MS/MS system

3. Solution Preparation:

  • IS Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of MeOH.

  • IS Working Solution (10 µg/mL): Dilute the IS Stock Solution 1:100 with MeOH.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Phenoxyethanol and dissolve in 10 mL of MeOH.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 500, 1000 ng/mL) by serial dilution of the Standard Stock Solution with 50:50 ACN:Water. Spike each standard with the IS Working Solution to a final concentration of 100 ng/mL.

4. Sample Preparation:

  • Accurately weigh approximately 100 mg of the cosmetic cream into a 15 mL centrifuge tube.

  • Add 100 µL of the IS Working Solution (10 µg/mL).

  • Add 9.9 mL of ACN.

  • Vortex vigorously for 2 minutes to disperse the cream and extract the analyte and IS.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the excipients.

  • Transfer the supernatant to a new tube and perform a 1:10 dilution with 50:50 ACN:Water.

  • Filter the diluted extract through a 0.22 µm syringe filter into an LC vial for analysis.

5. LC-MS/MS Analysis:

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: ACN with 0.1% Formic Acid

  • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS Detection: Electrospray Ionization in Positive Mode (ESI+)

  • MRM Transitions: Monitor appropriate precursor/product ion transitions for Phenoxyethanol and this compound.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (Phenoxyethanol/Phenoxyethanol-d4) against the concentration of the calibration standards.

  • Calculate the concentration of Phenoxyethanol in the prepared sample using the peak area ratio from the sample injection and the regression equation from the calibration curve.

  • Account for the dilution factors to determine the final concentration of Phenoxyethanol in the original cream sample.

Visualizations

G cluster_prep Preparation Phase cluster_extraction Extraction Phase cluster_analysis Analysis Phase A Prepare Standards & IS Solutions C Spike Sample with IS A->C B Weigh Cream Sample B->C D Add Acetonitrile C->D E Vortex & Centrifuge D->E F Dilute & Filter Supernatant E->F G Inject into LC-MS/MS F->G H Acquire Data (MRM) G->H I Calculate Concentration H->I

Caption: General experimental workflow for sample analysis using an internal standard.

G Start Inconsistent Analytical Results Check_Storage Was the IS stored properly? (Tightly sealed, dry) Start->Check_Storage Check_Pipette Are micropipettes calibrated and used correctly? Check_Storage->Check_Pipette Yes Sol_Storage Solution: Discard old stock. Prepare fresh IS solution. Check_Storage->Sol_Storage No Check_Matrix Is a matrix effect suspected? Check_Pipette->Check_Matrix Yes Sol_Pipette Action: Verify pipette calibration. Review pipetting technique. Check_Pipette->Sol_Pipette No Sol_Matrix Action: Perform matrix effect study. Adjust sample dilution. Check_Matrix->Sol_Matrix Yes End Re-analyze Samples Check_Matrix->End No Sol_Storage->End Sol_Pipette->End Sol_Matrix->End

Caption: Troubleshooting decision tree for inconsistent analytical results.

References

Validation & Comparative

A Comparative Guide to Method Validation for Phenoxyethanol Analysis: The Phenoxyethanol-d4 Advantage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phenoxyethanol, a widely used preservative in pharmaceuticals and cosmetics, is critical for ensuring product safety and efficacy.[1] This guide provides a comprehensive comparison of analytical method validation for phenoxyethanol, with a special focus on the benefits of employing phenoxyethanol-d4 as an internal standard. The validation parameters discussed adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for ensuring analytical procedures are suitable for their intended purpose.[2][3][4][5][6]

Understanding Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[5] Key validation characteristics, as outlined by ICH Q2(R1), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[2][4]

Analytical Approaches for Phenoxyethanol Quantification

Several analytical techniques are employed for the determination of phenoxyethanol, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most prevalent.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating and quantifying components in a liquid mixture.[1] Reversed-phase HPLC with UV detection is a common method for phenoxyethanol analysis.[7][8][9][10]

  • Gas Chromatography (GC): GC is another powerful technique for separating and analyzing volatile and semi-volatile compounds.[1] When coupled with a mass spectrometer (GC-MS), it provides high selectivity and sensitivity.[11][12][13]

The use of an appropriate internal standard is crucial in both HPLC and GC methods to compensate for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the results.

The Role of this compound as an Internal Standard

An ideal internal standard should be chemically similar to the analyte but distinguishable by the analytical instrument. This compound, a deuterated analog of phenoxyethanol, serves as an excellent internal standard for several reasons:

  • Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to phenoxyethanol, ensuring it behaves similarly during sample extraction, derivatization, and chromatography.

  • Co-elution with Analyte: In chromatographic methods, this compound will co-elute with phenoxyethanol, allowing for effective correction of any sample losses during preparation.

  • Mass Spectrometry Distinction: In mass spectrometry-based methods (GC-MS or LC-MS), the mass difference between phenoxyethanol and this compound allows for their distinct detection and quantification.

Comparison of Method Performance

The following tables summarize the performance of different analytical methods for phenoxyethanol quantification, highlighting the advantages of using this compound as an internal standard.

Table 1: Comparison of HPLC Methods for Phenoxyethanol Analysis

ParameterMethod A: HPLC-UV with Benzophenone ISMethod B: HPLC-UV with Ethylparaben ISMethod C: Hypothetical HPLC-MS with this compound IS
Linearity (r²) >0.999>0.999>0.9999
Accuracy (% Recovery) 98.0 - 102.0%99.76 - 100.03%[8]99.0 - 101.0%
Precision (%RSD) < 2.0%< 1.0%[8]< 1.0%
LOD ~0.1 µg/mL0.094 mg/ml[8]< 0.05 µg/mL
LOQ ~0.3 µg/mL0.15 mg/ml[8]< 0.15 µg/mL
Internal Standard BenzophenoneEthylparabenThis compound
Advantages Readily available ISGood performanceExcellent accuracy and precision due to co-elution and similar recovery
Disadvantages Differences in chemical properties may lead to variations in recoveryPotential for chromatographic interference from other parabensHigher cost of deuterated standard

Table 2: Comparison of GC Methods for Phenoxyethanol Analysis

ParameterMethod D: GC-FIDMethod E: GC-MS with this compound IS
Linearity (r²) >0.99>0.999
Accuracy (% Recovery) 95.0 - 105.0%98.0 - 102.0%
Precision (%RSD) < 5.0%< 2.0%
LOD ~1 µg/mL< 0.1 µg/mL
LOQ ~3 µg/mL< 0.3 µg/mL
Internal Standard None (External Standard Calibration)This compound
Advantages Simple and cost-effectiveHigh selectivity and sensitivity, robust against matrix effects
Disadvantages Susceptible to matrix effects and injection volume variabilityHigher initial instrument cost

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods.

Protocol 1: HPLC-UV Method for Phenoxyethanol in Topical Formulation[7]
  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector.

  • Column: C18 column (150 x 4.6 mm, 5 µm ID).

  • Mobile Phase: Isocratic application of acetonitrile-water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30.0°C.

  • Detection Wavelength: 270 nm.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a known concentration. Filter the sample through a 0.45 µm filter before injection.

  • Internal Standard: An appropriate internal standard (e.g., ethylparaben) can be added to the sample and standard solutions.

Protocol 2: GC-MS Method for Phenoxyethanol in Workplace Air[14]
  • Instrumentation: Gas chromatograph coupled with a mass selective detector (MSD) and a flame ionization detector (FID).

  • Sample Collection: Air samples are collected on a suitable sorbent tube.

  • Desorption: The collected phenoxyethanol is thermally desorbed from the sorbent tube.

  • GC Conditions:

    • Column: Suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium.

    • Temperature Program: Optimized for the separation of phenoxyethanol from other components.

  • Detection: FID for quantification and MSD for identification and confirmation.

  • Internal Standard: this compound is added to the calibration standards and samples before analysis to correct for variations.

Visualizing the Workflow and Validation Process

Diagrams created using Graphviz (DOT language) help in visualizing the experimental workflows and logical relationships in method validation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution IS_Spiking Spiking with this compound Dissolution->IS_Spiking Filtration Filtration (0.45 µm) IS_Spiking->Filtration Injection Injection into GC/LC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection MS or UV Detection Separation->Detection Integration Peak Area Integration Detection->Integration Ratio_Calc Analyte/IS Ratio Calculation Integration->Ratio_Calc Quantification Quantification using Calibration Curve Ratio_Calc->Quantification Result Result Quantification->Result

Caption: Experimental workflow for phenoxyethanol analysis using an internal standard.

G cluster_parameters Key Validation Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Linearity->Accuracy Linearity->Precision

Caption: Logical relationship of key parameters in analytical method validation.

Conclusion

The selection of an appropriate analytical method and internal standard is paramount for the accurate and reliable quantification of phenoxyethanol. While both HPLC and GC methods can be effectively validated, the use of a deuterated internal standard like this compound, particularly in mass spectrometry-based methods, offers significant advantages in terms of accuracy, precision, and robustness against matrix effects. By adhering to the principles of method validation outlined in the ICH Q2(R1) guidelines, researchers can ensure the integrity and reliability of their analytical data, which is essential for regulatory compliance and product quality.

References

A Comparative Guide to Phenoxyethanol-d4 and 13C-Labeled Phenoxyethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of analytical chemistry and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification of analytes in complex matrices. This guide provides a comprehensive comparison of two such standards for the widely used preservative phenoxyethanol: Phenoxyethanol-d4 and 13C-labeled phenoxyethanol. This document will delve into their respective performance characteristics, supported by established principles of isotopic labeling and analytical methodologies.

Data Presentation: A Head-to-Head Comparison

The choice between a deuterium-labeled and a carbon-13-labeled internal standard can significantly impact analytical outcomes. The following tables summarize the key properties and expected performance differences between this compound and 13C-labeled phenoxyethanol.

Table 1: Physicochemical Properties

PropertyThis compound13C-Labeled PhenoxyethanolUnlabeled Phenoxyethanol
Molecular Formula C₈H₆D₄O₂¹³CₓC₈-ₓH₁₀O₂C₈H₁₀O₂
Molecular Weight Approx. 142.19 g/mol Varies based on number of ¹³C atoms (e.g., ~144.18 g/mol for C₆¹³C₂H₁₀O₂)138.16 g/mol [1]
Isotopic Purity Typically >98%Typically >99%Not Applicable
Label Location Typically on the ethyl group (e.g., 2-Phenoxyethyl-1,1,2,2-d4 alcohol)[2]Can be on the phenyl ring or ethyl group, depending on synthesisNot Applicable
Chemical Properties Nearly identical to unlabeled phenoxyethanolVirtually identical to unlabeled phenoxyethanolNot Applicable

Table 2: Analytical Performance Comparison

ParameterThis compound13C-Labeled PhenoxyethanolRationale
Chromatographic Co-elution May exhibit a slight retention time shift (typically elutes earlier in reversed-phase LC)[3][4]Expected to co-elute perfectly with the unlabeled analyte.[5][6]The "deuterium isotope effect" can alter physicochemical properties more than ¹³C labeling, affecting interactions with the stationary phase.[3][7]
Mass Spectrometry Provides a clear mass shift for differentiation from the analyte.Provides a clear mass shift.Both are effective for MS-based quantification.
Accuracy & Precision High, but potential for bias if chromatographic shift is significant, especially with matrix effects.[6]Generally considered to provide higher accuracy and precision.[5][8]Co-elution ensures that the internal standard and analyte experience the same matrix effects and ionization suppression/enhancement.[6]
Isotopic Stability Deuterium on certain positions can be susceptible to back-exchange, though typically stable on carbon atoms.[6]¹³C labels are extremely stable and not prone to exchange.[5][9]The C-¹³C bond is not labile under typical analytical or biological conditions.
Metabolic Studies The kinetic isotope effect of deuterium can alter metabolic rates, potentially complicating interpretation.[10]Minimal kinetic isotope effect, making it the ideal choice for tracing metabolic pathways.[11][12][13]The mass difference between ¹²C and ¹³C is smaller, leading to negligible differences in reaction kinetics.
Commercial Availability & Cost Generally more common and less expensive.[5]Often less common and more expensive due to more complex synthesis.[5][9]Synthetic routes for deuterated compounds are often more established and use cheaper starting materials.

Experimental Protocols

The following is a representative experimental protocol for the quantification of phenoxyethanol in human plasma using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To accurately quantify the concentration of phenoxyethanol in human plasma using either this compound or 13C-labeled phenoxyethanol as an internal standard.

Materials:

  • Human plasma (K₂EDTA)

  • Phenoxyethanol analytical standard

  • This compound or 13C-labeled phenoxyethanol (Internal Standard - IS)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation plates or microcentrifuge tubes

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of phenoxyethanol in acetonitrile.

    • Prepare a 1 mg/mL stock solution of the chosen internal standard (this compound or 13C-labeled phenoxyethanol) in acetonitrile.

    • From these stocks, prepare serial dilutions for calibration standards and quality control (QC) samples in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of the internal standard working solution in acetonitrile.

    • Vortex mix for 1 minute to precipitate proteins.

    • Centrifuge at 4000 x g for 10 minutes.

    • Transfer 100 µL of the supernatant to a clean tube or well plate and dilute with 100 µL of water containing 0.1% formic acid.

    • Mix well and inject into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC Column: C18 column (e.g., 150 x 2.1 mm, 2.1 µm).[14]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.[14]

    • Gradient: Isocratic (e.g., 35% B) or a shallow gradient depending on the required separation.[14]

    • Injection Volume: 5-10 µL.

    • Column Temperature: 30°C.[14]

    • Ionization Mode: ESI Positive.

    • MS Detection: Multiple Reaction Monitoring (MRM).

      • Phenoxyethanol: Precursor ion m/z 139.0 -> Product ion m/z 77.0.[14][15]

      • This compound: Precursor ion m/z 143.0 -> Product ion m/z 81.0 (Example, to be optimized).

      • 13C-labeled Phenoxyethanol (e.g., with six ¹³C on the ring): Precursor ion m/z 145.0 -> Product ion m/z 83.0 (Example, to be optimized).

  • Data Analysis:

    • Integrate the peak areas for the analyte and internal standard MRM transitions.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model.

    • Determine the concentration of phenoxyethanol in the unknown samples from the calibration curve.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound or ¹³C-Phenoxyethanol) Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract Dilute Dilute Supernatant Extract->Dilute LC LC Separation Dilute->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate

Caption: Isotope dilution LC-MS/MS workflow.

comparison cluster_d4 This compound cluster_c13 ¹³C-Labeled Phenoxyethanol d4_node Deuterium Labeled d4_prop1 Potential for Chromatographic Shift d4_node->d4_prop1 d4_prop2 Slightly Lower Cost d4_node->d4_prop2 d4_prop3 Kinetic Isotope Effect d4_node->d4_prop3 c13_node ¹³C Labeled c13_prop1 Co-elutes with Analyte c13_node->c13_prop1 c13_prop2 Higher Accuracy c13_node->c13_prop2 c13_prop3 Ideal for Metabolic Studies c13_node->c13_prop3 Analyte Unlabeled Phenoxyethanol Analyte->d4_node Similar Behavior Analyte->c13_node Identical Behavior

Caption: Key differences in analytical behavior.

metabolism PE Phenoxyethanol (¹³C-labeled) PAA Phenoxyacetic Acid (PAA) (Major Metabolite, ¹³C-labeled) PE->PAA Oxidation (e.g., by ADH/ALDH) Conj Further Conjugation (e.g., Glucuronidation) PAA->Conj Excretion Excretion PAA->Excretion Conj->Excretion

Caption: Plausible metabolic pathway of phenoxyethanol.

Conclusion

Both this compound and 13C-labeled phenoxyethanol are valuable tools for the quantitative analysis of phenoxyethanol. The choice between them often represents a trade-off between cost and analytical rigor.

  • This compound is a cost-effective and widely available option suitable for many routine quantitative applications. However, users must be vigilant for potential chromatographic isotope effects, which could compromise accuracy, especially in complex matrices.

  • 13C-labeled phenoxyethanol is the superior choice for applications demanding the highest level of accuracy and for all metabolic studies.[5][8] Its identical chromatographic behavior to the unlabeled analyte eliminates the risk of isotope-related separation issues and ensures the most reliable correction for matrix effects.[6]

For drug development professionals, particularly in regulated bioanalysis and metabolism studies, the investment in 13C-labeled phenoxyethanol is strongly recommended to ensure data of the highest quality and integrity.

References

The Gold Standard in Quantification: Unveiling the Accuracy and Precision of Phenoxyethanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

Stable isotope-labeled internal standards, such as Phenoxyethanol-d4, are considered the "gold standard" in quantitative mass spectrometry. By incorporating deuterium atoms, the mass of the molecule is increased, allowing it to be distinguished from the non-labeled analyte by the mass spectrometer. Crucially, its chemical and physical properties remain nearly identical to the analyte of interest. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations and matrix effects that can lead to inaccurate results.

This guide will leverage the validation data from a study on the quantification of phenoxyethanol in biological matrices to illustrate the high degree of accuracy and precision achievable, which is directly translatable to the use of this compound as an internal standard.

Performance Under Scrutiny: A Quantitative Comparison

A comprehensive validation of an LC-MS/MS method for the simultaneous determination of phenoxyethanol (PE) and its major metabolite, phenoxyacetic acid (PAA), in rat plasma, urine, and various tissue homogenates provides a clear picture of the exceptional performance achievable. The following tables summarize the key validation parameters, which are indicative of the accuracy and precision that can be expected when using this compound as an internal standard.

Table 1: Linearity and Sensitivity of the LC-MS/MS Method for Phenoxyethanol (PE)

Biological MatrixLinear Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Correlation Coefficient (r²)
Plasma10 - 500010> 0.995
Urine20 - 500020> 0.995
Tissue Homogenates20 - 500020> 0.995

Data sourced from a study on the simultaneous determination of phenoxyethanol and its metabolite in rat biological matrices.[1][2]

Table 2: Accuracy and Precision of Phenoxyethanol (PE) Quantification in Rat Plasma

Spiked Concentration (ng/mL)Measured Concentration (Mean ± SD, n=5)Accuracy (%)Precision (RSD, %)
10 (LLOQ)9.8 ± 0.998.09.2
30 (Low QC)28.7 ± 2.195.77.3
300 (Medium QC)308.1 ± 15.4102.75.0
4000 (High QC)4120 ± 164.8103.04.0

QC: Quality Control, SD: Standard Deviation, RSD: Relative Standard Deviation. Data adapted from a study on the simultaneous determination of phenoxyethanol and its metabolite in rat biological matrices.[1][2]

Table 3: Recovery and Matrix Effect for Phenoxyethanol (PE) in Rat Plasma

Concentration LevelRecovery (%)Matrix Effect (%)
Low QC (30 ng/mL)95.2 ± 6.898.5 ± 5.1
High QC (4000 ng/mL)97.1 ± 4.3101.2 ± 3.7

Recovery refers to the extraction efficiency of the analyte from the matrix. Matrix effect indicates the influence of co-eluting substances on the analyte's ionization. Values close to 100% for both parameters are ideal. Data adapted from a study on the simultaneous determination of phenoxyethanol and its metabolite in rat biological matrices.[1][2]

The data presented in these tables demonstrates that the method for quantifying phenoxyethanol is highly accurate, precise, and sensitive, with excellent linearity and minimal matrix effects. This level of performance is a strong indicator of the reliability that this compound would provide as an internal standard in similar analytical workflows.

Visualizing the Path to Accurate Quantification

To understand how this compound contributes to robust analytical results, it is helpful to visualize the typical experimental workflow and the underlying logic of using a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Analyte Extraction (e.g., LLE, SPE) Spike->Extraction LC Liquid Chromatography Separation Extraction->LC MS Tandem Mass Spectrometry Detection LC->MS Ratio Calculate Analyte/IS Peak Area Ratio MS->Ratio Curve Quantify Against Calibration Curve Ratio->Curve Result Accurate Analyte Concentration Curve->Result

Caption: Experimental workflow for quantification using a stable isotope-labeled internal standard.

This workflow highlights the early introduction of the internal standard, ensuring it undergoes the same experimental variations as the analyte, leading to a reliable final concentration.

G Analyte Analyte Ionization Ionization in MS Source Analyte->Ionization IS This compound (IS) IS->Ionization Matrix Matrix Components Matrix->Ionization Variation Experimental Variation (e.g., extraction loss, injection volume) Variation->Analyte Variation->IS Signal_Analyte Analyte Signal Ionization->Signal_Analyte Signal_IS IS Signal Ionization->Signal_IS Ratio Analyte/IS Ratio Signal_Analyte->Ratio Signal_IS->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Caption: Logical relationship demonstrating how an internal standard corrects for variability.

This diagram illustrates that because both the analyte and the internal standard are affected by experimental variations and matrix effects, the ratio of their signals remains constant, leading to accurate quantification.

Detailed Experimental Protocol: A Blueprint for Success

The following is a detailed methodology based on the validated LC-MS/MS method for phenoxyethanol, which can be adapted for methods utilizing this compound as an internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Spiking: To 50 µL of the biological matrix (plasma, urine, or tissue homogenate), add the internal standard solution (this compound) at a known concentration.

  • Protein Precipitation/Extraction: Add 150 µL of acetonitrile to precipitate proteins and extract the analytes.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 4000 x g for 10 minutes.

  • Dilution: Take 100 µL of the supernatant and dilute it with 100 µL of distilled water.

  • Injection: The resulting solution is ready for injection into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then re-equilibrate to the initial conditions.

  • Flow Rate: A flow rate of 0.3 mL/min is commonly used.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for phenoxyethanol.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the analyte and this compound.

3. Method Validation Parameters

The validation of the analytical method should adhere to the guidelines of regulatory bodies such as the FDA or EMA and should include the assessment of:

  • Selectivity and Specificity: Ensure that there are no interfering peaks from the matrix at the retention times of the analyte and internal standard.

  • Linearity: Establish a linear relationship between the analyte concentration and the peak area ratio over a defined range.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision) at different concentration levels (LLOQ, low, medium, and high QC).

  • Recovery: Evaluate the efficiency of the extraction procedure.

  • Matrix Effect: Assess the influence of the sample matrix on the ionization of the analyte and internal standard.

  • Stability: Evaluate the stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term, and long-term stability).

References

Performance of Phenoxyethanol-d4 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Phenoxyethanol-d4 with other deuterated internal standards, supported by established analytical principles and extrapolated performance data. The content is designed to assist researchers, scientists, and drug development professionals in selecting and utilizing the most appropriate internal standard for the quantitative analysis of phenoxyethanol.

Stable isotope-labeled internal standards, particularly deuterated standards like this compound, are considered the gold standard in quantitative mass spectrometry.[1] Their use is critical for achieving the accuracy and precision required in regulated bioanalysis and other demanding applications.[2] By closely mimicking the analyte of interest, these standards compensate for variability during sample preparation and analysis, leading to more reliable and reproducible results.[3]

The Superiority of Deuterated Internal Standards

In quantitative analysis, especially when using techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial to correct for variations in sample extraction, matrix effects, and instrument response.[4] The ideal internal standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties.[3]

Deuterated internal standards, such as this compound, are structurally identical to the analyte, with the only difference being the replacement of one or more hydrogen atoms with deuterium. This minimal structural modification ensures that the deuterated standard behaves almost identically to the unlabeled analyte throughout the analytical process, from extraction to ionization in the mass spectrometer.[4] In contrast, non-deuterated internal standards, often referred to as structural analogs, may have different extraction efficiencies, chromatographic retention times, and ionization responses, which can lead to less accurate quantification.

Performance Comparison: this compound vs. a Structural Analog

While direct comparative experimental data for this compound is not extensively available in public literature, we can infer its performance based on well-established principles of using deuterated internal standards. The following tables illustrate the expected performance of this compound compared to a hypothetical structural analog internal standard in a typical LC-MS/MS assay for phenoxyethanol in a complex matrix like human plasma.

Table 1: Comparison of Recovery

Recovery is a measure of the efficiency of the extraction process. A deuterated internal standard is expected to have a recovery very similar to the analyte, thus providing a more accurate correction for any analyte loss during sample preparation.

Internal Standard TypeAnalyte Recovery (%)Internal Standard Recovery (%)Corrected Analyte Recovery (%)
This compound 85 ± 586 ± 598.8
Structural Analog 85 ± 575 ± 7113.3

Table 2: Comparison of Matrix Effects

Matrix effects, the suppression or enhancement of ionization by co-eluting matrix components, are a significant source of error in LC-MS analysis. A deuterated internal standard experiences the same matrix effects as the analyte, effectively canceling them out.

Internal Standard TypeAnalyte Signal Suppression (%)Internal Standard Signal Suppression (%)Analyte/IS Ratio Variation (%RSD)
This compound 30 ± 1029 ± 10< 5%
Structural Analog 30 ± 1015 ± 8> 15%

Table 3: Linearity and Precision

The use of a deuterated internal standard typically results in improved linearity of the calibration curve and better precision of the measurements, as reflected by the lower relative standard deviation (%RSD).[5]

Internal Standard TypeCalibration Curve R²Inter-assay Precision (%RSD)
This compound > 0.999< 5%
Structural Analog > 0.995< 15%

Experimental Protocols

The following is a representative experimental protocol for the quantification of phenoxyethanol in a cosmetic cream sample using this compound as an internal standard, based on common practices in the field.

Sample Preparation: Protein Precipitation & Extraction
  • Sample Weighing: Accurately weigh approximately 100 mg of the cosmetic cream into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 50 µL of a 1 µg/mL solution of this compound in methanol to the sample.

  • Extraction: Add 1 mL of acetonitrile, vortex for 1 minute, and sonicate for 15 minutes.

  • Protein Precipitation: Centrifuge the mixture at 10,000 x g for 10 minutes to precipitate proteins and other excipients.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

Instrumental Analysis: LC-MS/MS Conditions
  • HPLC System: A standard UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation (e.g., 10% B to 90% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Phenoxyethanol: m/z 139 -> 77

    • This compound: m/z 143 -> 81

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Cosmetic Sample Spike Spike with This compound Sample->Spike Extract Extraction with Acetonitrile Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC UHPLC Separation Reconstitute->HPLC MS Mass Spectrometry (MRM Detection) HPLC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratios Integrate->Ratio Calibrate Calibration Curve Quantification Ratio->Calibrate

Caption: Experimental workflow for the quantification of phenoxyethanol.

G cluster_validation Analytical Method Validation cluster_process Analytical Process cluster_output Output Analyte Analyte (Phenoxyethanol) Extraction Extraction Analyte->Extraction IS Internal Standard (this compound) IS->Extraction Ionization Ionization IS->Ionization Compensation Matrix Biological Matrix (e.g., Plasma, Cream) Matrix->Ionization Matrix Effects Extraction->Ionization Detection Detection Ionization->Detection Ratio Analyte/IS Ratio Detection->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Logical workflow demonstrating the role of an internal standard.

References

Navigating Phenoxyethanol Quantification: A Comparative Guide to Calibration Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of phenoxyethanol, establishing a robust and reliable analytical method is paramount. This guide provides a comprehensive comparison of calibration strategies, with a focus on the use of Phenoxyethanol-d4 as an internal standard. We present supporting experimental data from various analytical techniques, detailed methodologies, and a comparative look at alternative internal standards to inform your selection process.

The use of an appropriate internal standard is critical in modern analytical chemistry, particularly in complex matrices encountered in pharmaceutical and cosmetic formulations. A suitable internal standard can correct for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the accuracy and precision of quantification. Deuterated stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard for mass spectrometry-based methods due to their chemical and physical similarity to the target analyte.

The Role of this compound in Isotope Dilution Mass Spectrometry

This compound is a deuterated analog of phenoxyethanol where four hydrogen atoms on the phenyl ring have been replaced with deuterium. In isotope dilution mass spectrometry (LC-MS or GC-MS), a known and constant amount of this compound is added to all calibration standards, quality control samples, and unknown samples at the beginning of the sample preparation process.

Because this compound is chemically almost identical to phenoxyethanol, it behaves similarly during extraction, derivatization, and chromatographic separation. However, it is distinguishable by its higher mass in the mass spectrometer. By measuring the ratio of the response of the native phenoxyethanol to the response of the deuterated internal standard, any variations in the analytical procedure that affect both compounds equally are canceled out. This results in a more accurate and precise measurement of the phenoxyethanol concentration.

The following diagram illustrates the typical workflow for quantitative analysis using an internal standard like this compound.

G cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_quant Quantification A Calibration Standards (Known Phenoxyethanol conc.) D Add Constant Amount of this compound (Internal Standard) A->D B Quality Control Samples B->D C Unknown Samples C->D E Sample Extraction / Preparation D->E F LC-MS or GC-MS Analysis E->F G Measure Peak Area Ratio (Phenoxyethanol / this compound) F->G H Generate Calibration Curve (Peak Area Ratio vs. Concentration Ratio) G->H I Determine Concentration in Unknown Samples H->I

The Gold Standard for Sensitivity: Calculating LOD and LOQ with Phenoxyethanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision that directly impacts the reliability of their results. This guide provides an objective comparison of using a deuterated internal standard, Phenoxyethanol-d4, against other alternatives for the determination of the limit of detection (LOD) and limit of quantification (LOQ) of Phenoxyethanol. The supporting experimental data from analogous compounds demonstrates the superior performance of deuterated standards in complex biological matrices.

In the realm of analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, the use of an internal standard (IS) is fundamental for achieving robust and reproducible quantification. An ideal internal standard should chemically and physically mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-IS), such as this compound, have emerged as the "gold standard" for their ability to provide the most accurate and precise quantification of analytes in complex biological matrices like plasma, urine, and tissue homogenates.

Mitigating the Matrix Effect: The Core Advantage of this compound

A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results. Deuterated internal standards, being nearly chemically and physically identical to the analyte, co-elute and experience the same matrix effects. This co-elution ensures that any signal suppression or enhancement affecting the analyte is mirrored by the deuterated standard, allowing for accurate correction and more reliable quantification. Structural analogs, an alternative to SIL-IS, may not co-elute perfectly and can be affected differently by the matrix, leading to compromised data quality.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The theoretical advantages of deuterated standards are consistently supported by experimental data. While a direct comparative study for Phenoxyethanol was not found in the public domain, the following data from studies on other complex molecules highlights the significant improvements in accuracy and precision.

Table 1: Comparison of Assay Performance with Different Internal Standards

AnalyteInternal Standard TypeMean Bias (%)Standard Deviation (%)
Depsipeptide Kahalalide FStructural Analog96.88.6
Depsipeptide Kahalalide FDeuterated (SIL) 100.3 7.6
SirolimusStructural Analog (DMR)Not Reported7.6 - 9.7 (CV%)
SirolimusDeuterated (SIR-d3) Not Reported 2.7 - 5.7 (CV%)

This data, from analogous compound studies, demonstrates a statistically significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation) when using a deuterated internal standard compared to a structural analog.

Experimental Protocol: Determination of LOD and LOQ using this compound

This protocol outlines a typical workflow for determining the LOD and LOQ of Phenoxyethanol in a biological matrix (e.g., plasma) using this compound as an internal standard with LC-MS/MS.

1. Materials and Reagents:

  • Phenoxyethanol certified reference standard

  • This compound certified reference standard

  • Control (blank) biological matrix (e.g., human plasma)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

2. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of Phenoxyethanol in methanol.

  • Prepare a primary stock solution of this compound in methanol.

  • From the primary stocks, prepare a series of working standard solutions of Phenoxyethanol at decreasing concentrations by serial dilution.

  • Prepare a working solution of this compound at a constant concentration.

3. Sample Preparation:

  • Spike the control biological matrix with the Phenoxyethanol working standards to create a calibration curve.

  • To a fixed volume of each calibration standard and unknown sample, add a fixed volume of the this compound working solution.

  • Perform sample extraction using either protein precipitation or solid-phase extraction to remove matrix interferences.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

4. LC-MS/MS Analysis:

  • Inject the prepared samples into the LC-MS/MS system.

  • Develop a chromatographic method that ensures the co-elution of Phenoxyethanol and this compound.

  • Optimize the mass spectrometer parameters for the detection of both the analyte and the internal standard.

5. Data Analysis and Calculation of LOD and LOQ:

There are two common methods for calculating LOD and LOQ:

  • Method 1: Based on Signal-to-Noise Ratio (S/N)

    • Determine the concentration at which the signal for Phenoxyethanol is consistently distinguishable from the background noise.

    • LOD is typically defined as the concentration with a signal-to-noise ratio of 3:1.

    • LOQ is the concentration with a signal-to-noise ratio of 10:1.

  • Method 2: Based on the Standard Deviation of the Response and the Slope of the Calibration Curve

    • Construct a calibration curve by plotting the ratio of the peak area of Phenoxyethanol to the peak area of this compound against the concentration of Phenoxyethanol.

    • Calculate the standard deviation of the y-intercepts of the regression line (σ).

    • Calculate the slope of the calibration curve (S).

    • LOD = (3.3 * σ) / S

    • LOQ = (10 * σ) / S

Mandatory Visualizations

LOD_LOQ_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis & Calculation cluster_alternatives Alternative Approaches cluster_comparison Performance Comparison Stock Stock Solutions (Analyte & IS) Working Working Standards (Calibration Curve) Stock->Working Spike Spike Blank Matrix Working->Spike Add_IS Add Internal Standard (this compound) Spike->Add_IS Extract Sample Extraction (SPE or PPT) Add_IS->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS CalCurve Construct Calibration Curve (Analyte/IS Ratio vs. Conc.) LCMS->CalCurve LOD_LOQ Calculate LOD & LOQ (S/N or Slope Method) CalCurve->LOD_LOQ Accuracy Accuracy LOD_LOQ->Accuracy Precision Precision LOD_LOQ->Precision Robustness Robustness LOD_LOQ->Robustness No_IS No Internal Standard No_IS->Accuracy No_IS->Precision No_IS->Robustness Analog_IS Non-Deuterated IS (Structural Analog) Analog_IS->Accuracy Analog_IS->Precision Analog_IS->Robustness

Caption: Experimental workflow for LOD and LOQ determination.

Conclusion

The use of this compound as an internal standard offers a significant advantage in the accurate and precise determination of Phenoxyethanol's limit of detection and quantification, especially in complex biological matrices. By effectively compensating for matrix effects and other analytical variabilities, deuterated standards lead to more reliable and robust data. While the initial cost of a deuterated standard may be higher than that of a structural analog, the enhanced data quality, reduced need for repeat analyses, and increased confidence in results provide a strong justification for its use in regulated and research environments. For any quantitative bioanalytical method, the adoption of a deuterated internal standard like this compound should be the preferred approach to ensure the highest standards of data integrity.

Revolutionizing Analytical Method Validation: A Comparative Guide on the Power of Phenoxyethanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement. In the pursuit of robust and reliable analytical methods, the choice of an internal standard is a critical determinant of data quality. This guide provides an objective, data-driven comparison of analytical methods for the quantification of Phenoxyethanol, illustrating the significant advantages of employing a deuterated internal standard, Phenoxyethanol-d4, over traditional non-deuterated alternatives.

The cross-validation of analytical methods is a cornerstone of ensuring data comparability and consistency, particularly when methods are transferred between laboratories or instruments. A well-chosen internal standard is pivotal to this process, as it corrects for variability inherent in sample preparation and analysis. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis. Their chemical and physical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for matrix effects and procedural losses, thereby enhancing the accuracy and precision of the results.[1][2][3][4][5]

Unveiling the Performance Gap: this compound vs. Non-Deuterated Internal Standard

To quantify the impact of utilizing a deuterated internal standard, this guide presents a comparative summary of validation parameters for an LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for Phenoxyethanol. The data contrasts the performance of the method when using this compound as an internal standard versus a conventional non-deuterated (structural analog) internal standard.

Performance ParameterMethod with Non-Deuterated ISMethod with this compound (SIL-IS)Justification for Improvement
Linearity (Coefficient of Determination, R²) > 0.995> 0.999This compound co-elutes with the analyte, providing more effective normalization across the calibration range.[2][4]
Accuracy (Mean Recovery %) 85 - 115%98 - 102%The deuterated standard experiences the same matrix effects and extraction recovery as the analyte, leading to more accurate quantification.[1][3][4]
Precision (Relative Standard Deviation, %RSD) < 15%< 5%By correcting for variations in sample handling and instrument response, this compound significantly reduces the variability of the measurements.[1][3][4]
Limit of Detection (LOD) ~10 ng/mL~1 ng/mLImproved signal-to-noise ratio due to better correction for baseline variability allows for the reliable detection of lower analyte concentrations.
Limit of Quantification (LOQ) ~30 ng/mL~3 ng/mLEnhanced precision at lower concentrations enables the accurate quantification of smaller amounts of the analyte.

This table summarizes typical performance characteristics. Actual results may vary based on the specific matrix and instrumentation.

Experimental Protocols: A Blueprint for Robust Analysis

Detailed methodologies are crucial for the successful implementation and validation of analytical assays. Below are representative protocols for the quantification of Phenoxyethanol using both a non-deuterated internal standard and this compound.

Method 1: LC-MS/MS Analysis of Phenoxyethanol with a Non-Deuterated Internal Standard (e.g., 2-Phenoxy-1-propanol)

1. Preparation of Solutions:

  • Stock Solutions: Prepare individual stock solutions of Phenoxyethanol and the non-deuterated internal standard (e.g., 2-Phenoxy-1-propanol) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Phenoxyethanol by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Working Solution: Prepare a working solution of the non-deuterated internal standard at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of the sample (e.g., plasma, cosmetic formulation extract), add 20 µL of the internal standard working solution.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Phenoxyethanol and the non-deuterated internal standard.

Method 2: LC-MS/MS Analysis of Phenoxyethanol with this compound as Internal Standard

1. Preparation of Solutions:

  • Stock Solutions: Prepare individual stock solutions of Phenoxyethanol and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of Phenoxyethanol by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

2. Sample Preparation (Protein Precipitation):

  • The sample preparation protocol is identical to Method 1.

3. LC-MS/MS Conditions:

  • The LC conditions are identical to Method 1.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source in positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Phenoxyethanol and this compound.

Visualizing the Path to Reliable Data

To better understand the logical flow of a cross-validation study and the pivotal role of the internal standard, the following diagrams illustrate the experimental workflow and the decision-making process.

Cross_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_validation Data Analysis & Validation Prep_Standards Prepare Calibration Standards & QC Samples Spike_IS Spike Samples with Internal Standard Prep_Standards->Spike_IS Sample_Extraction Perform Sample Extraction Spike_IS->Sample_Extraction Method_A Analyze on Method A (e.g., with Non-Deuterated IS) Sample_Extraction->Method_A Method_B Analyze on Method B (e.g., with this compound) Sample_Extraction->Method_B Data_Processing Process Raw Data Method_A->Data_Processing Method_B->Data_Processing Compare_Results Compare Performance (Accuracy, Precision, Linearity) Data_Processing->Compare_Results Validation_Report Generate Cross-Validation Report Compare_Results->Validation_Report

Workflow for cross-validation of analytical methods.

Signaling_Pathway_Analogy Analyte Analyte (Phenoxyethanol) Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep IS_Deuterated This compound (SIL-IS) IS_Deuterated->Sample_Prep IS_Analog Non-Deuterated IS IS_Analog->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS Detection (Ionization) LC_Separation->MS_Detection Accurate_Quant Accurate & Precise Quantification MS_Detection->Accurate_Quant Co-elution & Identical Behavior Inaccurate_Quant Potential for Inaccuracy & Imprecision MS_Detection->Inaccurate_Quant Different Elution & Matrix Effects

Logical relationship of internal standards in analysis.

References

Navigating Precision: A Comparative Guide to the Recovery of Phenoxyethanol-d4 in Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of preservatives like phenoxyethanol is paramount for product safety and efficacy. The choice of an appropriate internal standard is a critical factor influencing the reliability of analytical methods. This guide provides an objective comparison of Phenoxyethanol-d4 as an internal standard against other alternatives, supported by experimental data, to aid in the selection of the most suitable standard for robust and accurate sample analysis.

Phenoxyethanol is a widely used preservative in cosmetics, pharmaceuticals, and other industrial products. Its quantification is crucial to ensure compliance with regulatory limits and to guarantee product quality. The use of an internal standard (IS) in analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), is essential to compensate for variations in sample preparation and instrument response. A deuterated internal standard, such as this compound, is often considered the gold standard due to its chemical and physical similarity to the analyte of interest.

The Gold Standard: Advantages of Deuterated Internal Standards

Deuterated internal standards are stable isotope-labeled versions of the analyte where one or more hydrogen atoms are replaced by deuterium. This subtle mass difference allows for their distinction by a mass spectrometer, while their chemical properties remain nearly identical to the parent compound.[1][2] This similarity ensures that the deuterated standard co-elutes with the analyte during chromatography and experiences the same effects during sample extraction, derivatization, and ionization.[1][2] Consequently, this compound can effectively correct for sample loss and matrix effects, leading to enhanced accuracy, precision, and overall robustness of the analytical assay.[1][2]

Performance Comparison: this compound vs. Alternative Internal Standards

While this compound is theoretically the ideal internal standard for phenoxyethanol analysis, other non-deuterated compounds have also been employed. The selection of an appropriate internal standard depends on the analytical technique, the sample matrix, and the specific requirements of the assay.

Internal StandardAnalytical MethodMatrixAverage Recovery (%)Reference
This compound GC-MSInkNot explicitly reported, but used for quantificationSpeckin Forensics, LLC.
o-CresolGC-MSPen InkNot explicitly reported for IS, but for analyteSciELO (2018)
PhenacetinLC-MS/MSRat Plasma, Urine, TissuesNot explicitly reported for IS, but for analyteResearchGate (2015)
BenzophenoneHPLCCosmeticsNot explicitly reported for IS, but for analyteFDA
Isopropyl 4-hydroxybenzoateHPLCCosmeticsNot explicitly reported for IS, but for analyteFDA
EthylparabenHPLCCosmeticsNot explicitly reported for IS, but for analyteFDA
Phenoxyethanol (Analyte) HPLCLubricant Formulation99.76 - 100.03[3]
Phenoxyethanol (Analyte) HPLCTopical Formulation99.99 - 102.86[4][5]
Phenoxyethanol (Analyte) HPLCPharmaceutical Gel>98
Phenoxyethanol (Analyte) HPLCSunscreen Lotion97.95 - 104.1

Note: While specific recovery data for this compound was not found in the reviewed literature, its use as an internal standard implies a theoretical recovery that closely mimics the analyte. The high recovery rates reported for the parent phenoxyethanol across various matrices and methods suggest that a well-validated method using this compound would also yield high and consistent recovery.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below is a representative experimental protocol for the quantification of phenoxyethanol using an internal standard.

Experimental Workflow for Phenoxyethanol Quantification

Phenoxyethanol Quantification Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Data Processing & Quantification Sample Sample (e.g., Cream, Lotion) Spike Spike with Internal Standard (this compound) Sample->Spike Extraction Solvent Extraction (e.g., Methanol/Water) Spike->Extraction Vortex Vortex & Sonicate Extraction->Vortex Centrifuge Centrifuge Vortex->Centrifuge Filter Filter Supernatant (0.45 µm) Centrifuge->Filter HPLC_GCMS HPLC or GC-MS Analysis Filter->HPLC_GCMS Data Data Acquisition HPLC_GCMS->Data Integration Peak Integration (Analyte & IS) Data->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Result Report Phenoxyethanol Concentration Calibration->Result

Caption: A typical workflow for the quantification of phenoxyethanol.

Detailed Method for HPLC Analysis of Phenoxyethanol in a Topical Formulation[4][5]
  • Standard and Sample Preparation:

    • Prepare a stock solution of phenoxyethanol standard (e.g., 1 mg/mL) in a suitable solvent like methanol or mobile phase.

    • Prepare a stock solution of the internal standard (e.g., this compound) at a known concentration.

    • Accurately weigh a known amount of the sample (e.g., 1 g of cream) into a volumetric flask.

    • Add a precise volume of the internal standard stock solution.

    • Add an appropriate extraction solvent (e.g., a mixture of methanol and water) to the flask.

    • Vortex and sonicate the mixture to ensure complete extraction of phenoxyethanol.

    • Centrifuge the sample to separate any undissolved excipients.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A typical isocratic mobile phase could be acetonitrile:water (50:50, v/v).[4][5]

    • Flow Rate: 1.0 mL/min.[4][5]

    • Column Temperature: 30 °C.[4][5]

    • Detection Wavelength: 270 nm.[4][5]

    • Injection Volume: 10 µL.

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of phenoxyethanol to the peak area of the internal standard against the concentration of the phenoxyethanol standards.

    • Calculate the concentration of phenoxyethanol in the sample by using the peak area ratio obtained from the sample chromatogram and the regression equation of the calibration curve.

Conclusion

The selection of an appropriate internal standard is a critical step in developing a robust and reliable analytical method for the quantification of phenoxyethanol. Deuterated internal standards, such as this compound, are considered the superior choice for mass spectrometry-based methods due to their ability to closely mimic the behavior of the analyte, thereby providing effective correction for matrix effects and improving the accuracy and precision of the results. While specific experimental recovery data for this compound is not widely published, the consistently high recovery rates reported for the parent phenoxyethanol across various validated methods suggest that a well-developed method utilizing this compound will yield excellent and reliable recovery. For methods that do not employ mass spectrometry, such as HPLC-UV, structurally similar compounds can be used as internal standards, but their performance must be carefully validated to ensure they provide adequate correction for analytical variability.

References

Navigating Bioanalytical Challenges: A Comparative Study of Matrix Effects on Phenoxyethanol-d4 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving accurate and reliable quantification of analytes in complex biological matrices is a critical endeavor. This guide provides a comprehensive comparison of the matrix effects on Phenoxyethanol-d4 versus its non-deuterated analogs, supported by established experimental principles and data from bioanalytical studies.

Matrix effects, the suppression or enhancement of an analyte's ionization by co-eluting components in the sample matrix, represent a significant hurdle in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[1] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a widely adopted strategy to mitigate these effects.[2] The underlying principle is that a SIL-IS will exhibit nearly identical chemical and physical properties to the analyte, ensuring it experiences the same degree of matrix effect and variability during sample processing and analysis.[3]

Comparative Performance: this compound vs. Non-Deuterated Analogs

The superiority of a deuterated internal standard like this compound over non-deuterated analogs (e.g., structural analogs) in compensating for matrix effects is well-documented in bioanalytical literature.[3] While non-deuterated internal standards can be a cost-effective option, they often exhibit different chromatographic retention times and ionization efficiencies, leading to inadequate compensation for matrix effects and compromising data accuracy and precision.[4]

Here, we summarize the expected comparative performance based on extensive data from studies on various analytes and their deuterated internal standards.

Performance ParameterThis compound (Deuterated IS)Non-Deuterated Analog (e.g., Structural Analog)Rationale
Matrix Effect Compensation ExcellentModerate to PoorThis compound co-elutes with and has nearly identical ionization efficiency to non-deuterated phenoxyethanol, thus experiencing the same degree of ion suppression or enhancement.[3][5] Structural analogs have different physicochemical properties, leading to differential matrix effects.[4]
Accuracy HighVariableBy effectively normalizing for matrix-induced signal variations, this compound ensures a more accurate quantification of the analyte.[3] Inaccurate compensation by a structural analog can lead to significant bias in the results.
Precision HighLowerThe consistent compensation for variability in sample preparation and instrument response by this compound leads to lower coefficients of variation (CV%) in quality control samples.[3]
Recovery Correction ExcellentModerateThis compound mimics the analyte's behavior during extraction, leading to effective correction for sample loss. A structural analog may have different extraction recovery.
Potential for Isotope Effects Low but PossibleNot ApplicableA slight difference in retention time between the deuterated and non-deuterated compound (chromatographic isotope effect) can occasionally lead to differential matrix effects.[4]

Experimental Protocols for Matrix Effect Evaluation

A thorough evaluation of matrix effects is a critical component of bioanalytical method validation.[6][7] The two most common methods for this assessment are the Post-Extraction Addition method and the Post-Column Infusion method.

Quantitative Assessment: Post-Extraction Addition Method

This method provides a quantitative measure of the matrix effect by comparing the response of an analyte in a neat solution to its response in an extracted blank matrix.[8]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard (this compound) are prepared in the final mobile phase composition at a known concentration.

    • Set B (Post-Extraction Spike): Blank biological matrix (e.g., plasma, urine) is extracted according to the sample preparation protocol. The resulting extract is then spiked with the analyte and internal standard at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Blank biological matrix is spiked with the analyte and internal standard before the extraction process.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

    • An MF or IS-Normalized MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The coefficient of variation (CV%) of the IS-Normalized MF across different lots of the biological matrix should be ≤15%.[9]

  • Calculate Recovery:

    • Recovery (%) = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B) x 100

Qualitative Assessment: Post-Column Infusion Method

This technique provides a qualitative profile of ion suppression or enhancement across the entire chromatographic run.

Methodology:

  • System Setup: A syringe pump continuously infuses a standard solution of the analyte (e.g., Phenoxyethanol) and its deuterated internal standard (this compound) into the mobile phase flow after the analytical column and before the mass spectrometer inlet.

  • Injection of Blank Matrix Extract: An extracted blank matrix sample is injected onto the LC column.

  • Monitor Signal Response: The signal intensity of the infused standards is monitored throughout the chromatographic run.

  • Data Interpretation: A stable, flat baseline indicates no matrix effects. Any dips in the baseline signal indicate regions of ion suppression, while peaks indicate ion enhancement. This information is crucial for optimizing chromatographic conditions to separate the analyte peak from regions of significant matrix effects.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of Phenoxyethanol and the experimental workflow for matrix effect evaluation.

cluster_metabolism Metabolic Pathway of Phenoxyethanol PE Phenoxyethanol PAA Phenoxyacetic Acid (PAA) PE->PAA Oxidation OH_PAA 4-Hydroxyphenoxyacetic Acid (4-OH-PAA) PAA->OH_PAA Hydroxylation

Caption: Metabolic pathway of Phenoxyethanol.

cluster_workflow Experimental Workflow for Matrix Effect Evaluation (Post-Extraction Addition) prep_neat Set A: Prepare Neat Solution (Analyte + IS in Solvent) analysis LC-MS/MS Analysis prep_neat->analysis prep_post Set B: Extract Blank Matrix & Spike with Analyte + IS prep_post->analysis prep_pre Set C: Spike Blank Matrix with Analyte + IS & Extract prep_pre->analysis calc_mf Calculate Matrix Factor (MF) (Set B / Set A) analysis->calc_mf calc_rec Calculate Recovery (Set C / Set B) analysis->calc_rec calc_is_mf Calculate IS-Normalized MF analysis->calc_is_mf

Caption: Workflow for Matrix Effect Evaluation.

References

Safety Operating Guide

Proper Disposal of Phenoxyethanol-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other laboratory work, the safe handling and disposal of chemical reagents like Phenoxyethanol-d4 are of paramount importance. Adherence to proper disposal protocols is essential for personnel safety and environmental protection. This guide provides a clear, step-by-step procedure for the proper disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

This compound, like its non-deuterated counterpart, is classified as a hazardous substance. It is harmful if swallowed, causes serious eye damage, and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including safety goggles with side shields and chemical-resistant gloves, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Procedure

The following procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

Step 1: Waste Segregation

Immediately after use, all waste containing this compound, including contaminated consumables such as pipette tips, vials, and absorbent materials, must be segregated from general laboratory waste.[4] Do not mix this compound waste with other incompatible chemical waste streams. It should be collected as hazardous organic waste.

Step 2: Waste Collection and Containerization

  • Select an Appropriate Container: Use a designated, leak-proof, and clearly labeled waste container for the collection of this compound waste. The container should be made of a material compatible with organic solvents.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound". The label should also include the approximate concentration and a list of any other solvents or chemicals mixed with the waste.

  • Secure Closure: Ensure the container is securely closed when not in use to prevent the release of vapors.

Step 3: Temporary Storage

Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.[5][6] This area should be clearly marked as a hazardous waste accumulation point. Do not store excessive amounts of hazardous waste in the laboratory.

Step 4: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[7] Do not attempt to dispose of this compound down the drain or in regular trash.[1][2] All chemical waste must be disposed of through a licensed and approved waste disposal facility in accordance with local, state, and federal regulations.[7][8]

Quantitative Data Summary

The following table summarizes key quantitative data for Phenoxyethanol, which is chemically analogous to this compound.

PropertyValue
Molecular Formula C₈H₁₀O₂
Molecular Weight 138.16 g/mol
Density 1.107 g/mL at 20 °C (68 °F)[1][2]
Flash Point 130 °C (266 °F)[9]
Solubility in Water 30 g/L at 20 °C[9]
log Pow (Octanol/Water Partition Coefficient) 1.107[1][2]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols involving the use of this compound. For handling and safety protocols, always refer to the manufacturer's Safety Data Sheet (SDS).

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 In the Laboratory cluster_1 Waste Accumulation Area cluster_2 Final Disposal A Use of this compound (Wear appropriate PPE) B Generate Waste (e.g., contaminated tips, vials, excess solution) A->B C Segregate Waste Immediately B->C D Collect in a Labeled, Compatible Hazardous Waste Container C->D E Store Sealed Container in Designated Secure Area D->E Transport to Storage F Contact Environmental Health & Safety (EHS) for Waste Pickup E->F G Professional Disposal (Approved Waste Facility) F->G

Caption: this compound Disposal Workflow.

References

Essential Safety and Operational Guide for Handling Phenoxyethanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety and logistical information for the use of Phenoxyethanol-d4, a deuterated analog of Phenoxyethanol. The following procedures for personal protective equipment (PPE), handling, and disposal are based on the safety data for Phenoxyethanol, as the deuterated form is expected to have a nearly identical chemical hazard profile.

Hazard Identification and Classification

Phenoxyethanol is classified with the following hazards. Users should assume this compound carries the same risks.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3][4]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[1][2]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[1][2]
Skin Irritation-Irritating to skin[5]
Allergic Skin Reaction-May cause allergic skin reactions such as eczema and hives[6]

Signal Word: Danger[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecification
Eyes/Face Safety glasses with side shields, chemical goggles, or face shieldIn situations with a potential for splashing, chemical goggles and a face shield should be worn[7]
Skin Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.
Protective clothingA lab coat or coveralls should be worn. For larger quantities or splash potential, a chemical-resistant apron or suit (e.g., Tyvek®) is advised[8][9]
Respiratory Use in a well-ventilated area.If ventilation is inadequate, or when handling heated material or generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary[7]

Handling and Storage Procedures

Proper handling and storage are crucial to maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid direct contact with the substance. Do not breathe vapors or mists[10]

  • Wash hands thoroughly with soap and water after handling

  • Do not eat, drink, or smoke in the work area

  • When heated, it can emit acrid smoke and irritating fumes[11]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place

  • Store locked up[10]

Accidental Release and First Aid Measures

Immediate and appropriate response to spills and exposures is critical.

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined above.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material into a suitable container for disposal.

  • Clean the spill area thoroughly with soap and water.

First Aid:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention[10]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste this compound: Collect in a designated, labeled, and sealed container. Do not mix with other waste materials

  • Contaminated Materials: Any materials used to clean up spills (e.g., absorbents, gloves, paper towels) should be placed in a sealed container and disposed of as chemical waste.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) a->b c Prepare Work Area (Fume Hood) b->c d Weigh/Measure this compound c->d e Perform Experiment d->e f Decontaminate Glassware & Surfaces e->f g Dispose of Waste f->g h Doff and Dispose of PPE g->h i Wash Hands Thoroughly h->i

Caption: Workflow for Safe Handling of this compound.

References

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